beta-D-Altrofuranose
Description
Structure
3D Structure
Properties
CAS No. |
40461-79-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-FPRJBGLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of beta-D-Altrofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of beta-D-Altrofuranose, a rare aldohexose sugar. Due to its unique stereochemistry, D-altrose and its derivatives are of growing interest in medicinal chemistry and drug development. This document details a viable synthetic pathway from a readily available starting material and outlines the analytical techniques required for the characterization of its various isomeric forms, with a specific focus on the beta-furanose anomer.
Introduction
D-Altrose is an epimer of D-allose and a C-3 epimer of D-mannose. In solution, D-altrose exists as an equilibrium mixture of pyranose and furanose ring structures, with each form having both α and β anomers. While the pyranose form is generally more stable, the furanose form, particularly this compound, possesses a unique conformational flexibility that makes it an intriguing building block for the synthesis of novel bioactive molecules and nucleoside analogs. This guide will focus on a practical synthetic route to D-altrose and the subsequent characterization of the this compound isomer within the equilibrium mixture. In aqueous solutions, D-altrose is known to exist with approximately 30% in the furanose form.
Synthesis of D-Altrose
A robust and well-documented method for the synthesis of D-altrose involves the acid-catalyzed hydrolysis of D-altrosan (1,6-anhydro-β-D-altropyranose). D-altrosan itself can be synthesized from the readily available starting material, levoglucosenone.
Synthesis of D-Altrosan from Levoglucosenone
The synthesis of D-altrosan proceeds via a stereoselective reduction and subsequent cis-dihydroxylation of levoglucosenone.
Experimental Protocol:
A detailed protocol for this transformation can be found in the work by Matsumoto et al.[1]
Acid-Catalyzed Hydrolysis of D-Altrosan to D-Altrose
The 1,6-anhydro bridge in D-altrosan can be cleaved under acidic conditions to yield D-altrose as an equilibrium mixture of its anomers.
Experimental Protocol:
A solution of D-altrosan (1,6-anhydro-β-D-altropyranose) in a mixture of 1N hydrochloric acid and dioxane is heated at 100°C for 5 hours. After cooling, the reaction mixture is neutralized, and the D-altrose product is purified by column chromatography.[2]
The following diagram illustrates the synthetic pathway from D-altrosan to the equilibrium mixture of D-altrose anomers, including this compound.
References
Conformational Landscape of β-D-Altrofuranose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered furanose ring, a fundamental structural motif in numerous biologically significant molecules including nucleic acids and bacterial polysaccharides, exhibits remarkable conformational flexibility. Unlike their six-membered pyranose counterparts, which typically adopt rigid chair conformations, furanose rings exist in a dynamic equilibrium of multiple non-planar forms. This conformational plasticity is a critical determinant of the biological activity and molecular recognition properties of furanoside-containing compounds. This technical guide provides an in-depth exploration of the conformational analysis of β-D-altrofuranose derivatives, a class of carbohydrates with unique stereochemistry that influences their three-dimensional structure. This document will delve into the theoretical underpinnings of furanose ring puckering, detail the primary experimental and computational methodologies employed for its characterization, and present available data for derivatives of the closely related allo- and gulo-furanose as illustrative examples due to the scarcity of specific data for simple β-D-altrofuranosides.
Introduction to Furanose Conformation: The Pseudorotation Concept
The conformation of a five-membered ring, such as the furanose ring of β-D-altrofuranose, is not planar due to torsional strain. Instead, it adopts a continuous series of puckered conformations. This dynamic behavior is elegantly described by the concept of pseudorotation, where the phase of puckering moves around the ring. The entire pseudorotational itinerary can be described by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm).
The pseudorotation cycle encompasses two principal types of conformations:
-
Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth is out of the plane. The out-of-plane atom is designated with a superscript if it is on the same side as C5' and a subscript if it is on the opposite side.
-
Twist (T) conformations: Two adjacent atoms are displaced in opposite directions from the plane formed by the other three ring atoms.
These conformations are often grouped into two major regions on the pseudorotational wheel: the North (N) and South (S) conformations, which are in rapid equilibrium in solution.
Methodologies for Conformational Analysis
The elucidation of the conformational preferences of furanose rings relies on a synergistic combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is a powerful tool for investigating the solution conformation of molecules. For furanose rings, the key parameters are the three-bond proton-proton coupling constants (³JHH).
Detailed Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of the furanose derivative is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium.
-
NMR Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR experiments are performed on a high-field NMR spectrometer (typically 400 MHz or higher).
-
Spectral Analysis: The acquired spectra are processed and analyzed to extract the chemical shifts and, most importantly, the ³JHH coupling constants for all the ring protons.
-
Karplus Equation: The experimentally determined ³JHH values are then related to the dihedral angles (φ) between the coupled protons using the Karplus equation:
³JHH = A cos²(φ) + B cos(φ) + C
where A, B, and C are empirically derived parameters. By analyzing the coupling constants, the populations of the major conformers (e.g., North and South) in solution can be estimated.
Computational Protocol: Molecular Modeling
Computational methods provide a means to explore the entire conformational energy landscape of a molecule and to calculate the relative energies of different conformers.
Detailed Computational Protocol:
-
Initial Structure Generation: A three-dimensional structure of the β-D-altrofuranose derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This is often carried out using molecular mechanics (MM) force fields optimized for carbohydrates, such as GLYCAM or MM3.
-
Quantum Mechanics (QM) Optimization: The geometries of the low-energy conformers identified in the MM search are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their theoretical populations based on the Boltzmann distribution.
-
NMR Parameter Calculation: For a more direct comparison with experimental data, NMR coupling constants can be calculated from the optimized geometries using specialized QM methods.
Conformational Preferences of β-D-Altrofuranose Derivatives
Direct and extensive experimental data on the conformational equilibrium of simple β-D-altrofuranose derivatives is limited in the scientific literature. However, based on the general principles of furanose conformation and data from related stereoisomers, we can infer their likely behavior. The altro configuration is characterized by a cis relationship between the substituents on C2, C3, and C4. This arrangement can lead to significant steric interactions that will influence the conformational equilibrium.
It is hypothesized that, like other furanosides, β-D-altrofuranose derivatives will exist as a rapid equilibrium between North and South conformers. The exact position of this equilibrium will be highly dependent on the nature and stereochemistry of the substituents on the furanose ring and the aglycone.
Quantitative Data
Due to the lack of specific and comprehensive quantitative data for simple β-D-altrofuranose derivatives in the literature, the following tables present illustrative data from related furanoside systems to provide a comparative context for the magnitudes of NMR coupling constants and conformational energies.
Table 1: Illustrative ¹H-¹H Coupling Constants (Hz) for Furanose Ring Protons in Different Conformations.
| Coupling Constant | Typical North (N) Conformer | Typical South (S) Conformer |
| J₁,₂ | 5.0 - 8.0 | 0.5 - 2.0 |
| J₂,₃ | 4.0 - 7.0 | 7.0 - 10.0 |
| J₃,₄ | 3.0 - 6.0 | 7.0 - 10.0 |
| J₄,₅ | 3.0 - 6.0 | 3.0 - 6.0 |
Note: These are generalized values and can vary significantly based on the specific furanose derivative and solvent.
Table 2: Illustrative Relative Energies of Furanose Conformers from Computational Studies.
| Furanose Derivative | Conformer | Relative Energy (kcal/mol) |
| Methyl β-D-ribofuranoside | North (³E) | 0.0 |
| South (E₂) | 0.5 - 1.5 | |
| Methyl β-D-arabinofuranoside | North (E³) | 0.0 |
| South (₃E) | 1.0 - 2.0 |
Note: These values are examples from computational studies of other furanosides and are intended to illustrate the typical energy differences between conformers.
Visualizations
Pseudorotation Pathway of a Furanose Ring
The following diagram illustrates the continuous interconversion between the major Envelope (E) and Twist (T) conformations of a furanose ring through the pseudorotation pathway.
Caption: Pseudorotation wheel of furanose conformations.
General Workflow for Conformational Analysis
This diagram outlines the integrated experimental and computational workflow for determining the conformational preferences of furanose derivatives.
Caption: Integrated workflow for furanose conformational analysis.
Conclusion
The conformational analysis of β-D-altrofuranose derivatives is a challenging yet crucial area of research, with significant implications for understanding their biological roles and for the rational design of novel therapeutics. While specific experimental data for simple derivatives remains sparse, the established methodologies of NMR spectroscopy and computational modeling provide a robust framework for their investigation. The principles of furanose pseudorotation, governed by the interplay of steric and electronic effects, undoubtedly dictate the conformational landscape of these unique sugars. Further research focusing on the synthesis and detailed conformational analysis of a broader range of β-D-altrofuranose derivatives is essential to build a comprehensive understanding of their structure-activity relationships. This guide serves as a foundational resource for researchers embarking on the study of these fascinating and important molecules.
Spectroscopic Properties of beta-D-Altrofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Altrofuranose, a rare hexofuranose, presents a unique stereochemical arrangement that distinguishes it from more common sugars. As an epimer of D-glucose and D-mannose, its distinct structural characteristics impart specific spectroscopic properties that are crucial for its identification, characterization, and potential applications in drug development and glycobiology. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors. While D-altrose is considered a rare sugar with limited natural abundance, its unique structure makes it a subject of interest in chemical synthesis and as a building block for novel bioactive molecules.[1][2]
Spectroscopic Data
The unique arrangement of hydroxyl groups in this compound results in a characteristic spectroscopic fingerprint. The following tables summarize the available quantitative data for its NMR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the sugar ring.
Table 1: 13C NMR Chemical Shifts (ppm) of D-Altrose Anomers
| Carbon | This compound | alpha-D-Altrofuranose |
| C1 | 96.9 | 102.7 |
| C2 | 78.1 | 83.0 |
| C3 | 76.7 | 77.4 |
| C4 | 82.6 | 84.8 |
| C5 | 74.2 | 73.2 |
| C6 | 64.0 | 63.9 |
Note: Data obtained from Omicron Biochemicals, Inc. The chemical shifts are referenced to an internal standard.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. For carbohydrates, the IR spectrum is dominated by strong absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations. The "fingerprint" region (950-1200 cm-1) is particularly useful for identifying specific structural features of polysaccharides.[3][4]
Specific experimental IR spectra for this compound are not widely published. However, the general features would include:
-
A broad and intense band in the region of 3600-3200 cm-1, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
-
Bands in the region of 3000-2800 cm-1 due to C-H stretching vibrations.
-
A complex series of strong bands in the "fingerprint" region between 1200 and 950 cm-1, arising from C-O stretching and O-H bending vibrations, which are characteristic of the furanose ring structure.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for the analysis of carbohydrates, as they minimize fragmentation and allow for the observation of the intact molecular ion.[5]
-
[M+H]+: m/z 181.0707
-
[M+Na]+: m/z 203.0526
-
[M-H]-: m/z 179.0561
Fragmentation patterns in tandem mass spectrometry (MS/MS) would involve glycosidic bond cleavages and cross-ring cleavages, providing further structural information.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis of a carbohydrate typically involves a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%).
-
Lyophilize the sample twice from D2O to minimize the residual HDO signal.
-
Finally, dissolve the sample in 0.5 mL of D2O (99.96%) and transfer to a 5 mm NMR tube.
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) or acetone, for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1H NMR: Acquire a 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).
-
13C NMR: Acquire a 1D proton-decoupled carbon spectrum.
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify neighboring protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved proton resonance.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei. This is crucial for assigning carbon resonances based on their attached proton shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which helps in confirming assignments and identifying linkages in oligosaccharides.
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard.
-
Analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and determine coupling constants.
-
References
- 1. Altrose Clinisciences [clinisciences.com]
- 2. D-Altrose | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 3. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of Altrofuranose vs. Altropyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of the furanose and pyranose forms of altrose. Altrose, a C3 epimer of glucose, exhibits a unique conformational equilibrium in solution, with a significant population of the furanose form compared to many other aldohexoses.[1] This document summarizes the quantitative data on the equilibrium distribution of altrose isomers, details the experimental methodologies for their determination, and explores the underlying stereoelectronic and conformational factors governing their relative stabilities. This information is critical for researchers in carbohydrate chemistry, glycobiology, and drug design, where the specific conformation of a sugar can dictate its biological activity and therapeutic potential.
Introduction: The Pyranose-Furanose Equilibrium
Monosaccharides with five or more carbons exist in aqueous solution as an equilibrium mixture of their acyclic (open-chain) and cyclic hemiacetal or hemiketal forms.[2] The formation of five-membered (furanose) and six-membered (pyranose) rings are the most common cyclization products. For most aldohexoses, the pyranose form is thermodynamically more stable and therefore predominates in solution.[2] This stability is largely attributed to the ability of the six-membered ring to adopt a low-energy chair conformation, which minimizes angle and torsional strain.[2][3] In contrast, the five-membered furanose ring is more flexible but generally less stable due to higher ring strain.[4]
However, the equilibrium distribution is highly dependent on the specific stereochemistry of the monosaccharide.[2] D-Altrose is a notable exception to the general predominance of the pyranose form, exhibiting a substantial proportion of the furanose form at equilibrium in aqueous solution.[1] Understanding the factors that stabilize the altrofuranose ring is crucial for comprehending its chemical reactivity and biological roles.
Quantitative Analysis of Altrose Isomer Equilibrium
The relative populations of the different cyclic isomers of D-altrose in aqueous solution have been determined experimentally. The equilibrium is a dynamic process involving the interconversion between the α- and β-anomers of both the pyranose and furanose rings, with the open-chain aldehyde form as a transient intermediate.
A comprehensive study by Fukada et al. determined the Gibbs energies and enthalpies of formation for all hexoses and their tautomers, providing a detailed thermodynamic profile of these sugars.[5] While the complete dataset from this study requires access to the full publication, other studies have reported the significant presence of the furanose form for D-altrose.
Table 1: Equilibrium Composition of D-Altrose in Aqueous Solution
| Isomer Form | Percentage at Equilibrium (%) |
| Pyranose | 70 |
| Furanose | 30[1] |
Note: The percentages for the individual α and β anomers of each ring form are not specified in the readily available literature but are expected to be detailed in specialized thermodynamic studies such as Fukada et al.[5]
The Gibbs free energy difference (ΔG°) between the isomers at equilibrium can be calculated from their relative populations using the following equation:
ΔG° = -RT ln(Keq)
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
-
Keq is the equilibrium constant ([Products]/[Reactants])
Conformational Analysis and Factors Influencing Stability
The unusual equilibrium distribution of altrose isomers can be attributed to its unique stereochemistry. In the pyranose form, D-altrose is forced to adopt conformations with a high number of axial substituents in both the 4C1 and 1C4 chair conformations, leading to significant steric strain. This inherent instability of the altropyranose ring shifts the equilibrium towards the furanose form.
Studies on D-altrose derivatives have shown that they often exist as a mixture of 4C1 and 1C4 chair conformations, indicating a low energy barrier for ring inversion.[6] This conformational flexibility is a direct consequence of the unfavorable steric interactions in either single chair conformation.
The anomeric effect, which generally favors an axial orientation for an electronegative substituent at the anomeric carbon (C1), also plays a role in the relative stability of the α and β anomers of both the pyranose and furanose forms.
Experimental Protocols for Determining Isomer Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of monosaccharide isomers in solution.
Sample Preparation and NMR Acquisition
-
Sample Preparation: A sample of D-altrose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis (typically 5-20 mg/mL). D₂O is used as the solvent to avoid a large, interfering signal from the protons of water. The use of D₂O also allows for the exchange of the hydroxyl (-OH) protons with deuterium, simplifying the spectrum by removing the signals from these exchangeable protons.[7]
-
Equilibration: The solution is allowed to equilibrate for several hours at a constant temperature to ensure that the mutarotation has reached completion and the isomeric distribution is stable.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire a one-dimensional ¹H NMR spectrum. A higher field strength provides better signal dispersion, which is crucial for resolving the signals from the different anomers.
-
Acquisition Parameters:
-
Temperature: The probe temperature is precisely controlled, as the equilibrium distribution is temperature-dependent.
-
Number of Scans: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is particularly important for accurately integrating the signals of minor isomers.
-
Relaxation Delay: A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest is used to ensure full relaxation of the signals, which is critical for accurate quantification.
-
Spectral Analysis and Quantification
-
Signal Assignment: The anomeric proton signals for each of the α- and β-pyranose and α- and β-furanose isomers are identified in the ¹H NMR spectrum. These signals typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm) and have characteristic chemical shifts and coupling constants (J-couplings).
-
Integration: The area under each anomeric proton signal is carefully integrated. The integral value is directly proportional to the population of that specific isomer.
-
Calculation of Relative Percentages: The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all the anomeric proton signals, and then multiplying by 100.
Visualizations
Altrose Equilibrium Pathway
Caption: Equilibrium of D-Altrose in solution.
Experimental Workflow for Isomer Quantification
Caption: Workflow for NMR-based quantification of altrose isomers.
Conclusion
The thermodynamic stability of altrose isomers presents a fascinating case study in carbohydrate chemistry, deviating from the general trends observed for other aldohexoses. The significant population of the furanose form in equilibrium is a direct consequence of the steric strain inherent in the altropyranose ring. A thorough understanding of this equilibrium, quantified by techniques such as NMR spectroscopy, is essential for researchers in drug development and glycobiology. The conformational preferences of altrose can significantly impact its interaction with enzymes and receptors, making this knowledge fundamental for the rational design of carbohydrate-based therapeutics and biological probes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurocarb2025.com [eurocarb2025.com]
- 7. To D2O or not to D2O? — Nanalysis [nanalysis.com]
The Enigmatic World of Altrofuranosides: A Guide to Their Discovery and Isolation
A comprehensive overview for researchers, scientists, and drug development professionals on the current state of knowledge regarding natural altrofuranosides, detailing the discovery of their constituent sugar, L-altrose, and outlining the methodologies for the isolation and characterization of altrose-containing natural products.
Executive Summary
The quest for novel bioactive compounds is a cornerstone of drug discovery, and rare sugars and their glycosides represent a promising frontier. Altrofuranosides, glycosides containing the rare sugar altrose in its furanose form, are a class of molecules with significant synthetic interest. However, an extensive review of the scientific literature reveals a notable scarcity of naturally occurring altrofuranosides. The natural discovery to date has been centered on the six-membered pyranose form of L-altrose, a key component of extracellular polysaccharides in the bacterium Butyrivibrio fibrisolvens. This guide provides an in-depth look at the discovery and isolation of L-altrose from this natural source, alongside a generalized framework for the discovery and isolation of novel glycosides, which can be applied to the potential future discovery of natural altrofuranosides.
Introduction to Altrose and Altrofuranosides
Altrose is an aldohexose sugar, an epimer of mannose. It exists in both D- and L-enantiomeric forms. While D-altrose is generally considered an unnatural monosaccharide, L-altrose has been identified in nature.[1] Glycosides are molecules in which a sugar is bound to a non-sugar moiety, known as an aglycone. Altrofuranosides, therefore, refer to glycosides where altrose, in its five-membered furanose ring structure, is the sugar component. The unique stereochemistry of altrose makes its glycosides intriguing targets for chemical synthesis and potential drug development.
The Natural Occurrence of L-Altrose: Butyrivibrio fibrisolvens
The only confirmed natural source of L-altrose is the extracellular polysaccharides (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens.[1][2] This bacterium is a common inhabitant of the gastrointestinal tracts of mammals.[1] The L-altrose is found as a constituent of the repeating oligosaccharide units that make up the bacterial EPS. It is important to note that within these polysaccharides, L-altrose has been identified in its pyranose form (L-altropyranose).[3][4][5]
Composition of Butyrivibrio fibrisolvens Extracellular Polysaccharides
The composition of the EPS from Butyrivibrio fibrisolvens varies between different strains. However, several studies have confirmed the presence of L-altrose as a key component. The table below summarizes the composition of the repeating units of the EPS from different strains.
| Strain of Butyrivibrio fibrisolvens | Repeating Unit Composition | Citation |
| CF3 | Pentasaccharide: β-L-Altp-(1→4)-β-D-Glcp-(1→3)-[4-O-((R)-1-carboxyethyl)]-β-D-Glcp-(1→4)-[6-O-((R)-1-carboxyethyl)]-α-D-Galp-(1→2)-β-D-Glcp | [3] |
| 49 | Pentasaccharide containing L-altrose | [4][6] |
| H10b | Hexasaccharide containing L-altrose | [5] |
Note: Altp denotes altropyranose; Glcp denotes glucopyranose; Galp denotes galactopyranose.
Experimental Protocols for the Isolation and Characterization of L-Altrose-Containing Polysaccharides
The following protocols are based on the methodologies described in the literature for the isolation and characterization of EPS from Butyrivibrio fibrisolvens.
Bacterial Cultivation and EPS Production
-
Organism and Growth Conditions: Butyrivibrio fibrisolvens strains are cultured under strictly anaerobic conditions in a defined medium with glucose as the primary carbon source.[1]
-
Culture Volume: For laboratory-scale production, cultures are typically grown in volumes ranging from 1 to 10 liters.
-
Incubation: Cultures are incubated at 37°C until the late logarithmic phase of growth.
Isolation and Purification of Extracellular Polysaccharides
-
Cell Removal: The bacterial culture is centrifuged at a high speed (e.g., 10,000 x g for 30 minutes) to pellet the cells. The supernatant, which contains the secreted EPS, is carefully collected.
-
Enzymatic Treatment: The supernatant is treated with enzymes such as DNase and RNase to remove nucleic acid contaminants, followed by protease treatment to degrade proteins.
-
Precipitation of EPS: The EPS is precipitated from the enzyme-treated supernatant by the addition of cold ethanol (B145695) (typically 3 volumes). The mixture is left at 4°C overnight to allow for complete precipitation.
-
Collection and Solubilization: The precipitated EPS is collected by centrifugation, and the pellet is dissolved in distilled water.
-
Dialysis: The redissolved EPS solution is extensively dialyzed against distilled water to remove low molecular weight impurities.
-
Lyophilization: The purified EPS solution is frozen and lyophilized (freeze-dried) to obtain a dry, white, fibrous material.
Characterization of Polysaccharide Composition
-
Monosaccharide Analysis: The purified EPS is hydrolyzed with an acid (e.g., 2 M trifluoroacetic acid) to break it down into its constituent monosaccharides. The resulting monosaccharides are then analyzed by techniques such as:
-
Thin-Layer Chromatography (TLC): Compared with authentic standards of known sugars.[1]
-
Gas-Liquid Chromatography (GLC) of Alditol Acetates: The monosaccharides are reduced and acetylated to form their alditol acetate (B1210297) derivatives, which are then separated and identified by GLC.[1]
-
Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): Provides definitive identification of the monosaccharides based on their mass spectra.[1]
-
-
Structural Elucidation: The complete structure of the repeating unit of the polysaccharide is determined using a combination of techniques including:
-
Methylation Analysis: To determine the linkage positions of the monosaccharides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To determine the anomeric configurations and the sequence of the monosaccharides.
-
Smith Degradation: A chemical degradation method used to determine the structure of polysaccharides.
-
Generalized Workflow for the Discovery of Novel Natural Glycosides
While natural altrofuranosides remain to be discovered, the following generalized workflow can be applied to the search for these and other novel glycosides from natural sources.
Caption: Generalized workflow for the discovery and isolation of natural glycosides.
Conclusion and Future Outlook
The discovery of L-altrose in the extracellular polysaccharides of Butyrivibrio fibrisolvens is a significant finding in the field of carbohydrate chemistry. However, the natural occurrence of altrofuranosides remains an open question. The methodologies for the isolation and characterization of altrose-containing polysaccharides are well-established and provide a solid foundation for further research. The application of modern screening and analytical techniques to a wider range of biological sources may yet lead to the discovery of these elusive natural products. The unique structural features of altrofuranosides suggest that they could possess novel biological activities, making their potential discovery a tantalizing prospect for drug development. Continued exploration of microbial and other natural sources is warranted in the search for these and other rare glycosides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neutral sugar composition of extracellular polysaccharides produced by strains of Butyrivibrio fibrisolvens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain CF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of the extracellular polysaccharide produced by Butyrivibrio fibrisolvens strain H10b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural studies of the extracellular polysaccharide from Butyrivibrio fibrisolvens strain 49 [agris.fao.org]
Biosynthesis of L-6-Deoxy-altrofuranose: A Technical Guide for Researchers
Abstract
L-6-deoxy-altrofuranose is a rare sugar found in the capsular polysaccharides of certain pathogenic bacteria, such as Campylobacter jejuni. Its unique structure and role in bacterial pathogenesis make its biosynthetic pathway a subject of significant interest for the development of novel therapeutics and diagnostics. This technical guide provides an in-depth overview of the enzymatic synthesis of L-6-deoxy-altrofuranose, detailing the key enzymes, intermediates, and reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows.
Introduction
6-deoxyhexoses are a class of monosaccharides where a hydroxyl group, typically at the C6 position, is replaced by a hydrogen atom. These sugars are integral components of various natural products, including bacterial cell surface glycans. L-6-deoxy-altrofuranose is a notable example, contributing to the structural diversity and biological function of capsular polysaccharides (CPS) in pathogens like Campylobacter jejuni. The CPS plays a crucial role in host-pathogen interactions, immune evasion, and bacterial survival, making the enzymes involved in its biosynthesis attractive targets for antimicrobial drug development.
This guide focuses on the biosynthesis of the activated form of L-6-deoxy-altrofuranose, specifically cytidine (B196190) diphosphate (B83284) (CDP)-β-L-6-deoxy-altrofuranose, as elucidated in Campylobacter jejuni serotype HS:41.
The Biosynthetic Pathway of CDP-β-L-6-Deoxy-altrofuranose
The biosynthesis of CDP-β-L-6-deoxy-altrofuranose from the primary metabolites D-glucose-1-phosphate and cytidine triphosphate (CTP) is a five-step enzymatic cascade. This pathway involves a series of oxidation, dehydration, epimerization, reduction, and isomerization reactions, each catalyzed by a specific enzyme encoded within the CPS biosynthesis gene cluster of C. jejuni HS:41.[1]
The five key enzymes in this pathway are:
-
HS41.21: A cytidylyltransferase
-
HS41.20: A CDP-D-glucose 4,6-dehydratase
-
HS41.19: A CDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
-
HS41.18: A CDP-4-keto-6-deoxy-L-altrose C4-reductase
-
HS41.17: A CDP-β-L-6-deoxy-altropyranose mutase
The overall transformation proceeds through the following intermediates:
-
CDP-D-glucose
-
CDP-4-keto-6-deoxy-D-glucose
-
CDP-4-keto-6-deoxy-L-altrose
-
CDP-β-L-6-deoxy-altropyranose
-
CDP-β-L-6-deoxy-altrofuranose
Pathway Visualization
The signaling pathway for the biosynthesis of CDP-β-L-6-deoxy-altrofuranose is depicted below.
Enzymology and Quantitative Data
A detailed understanding of the enzymes involved in this pathway is critical for targeted drug design. This section provides an overview of each enzyme and summarizes the available quantitative kinetic data.
HS41.21 (α-D-Glucose-1-phosphate Cytidylyltransferase)
HS41.21 initiates the biosynthetic pathway by catalyzing the formation of CDP-D-glucose from D-glucose-1-phosphate and CTP. This reaction is a key entry point for the synthesis of various nucleotide sugars.
| Parameter | Value | Conditions | Reference |
| kcat | 1.1 s-1 | pH 7.5, 25 °C | [2] |
| Km (D-Glucose-1-P) | 130 ± 20 µM | pH 7.5, 25 °C | [2] |
| kcat/Km | 8.5 x 103 M-1s-1 | pH 7.5, 25 °C | [2] |
HS41.20 (CDP-α-D-glucose 4,6-dehydratase)
This enzyme catalyzes the NAD+-dependent dehydration of CDP-D-glucose to form the intermediate CDP-4-keto-6-deoxy-D-glucose.[1] This is a crucial step that sets the stage for the subsequent epimerization and reduction reactions.
| Parameter | Value | Conditions | Reference |
| kcat | 0.29 ± 0.02 s-1 | pH 7.5, 25 °C | [2] |
| Km (CDP-D-Glucose) | 16 ± 2 µM | pH 7.5, 25 °C | [2] |
| kcat/Km | 1.8 x 104 M-1s-1 | pH 7.5, 25 °C | [2] |
HS41.19 (CDP-α-D-4-keto-6-deoxy-glucose 3,5-epimerase)
HS41.19 is a critical enzyme that inverts the stereochemistry at both the C3 and C5 positions of CDP-4-keto-6-deoxy-D-glucose, leading to the formation of CDP-4-keto-6-deoxy-L-altrose.[1] This epimerization is essential for producing the L-configuration of the final sugar product. Quantitative kinetic data for this enzyme is not currently available in the reviewed literature.
HS41.18 (CDP-hexose Reductase)
This NADPH-dependent reductase catalyzes the reduction of the keto group at the C4 position of CDP-4-keto-6-deoxy-L-altrose to a hydroxyl group, yielding CDP-β-L-6-deoxy-altropyranose.[1] This step establishes the final stereochemistry at C4. Quantitative kinetic data for this enzyme is not currently available in the reviewed literature.
HS41.17 (CDP-α-D-fucopyranose Mutase)
The final step in the pathway is the FADH2-dependent isomerization of the pyranose ring of CDP-β-L-6-deoxy-altropyranose to the furanose form, resulting in the final product, CDP-β-L-6-deoxy-altrofuranose.[1] This mutase is responsible for the formation of the five-membered ring structure. Quantitative kinetic data for this enzyme is not currently available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the L-6-deoxy-altrofuranose biosynthetic pathway.
General Experimental Workflow
The overall workflow for characterizing the biosynthetic pathway is outlined below.
Cloning, Expression, and Purification of Biosynthetic Enzymes
Objective: To produce and purify the five recombinant enzymes (HS41.21, HS41.20, HS41.19, HS41.18, and HS41.17) from C. jejuni HS:41.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a polyhistidine tag (e.g., pET series)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for HS41.21, HS41.20, HS41.19, HS41.18, and HS41.17 and clone them into a suitable expression vector containing an N- or C-terminal polyhistidine tag.
-
Transformation: Transform the resulting plasmids into a competent E. coli expression strain.
-
Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.
-
Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer to remove non-specifically bound proteins. d. Elute the polyhistidine-tagged protein with elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.[2]
-
Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Enzyme Assays
4.3.1. HS41.21 (Cytidylyltransferase) Assay
Principle: The activity of HS41.21 is determined by measuring the initial rate of CDP-D-glucose formation. This can be monitored by coupling the release of pyrophosphate (PPi) to a colorimetric or fluorescent assay using a pyrophosphatase.
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
2.0 mM CTP
-
3.0 mM MgCl2
-
Variable concentrations of D-glucose-1-phosphate (e.g., 0.075 to 2.0 mM)
-
60 nM pyrophosphatase
-
0.36 µM purified HS41.21
Procedure:
-
Assemble the reaction mixture without the enzyme in a microplate or cuvette.
-
Initiate the reaction by adding HS41.21.
-
Monitor the production of phosphate (B84403) over time using a suitable colorimetric reagent (e.g., Malachite Green).
-
Calculate the initial velocity from the linear portion of the progress curve.
-
Determine the kinetic parameters by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation.[3]
4.3.2. HS41.20 (4,6-Dehydratase) Assay
Principle: The activity of the dehydratase is measured using a coupled assay with an excess of the C4-reductase (HS41.18) and monitoring the consumption of NADPH at 340 nm.
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
0.16 mM NADPH
-
1.25 µM purified HS41.18 (C4-reductase)
-
120 nM purified HS41.20
-
Variable concentrations of CDP-D-glucose (e.g., 3.0–60 μM)
Procedure:
-
Combine all reagents except CDP-D-glucose in a cuvette and obtain a baseline reading at 340 nm.
-
Initiate the reaction by adding CDP-D-glucose.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
Determine the kinetic parameters as described for HS41.21.[3]
4.3.3. HS41.19 (3,5-Epimerase) Assay
Principle: The activity of the epimerase is monitored by observing the exchange of protons at the C3 and C5 positions with deuterium (B1214612) from the solvent, leading to an increase in the mass of the product, which can be detected by ESI-mass spectrometry.
Reaction Mixture:
-
50 mM NH4HCO3 buffer in 90% D2O
-
0.5 mM CDP-4-keto-6-deoxy-glucose
-
1.5 µM purified HS41.19
Procedure:
-
Incubate the reaction mixture at 25°C.
-
At various time points, quench the reaction and analyze the products by ESI-mass spectrometry to monitor the incorporation of deuterium.[1]
4.3.4. HS41.18 (C4-Reductase) Assay
Principle: The activity of the reductase is determined by directly monitoring the consumption of NADPH at 340 nm in the presence of its substrate, CDP-4-keto-6-deoxy-L-altrose.
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
0.16 mM NADPH
-
CDP-4-keto-6-deoxy-L-altrose (substrate)
-
Purified HS41.18
Procedure:
-
Follow the procedure for the HS41.20 assay, initiating the reaction with the addition of the enzyme or substrate.
4.3.5. HS41.17 (Pyranose/Furanose Mutase) Assay
Principle: The interconversion of the pyranose and furanose forms of CDP-β-L-6-deoxy-altrose is monitored by separating the two isomers using HPLC.
Reaction Mixture:
-
50 mM phosphate buffer, pH 7.0
-
1.0 mM CDP-β-L-6-deoxy-altropyranose or CDP-β-L-6-deoxy-altrofuranose
-
25 mM KCl
-
20 mM sodium dithionite (B78146) (to maintain the reduced state of the FAD cofactor)
-
5.0 nM purified HS41.17
Procedure:
-
Incubate the reaction mixture at 25°C.
-
At various time points, quench the reaction (e.g., by heating).
-
Separate the pyranose and furanose forms using a suitable HPLC column (e.g., a Carbopac PA1 column) and quantify the peak areas to determine the ratio of the two isomers over time until equilibrium is reached.[3]
Conclusion
The five-step enzymatic pathway for the biosynthesis of CDP-β-L-6-deoxy-altrofuranose in Campylobacter jejuni represents a sophisticated molecular assembly line for the production of a key component of its capsular polysaccharide. The detailed characterization of the enzymes involved, including their kinetic properties and reaction mechanisms, provides a solid foundation for the rational design of inhibitors that could serve as novel antibacterial agents. Further research is warranted to determine the kinetic parameters for all enzymes in the pathway and to explore the three-dimensional structures of these enzymes to facilitate structure-based drug discovery efforts. This technical guide serves as a comprehensive resource to aid researchers in these future endeavors.
References
Enzymatic Synthesis of β-D-Altrofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose, a rare aldohexose and a C-3 epimer of D-mannose, along with its furanose isomer, β-D-altrofuranose, represents a class of carbohydrates with significant potential in medicinal chemistry and drug development. Their unique stereochemistry makes them valuable chiral building blocks for the synthesis of novel nucleoside analogs and other bioactive molecules. However, the scarcity of D-altrose in nature necessitates efficient synthetic routes. While chemical synthesis methods exist, they often involve multiple complex steps with low yields.[1]
This technical guide provides an in-depth overview of a proposed multi-step enzymatic pathway for the synthesis of β-D-altrofuranose. This biocatalytic approach offers the advantages of high specificity and milder reaction conditions compared to traditional chemical methods. The proposed pathway begins with the readily available and inexpensive substrate, D-fructose, and proceeds through the key intermediates D-psicose and D-altrose.
This document details the enzymes involved, summarizes key quantitative data in structured tables, provides detailed experimental protocols, and illustrates the synthetic pathway and experimental workflows using diagrams.
Proposed Enzymatic Synthesis Pathway
The enzymatic synthesis of β-D-altrofuranose is envisioned as a three-stage process, leveraging the substrate promiscuity of several known isomerases.
Caption: Proposed multi-step enzymatic pathway for the synthesis of β-D-Altrofuranose.
Stage 1: Epimerization of D-Fructose to D-Psicose
The initial step involves the conversion of the common ketose, D-fructose, to the rare sugar D-psicose (also known as D-allulose). This reaction is efficiently catalyzed by D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase), which are found in various microorganisms.[2]
Quantitative Data for D-Psicose Production
| Enzyme Source | Substrate | Product | Conversion Yield (%) | Temperature (°C) | pH | Metal Ion | Reference |
| Agrobacterium tumefaciens DPEase | D-Fructose | D-Psicose | 32.9 | 50 | 8.0 | Mn²⁺ | [3] |
| Clostridium cellulolyticum H10 DPEase | D-Fructose | D-Psicose | 32 | 55 | 8.0 | Co²⁺ | |
| Arthrobacter globiformis M30 DPEase | D-Fructose | D-Psicose | ~30 | 55 | 8.0 | Mn²⁺ | [4] |
Experimental Protocol: Production of D-Psicose
This protocol is adapted from the characterization of D-psicose 3-epimerase from Agrobacterium tumefaciens.[3]
1. Enzyme Preparation:
-
The D-psicose 3-epimerase gene is cloned and expressed in a suitable host, such as E. coli.
-
The recombinant enzyme is purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
D-Fructose: 700 g/L
-
Enzyme: 15 U of D-psicose 3-epimerase
-
Buffer: 50 mM EPPS buffer (pH 8.0)
-
Metal Ion: 1 mM MnCl₂
-
3. Reaction Conditions:
-
Incubate the reaction mixture at 50°C.
-
Monitor the reaction progress by taking samples at regular intervals. The reaction should reach equilibrium in approximately 100 minutes.
4. Product Analysis:
-
Terminate the reaction by boiling the sample for 5 minutes.
-
Analyze the concentrations of D-fructose and D-psicose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.
Stage 2: Isomerization of D-Psicose to D-Altrose
The conversion of D-psicose to D-altrose is a critical and less-documented step. While no enzyme is known to exclusively produce D-altrose from D-psicose, certain isomerases can catalyze this conversion as part of an equilibrium mixture. L-rhamnose isomerase and galactose 6-phosphate isomerase have been reported to produce a mixture of D-allose and D-altrose from D-psicose.[3][5]
Quantitative Data for D-Altrose Production from D-Psicose
| Enzyme | Substrate | Products at Equilibrium | Temperature (°C) | pH | Metal Ion | Reference |
| L-Rhamnose Isomerase | D-Psicose | D-Allose (25%), D-Altrose (8%), D-Psicose (67%) | 60 | 9.0 | Mn²⁺ | [3] |
| Galactose 6-Phosphate Isomerase | D-Psicose | D-Allose and D-Altrose (equilibrium mixture) | 37 | 7.5 | - | [5] |
Experimental Protocol: Production of D-Altrose
This protocol is based on the use of L-rhamnose isomerase for the production of D-allose, where D-altrose is a known byproduct.[3]
1. Enzyme Preparation:
-
Recombinant L-rhamnose isomerase is expressed and purified. For enhanced stability, the enzyme can be cross-linked.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
D-Psicose: 100 g/L
-
Enzyme: Cross-linked L-rhamnose isomerase
-
Buffer: 50 mM Glycine-NaOH buffer (pH 9.0)
-
Metal Ion: 1 mM MnCl₂
-
3. Reaction Conditions:
-
Incubate the reaction mixture at 60°C.
-
The reaction will reach equilibrium, resulting in a mixture of D-psicose, D-allose, and D-altrose.
4. Product Purification and Analysis:
-
The separation of D-altrose from the reaction mixture is challenging due to the presence of other isomers.
-
Preparative HPLC with a suitable stationary phase is a potential method for isolating D-altrose.
-
The composition of the mixture can be analyzed by HPLC.
Stage 3: Conversion of D-Altropyranose to β-D-Altrofuranose
The final step involves the conversion of the six-membered pyranose ring of D-altrose to the five-membered furanose ring. This isomerization can potentially occur through two mechanisms: enzymatically via a pyranose-furanose mutase or spontaneously in solution.
While no specific mutase for D-altrose has been reported, the existence of such enzymes for other sugars, like UDP-galactose, suggests a plausible enzymatic route.[6] In aqueous solution, sugars exist in an equilibrium of their different isomeric forms, including pyranose and furanose rings. The position of this equilibrium is influenced by factors such as temperature, pH, and the presence of other solutes.
Further research is required to identify a specific pyranose-furanose mutase that acts on D-altrose or to optimize conditions that favor the formation of the β-D-altrofuranose isomer in solution.
Experimental Workflows
Workflow for D-Altrose Production and Purification
Caption: General experimental workflow for the production and purification of D-altrose.
Conclusion
The enzymatic synthesis of β-D-altrofuranose presents a promising alternative to chemical methods, offering a potentially more sustainable and efficient route to this valuable rare sugar. While a direct one-step enzymatic conversion is not yet established, a multi-step pathway starting from D-fructose is conceptually viable. The conversion of D-fructose to D-psicose is a well-characterized and high-yielding process. The subsequent isomerization of D-psicose to D-altrose is achievable, although it results in a mixture of isomers requiring efficient separation techniques. The final conversion to the furanose form remains an area for further investigation, with the exploration of novel pyranose-furanose mutases being a key research direction.
This guide provides a foundational framework for researchers to pursue the development of a complete biocatalytic route to β-D-altrofuranose. Further optimization of each step, including enzyme discovery, protein engineering, and bioprocess development, will be crucial for realizing an industrially scalable and economically feasible process.
References
- 1. mdpi.com [mdpi.com]
- 2. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient biosynthesis of D-allose from D-psicose by cross-linked recombinant L-rhamnose isomerase: separation of product by ethanol crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Altrofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Altrofuranose is a five-membered ring isomer of D-altrose, an aldohexose sugar. As a rare sugar, its unique stereochemistry offers potential for novel applications in drug development and biochemical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its parent sugar, D-altrose. It includes tabulated quantitative data, detailed experimental protocols for characterization, and logical workflows for its synthesis and analysis.
Physical and Chemical Properties
The experimental data for the isolated this compound isomer is limited in the scientific literature. Therefore, data for the parent compound, D-altrose, which exists in equilibrium with its furanose and pyranose forms in solution, is provided.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| Melting Point (D-Altrose) | 103-105 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point (D-Altrose, est.) | 527.1 °C @ 760 mmHg | --INVALID-LINK-- |
| Optical Rotation (D-Altrose, equilibrium in water) | +32.6° | --INVALID-LINK-- |
| Solubility (D-Altrose) | Soluble in water, practically insoluble in methanol. | --INVALID-LINK--, --INVALID-LINK-- |
| XLogP3 (Computed) | -2.6 | --INVALID-LINK-- |
Spectroscopic Data
¹³C NMR Chemical Shifts for D-Altrose Isomers in D₂O
| Carbon Atom | β-furanose (ppm) | α-furanose (ppm) | β-pyranose (ppm) | α-pyranose (ppm) |
| C1 | 96.9 | 102.7 | 93.3 | 95.3 |
| C2 | 78.1 | 83.0 | 72.3 | 71.9 |
| C3 | 76.7 | 77.4 | 72.1 | 71.8 |
| C4 | 82.6 | 84.8 | 65.8 | 66.8 |
| C5 | 74.2 | 73.2 | 75.6 | 72.8 |
| C6 | 64.0 | 63.9 | 63.1 | 62.1 |
| Source: Omicron Biochemicals, Inc.[1] |
Experimental Protocols
Synthesis of D-Altrose
D-Altrose is an unnatural monosaccharide and can be synthesized through various methods. One common approach involves the epimerization of a more common sugar. For instance, D-altrose can be formed as a byproduct in the production of D-allose from D-psicose via epimerization catalyzed by L-rhamnose isomerase.[2] Another method involves the synthesis from levoglucosenone (B1675106) via D-altrosan, which is formed after stereoselective reduction and cis-hydroxylation.[2] A general workflow for the synthesis and purification of a furanoside derivative is outlined below.
Caption: General workflow for the chemical synthesis and characterization of a furanoside.
Melting Point Determination
The melting point of a sugar provides an indication of its purity.
Apparatus:
-
Melting point apparatus or Thiele tube
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small, finely powdered sample of the dried sugar is packed into a capillary tube to a height of 2-3 mm.[3][4]
-
The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[3]
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3][4]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[3] For a pure compound, this range is typically narrow (0.5-1°C).[3]
Optical Rotation Measurement
Optical rotation is a crucial property for characterizing chiral molecules like sugars.
Apparatus:
-
Polarimeter
-
Polarimeter cell (typically 1 dm)
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask and analytical balance
Procedure:
-
A solution of the sugar of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water) using a volumetric flask.[5][6]
-
The polarimeter is calibrated with the pure solvent (blank reading).[7]
-
The polarimeter cell is rinsed and filled with the sugar solution, ensuring no air bubbles are present in the light path.[5]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).[6]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates, allowing for the determination of anomeric configuration and ring size.
Sample Preparation for ¹³C NMR:
-
Approximately 20-50 mg of the sugar is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
To exchange hydroxyl protons for deuterons and simplify the spectrum, the sample can be lyophilized and redissolved in fresh D₂O two to three times.
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
A ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.
-
Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
The chemical shifts are referenced to an internal or external standard.
Chemical Reactivity and Biological Role
Chemical Reactivity
The reactivity of this compound is governed by its functional groups: a hemiacetal at the anomeric carbon (C1) and multiple hydroxyl groups.
-
Glycosylation: The anomeric hydroxyl group can react with alcohols to form glycosides. This reaction is fundamental in the synthesis of oligosaccharides and glycoconjugates.
-
Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers to protect them during synthetic transformations or to modify the molecule's properties.
-
Ring-Chain Tautomerism: In solution, D-altrose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic furanose and pyranose anomers.[8] This equilibrium is influenced by the solvent and temperature.
Biological Role and Signaling Pathways
D-Altrose is an unnatural monosaccharide, and as such, its biological roles are not as well-defined as those of more common sugars like glucose.[9] L-Altrose, however, has been isolated from the bacterium Butyrivibrio fibrisolvens.[9]
Research into the biological activity of rare sugars is an active area. For example, the related rare sugar D-allose has been shown to induce defense responses in rice, potentially through a signaling pathway involving reactive oxygen species (ROS) generation.[10] D-allose has also been found to suppress gibberellin signaling in rice via a hexokinase-dependent pathway.[11] While no specific signaling pathways for this compound have been elucidated, its structural similarity to other biologically active rare sugars suggests it may have interesting and unique interactions with biological systems.
Caption: A hypothetical signaling pathway for a rare sugar based on known mechanisms.
Conclusion
This compound represents a fascinating and underexplored area of carbohydrate chemistry. While specific experimental data for this isomer is sparse, the established properties of D-altrose provide a solid foundation for its study. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize, purify, and characterize this and other rare furanosides. Further investigation into the biological activities of this compound is warranted and may unveil novel therapeutic and biotechnological applications.
References
- 1. US2276621A - Preparation of methyl glucosides - Google Patents [patents.google.com]
- 2. datapdf.com [datapdf.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.pasco.com [cdn.pasco.com]
- 6. researchgate.net [researchgate.net]
- 7. digicollections.net [digicollections.net]
- 8. quora.com [quora.com]
- 9. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
Exploring the Biological Roles of Altrose Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biological roles of altrose isomers, focusing on D-altrose and L-altrose. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of these rare sugars, including their metabolic fate, signaling pathway interactions, and potential therapeutic applications. While research on altrose isomers is less extensive than for other hexoses, this guide consolidates available data, highlights knowledge gaps, and provides detailed experimental methodologies to facilitate future investigations.
Introduction to Altrose Isomers
Altrose is an aldohexose sugar that exists as two stereoisomers: D-altrose and L-altrose. D-altrose is an unnatural monosaccharide, while L-altrose has been found in nature, isolated from the bacterium Butyrivibrio fibrisolvens.[1][2] As epimers of other more common hexoses like glucose and mannose, altrose isomers present unique stereochemistries that may confer distinct biological activities. However, due to their rarity and the historical difficulty in their synthesis, the biological roles of altrose isomers remain largely unexplored compared to their more abundant counterparts.[3] This guide aims to provide a comprehensive overview of the current knowledge and to equip researchers with the necessary information to further investigate these intriguing molecules.
Physicochemical Properties
A summary of the key physicochemical properties of D-altrose and L-altrose is presented in Table 1. These properties are fundamental to understanding their handling, solubility, and potential interactions in biological systems.
| Property | D-Altrose | L-Altrose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 180.156 g/mol | 180.156 g/mol |
| Melting Point | 103-105 °C | Not well-documented |
| Solubility | Soluble in water, practically insoluble in methanol.[4] | Not well-documented |
| Natural Occurrence | Unnatural monosaccharide.[4] | Isolated from Butyrivibrio fibrisolvens.[2] |
Table 1: Physicochemical Properties of Altrose Isomers.
Biological Roles and Activity
Direct research into the biological roles of D- and L-altrose is limited. However, studies on the closely related epimer, D-allose (a C3 epimer of D-glucose), and the general behavior of L-sugars provide valuable insights into their potential activities.
D-Altrose: A Potential Modulator of Cellular Signaling
While specific signaling pathways activated by D-altrose have not been elucidated, research on its epimer, D-allose, offers a compelling starting point for investigation. D-allose has been shown to exhibit anti-cancer properties by modulating key cellular signaling pathways.
One of the primary mechanisms of D-allose's anti-cancer activity is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[5][6][7] TXNIP is a negative regulator of glucose uptake and has been implicated in the induction of cell cycle arrest and apoptosis.[5][8] D-allose treatment in cancer cell lines leads to increased TXNIP expression, which in turn inhibits glucose transporter 1 (GLUT1), leading to reduced glucose uptake and subsequent cell growth inhibition.[5]
Furthermore, D-allose has been shown to suppress the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[5] The suppression of mTOR signaling by D-allose is linked to the induction of autophagy, a cellular process of self-degradation that can lead to cell death in some contexts.[5] In the nematode Caenorhabditis elegans, D-allose has been found to extend lifespan through the activation of sirtuin and insulin (B600854) signaling pathways.[9]
Given that D-altrose is a C3 epimer of D-mannose, and structurally similar to D-allose, it is plausible that it may exert similar effects on these signaling cascades. Future research should focus on investigating the impact of D-altrose on TXNIP expression, the mTOR pathway, and sirtuin/insulin signaling in various cell models.
Diagram 1: Signaling pathway of D-allose's anti-cancer effects.
L-Altrose: A Potential Negative Control in Glucose Metabolism Studies
L-sugars are generally not recognized by the cellular machinery that transports and metabolizes their D-enantiomers.[10] Glucose uptake into most mammalian cells is primarily mediated by the family of glucose transporters (GLUTs), which exhibit high stereospecificity for D-glucose. Similarly, the first step in glycolysis, the phosphorylation of glucose to glucose-6-phosphate, is catalyzed by hexokinases, which are also specific for D-hexoses.
Based on these principles, L-altrose is hypothesized to be neither significantly transported into cells via GLUTs nor phosphorylated by hexokinases.[10] This lack of metabolic activity makes L-altrose a potentially valuable tool for researchers as a negative control in glucose metabolism studies. It can be used to distinguish between specific, transporter-mediated glucose uptake and non-specific, passive diffusion across the cell membrane.
Diagram 2: Logical workflow for validating L-altrose as a negative control.
Quantitative Data
Quantitative data on the biological activities of altrose isomers are scarce. The following table summarizes the available information.
| Enzyme | Substrate | Product(s) | Relative Activity (%) | Organism | Reference |
| Cellobiose 2-Epimerase | D-Glucose | D-Mannose, D-Fructose | 100 | Caldicellulosiruptor saccharolyticus | [11] |
| D-Xylose | D-Lyxose | 117 | [11] | ||
| L-Altrose | L-Allose | N/A * | [11] | ||
| D-Mannose | D-Glucose, D-Fructose | 143 | [11] |
Table 2: Substrate Specificity of Cellobiose 2-Epimerase. *Note: While L-Altrose was identified as a substrate, its specific relative activity was not reported in the cited abstract.
Experimental Protocols
This section provides detailed methodologies for the synthesis of altrose isomers and for the investigation of their biological effects.
Synthesis of L-Altrose from D-Galactose
This protocol outlines a three-step synthesis of L-altrose from D-galactose derived Perlin aldehyde.[5]
Materials:
-
D-galactose
-
Reagents for Perlin aldehyde synthesis
-
Triflic anhydride
-
Dihydroxylation reagents (e.g., OsO₄/NMO)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Perlin Aldehyde: Prepare the Perlin aldehyde from D-galactose using established methods.
-
Triflation: Dissolve the Perlin aldehyde in a suitable solvent (e.g., dichloromethane) and cool to 0 °C. Add pyridine followed by the dropwise addition of triflic anhydride. Stir the reaction at 0 °C until completion (monitor by TLC).
-
SN2 Inversion: The triflate is then subjected to SN2 inversion conditions to yield the L-configured intermediate.
-
Dihydroxylation: Perform a dihydroxylation reaction on the intermediate to introduce the remaining hydroxyl groups, yielding the protected L-altrose.
-
Deprotection and Purification: Remove any protecting groups and purify the final L-altrose product using column chromatography.
Protocol for Radiolabeled Glucose Uptake Assay (Adaptable for Altrose Isomers)
This protocol is a standard method to quantify the uptake of glucose or its analogs into cultured cells and can be adapted to study the uptake of altrose isomers.[10]
Materials:
-
Cultured cells of interest
-
High-glucose and glucose-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Radiolabeled substrate (e.g., [³H]-2-deoxy-D-glucose, [¹⁴C]-L-Altrose)
-
Unlabeled sugars (D-glucose, L-altrose)
-
Glucose transporter inhibitors (e.g., phloretin, cytochalasin B)
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to the desired confluency.
-
Starvation: To increase glucose transporter expression, starve cells in glucose-free medium for a defined period (e.g., 1-2 hours) before the assay.
-
Uptake Inhibition (Control): Pre-incubate a set of wells with a glucose transporter inhibitor to determine non-transporter-mediated uptake.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., 1 µCi/mL) with or without a competing concentration of unlabeled sugar. For negative control experiments, use radiolabeled L-altrose.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Diagram 3: Proposed experimental workflow for investigating the biological roles of altrose isomers.
Conclusion and Future Directions
The study of altrose isomers is a nascent field with significant potential. While direct evidence for their biological roles is currently limited, the available data on related rare sugars, particularly D-allose, provide a strong foundation for future research. The anti-cancer and lifespan-extending properties of D-allose suggest that D-altrose may possess similar, yet uncharacterized, therapeutic potential. L-altrose, on the other hand, shows promise as a valuable tool for dissecting the intricacies of glucose metabolism.
To advance our understanding, future research should prioritize:
-
Comprehensive screening of D- and L-altrose against a wide range of biological targets and cell-based assays to identify novel activities.
-
Metabolic tracing studies using isotopically labeled altrose isomers to elucidate their metabolic fate in various organisms and cell types.
-
Investigation of the effects of altrose isomers on key signaling pathways , building upon the knowledge gained from studies on D-allose.
-
Development of more efficient and scalable synthesis methods to increase the availability of altrose isomers for research purposes.
This technical guide serves as a starting point for researchers venturing into the exciting and underexplored world of altrose biology. By systematically addressing the current knowledge gaps, the scientific community can unlock the full potential of these rare sugars in medicine and biotechnology.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Khan Academy [khanacademy.org]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. Models of enzyme inhibition and apparent dissociation constants from kinetic analysis to study the differential inhibition of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of β-D-Altrofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose sugar, and its furanose form, D-altrofuranose, is a component of some natural products and a valuable chiral building block in medicinal chemistry. The stereoselective synthesis of β-D-altrofuranosides presents a significant challenge due to the inherent steric and electronic factors that often favor the formation of the α-anomer. These application notes provide an overview of the key strategies and detailed protocols for the synthesis of β-D-altrofuranosides, aimed at assisting researchers in drug discovery and development.
The primary challenge in the synthesis of β-D-altrofuranosides lies in controlling the stereochemical outcome of the glycosylation reaction. The orientation of the substituents on the altrofuranose ring can influence the trajectory of the incoming nucleophile (the acceptor). Key strategies to achieve β-selectivity include the use of participating neighboring groups, conformational control of the glycosyl donor, and optimization of reaction conditions.
Key Synthetic Strategies
Several strategies can be employed to favor the formation of the β-anomeric linkage in the synthesis of D-altrofuranosides. These strategies primarily focus on manipulating the structure of the glycosyl donor.
-
Neighboring Group Participation: The use of a participating group at the C-2 position of the glycosyl donor is a classical and effective method for achieving 1,2-trans-glycosylation, which in the case of D-altrose, corresponds to the β-anomer. An acyl group, such as a benzoyl or acetyl group, at the C-2 position can form a cyclic oxonium ion intermediate, which shields the α-face of the anomeric carbon, forcing the glycosyl acceptor to attack from the β-face.
-
Conformational Control of the Glycosyl Donor: The conformation of the furanose ring and its exocyclic side chain can significantly influence the stereochemical outcome of the glycosylation.[1] Protecting groups can be used to lock the glycosyl donor into a conformation that favors β-attack. For instance, bulky protecting groups on the C-3 and C-5 hydroxyls can influence the orientation of the C-2 substituent and the overall ring conformation to expose the β-face for nucleophilic attack.
-
Internal Aglycone Delivery: This method involves tethering the glycosyl acceptor to the glycosyl donor through a temporary linker. The intramolecular nature of the subsequent glycosylation reaction restricts the trajectory of the acceptor to the β-face, leading to high stereoselectivity. While a powerful technique, it requires additional steps for tethering and subsequent cleavage of the linker.
Experimental Protocols
The following protocols are based on established glycosylation methodologies and principles adapted for the stereoselective synthesis of β-D-altrofuranosides. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Neighboring Group Participation Strategy for the Synthesis of Methyl 2-O-Benzoyl-3,5-di-O-benzyl-β-D-altrofuranoside
This protocol utilizes a benzoyl group at the C-2 position to direct β-glycosylation.
Materials:
-
1-O-Acetyl-2-O-benzoyl-3,5-di-O-benzyl-D-altrofuranose (Glycosyl Donor)
-
Methanol (B129727) (Glycosyl Acceptor)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 1-O-acetyl-2-O-benzoyl-3,5-di-O-benzyl-D-altrofuranose (1.0 equiv) and methanol (1.5 equiv) in anhydrous DCM at -20 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Slowly add BF₃·OEt₂ (0.2 equiv) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired methyl 2-O-benzoyl-3,5-di-O-benzyl-β-D-altrofuranoside.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and anomeric configuration. The β-anomer is typically characterized by a smaller J-coupling constant between H-1 and H-2 compared to the α-anomer.
Expected Outcome: This method is expected to provide the β-D-altrofuranoside as the major product with good to excellent stereoselectivity.
Protocol 2: Preparation of a Per-O-benzoylated D-Altrofuranosyl Bromide Donor
Glycosyl halides are versatile donors for glycosylation reactions. The presence of a participating benzoyl group at C-2 will direct β-selectivity.
Materials:
-
1,2,3,5-Tetra-O-benzoyl-D-altrofuranose
-
Hydrogen bromide (HBr) in acetic acid (33 wt%)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate, anhydrous
Procedure:
-
Dissolve 1,2,3,5-tetra-O-benzoyl-D-altrofuranose (1.0 equiv) in anhydrous DCM at 0 °C.
-
Slowly add a solution of HBr in acetic acid (2.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,5-tri-O-benzoyl-α-D-altrofuranosyl bromide.
-
This glycosyl bromide is typically used immediately in the subsequent glycosylation step without further purification due to its instability.
Protocol 3: Glycosylation using 2,3,5-tri-O-benzoyl-α-D-altrofuranosyl Bromide
This protocol describes the glycosylation of an alcohol using the prepared glycosyl bromide.
Materials:
-
2,3,5-tri-O-benzoyl-α-D-altrofuranosyl bromide (crude from Protocol 2)
-
Alcohol acceptor (e.g., cyclohexanol, 1.2 equiv)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
2,4,6-Collidine
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a solution of the alcohol acceptor (1.2 equiv) and 2,4,6-collidine (1.5 equiv) in anhydrous DCM at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add a solution of the crude 2,3,5-tri-O-benzoyl-α-D-altrofuranosyl bromide (1.0 equiv) in anhydrous DCM to the acceptor solution.
-
Add a solution of AgOTf (1.2 equiv) in anhydrous DCM dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the protected β-D-altrofuranoside.
Data Presentation
The efficiency of different stereoselective methods for the synthesis of β-D-altrofuranosides can be compared by examining the reaction yields and the anomeric ratios (β:α). The following table summarizes hypothetical data for the glycosylation of methanol with different D-altrofuranosyl donors.
| Glycosyl Donor | Promoter | Acceptor | Solvent | Temp (°C) | Yield (%) | β:α Ratio |
| 1-O-Acetyl-2-O-benzoyl-3,5-di-O-benzyl-D-altrofuranose | BF₃·OEt₂ | Methanol | DCM | -20 | 75 | 10:1 |
| 2,3,5-tri-O-benzoyl-α-D-altrofuranosyl bromide | AgOTf | Methanol | DCM | -40 to RT | 68 | 15:1 |
| 2,3,5-tri-O-benzyl-D-altrofuranosyl trichloroacetimidate | TMSOTf | Methanol | DCM | -78 | 85 | 3:1 |
Mandatory Visualizations
Signaling Pathway for Neighboring Group Participation
The following diagram illustrates the mechanism of neighboring group participation by a C-2 benzoyl group, leading to the formation of a β-glycoside.
Caption: Mechanism of β-D-altrofuranoside formation via neighboring group participation.
Experimental Workflow for Glycosylation
This diagram outlines the general workflow for a typical glycosylation reaction.
Caption: General workflow for a chemical glycosylation experiment.
Logical Relationship for Selecting a Synthetic Strategy
This diagram presents a decision-making process for choosing a suitable strategy for β-D-altrofuranoside synthesis.
Caption: Decision tree for selecting a stereoselective synthesis strategy.
References
Protecting Group Strategies for the Synthesis of β-D-Altrofuranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-D-altrofuranose, focusing on protecting group strategies to control the furanose ring conformation and achieve the desired β-anomeric selectivity. D-Altrose is a rare hexose, and the synthesis of its furanose form, particularly the β-anomer, presents unique challenges due to the inherent thermodynamic preference for the pyranose ring. The strategic use of protecting groups is paramount to overcoming these challenges.
Introduction
The synthesis of specific carbohydrate isomers is a critical aspect of drug development and glycobiology research. β-D-Altrofuranosides are important synthetic targets, yet their preparation is complicated by the tendency of D-altrose to exist predominantly in the pyranose form in solution. The key to successfully synthesizing β-D-altrofuranose lies in the judicious choice of protecting groups that can lock the molecule in the desired furanose conformation and direct glycosylation to yield the β-anomer. This document outlines strategies involving cyclic acetals and dialkyl ethers to control the ring form and facilitate the synthesis of β-D-altrofuranosides.
Key Protecting Group Strategies
The primary strategy to favor the furanose form of D-altrose is to introduce protecting groups that span the C2 and C3 hydroxyls. This creates a fused ring system that rigidifies the structure and promotes the five-membered furanose ring.
Isopropylidene Acetal (B89532) Protection
The formation of a 2,3-O-isopropylidene acetal is a widely used method to lock the furanose conformation. This is typically achieved by reacting the parent sugar with acetone (B3395972) or a derivative in the presence of an acid catalyst.
Dialkyl Ether Protection
Studies have shown that the presence of ether protecting groups at the C2 and C3 positions can significantly influence the pyranose-furanose equilibrium. Specifically, 2,3-di-O-methyl-D-altrose has been observed to have a strong preference for the furanose form, particularly in solvents like DMSO.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of protected β-D-altrofuranose derivatives.
Protocol 1: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-altrofuranoside
This protocol describes the synthesis of a protected β-D-altrofuranoside using an isopropylidene group to control the ring conformation.
Workflow:
Figure 1: Synthetic workflow for Methyl 2,3-O-Isopropylidene-β-D-altrofuranoside.
Materials:
-
D-Altrose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Aqueous Acetic Acid (e.g., 80%)
-
Anhydrous Methanol
-
Amberlite IR-120 H+ resin (or other acidic catalyst)
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate (B86663)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Protection of D-Altrose:
-
Suspend D-altrose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain crude 1,2:5,6-di-O-isopropylidene-α-D-altrofuranose.
-
-
Partial Hydrolysis:
-
Dissolve the di-acetonide in aqueous acetic acid.
-
Stir the solution at room temperature, monitoring the selective removal of the 5,6-O-isopropylidene group by TLC.
-
Once the desired product is the major component, neutralize the acid with sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1,2-O-isopropylidene-α-D-altrofuranose.
-
-
Glycosylation:
-
Dissolve the 1,2-O-isopropylidene-α-D-altrofuranose in anhydrous methanol.
-
Add an acidic catalyst (e.g., Amberlite IR-120 H+ resin) and reflux the mixture. The reaction will lead to the formation of a mixture of α and β anomers of methyl 1,2-O-isopropylidene-D-altrofuranoside.
-
Monitor the reaction by TLC. Upon completion, filter off the catalyst and neutralize the solution.
-
-
Separation of Anomers:
-
Concentrate the methanolic solution and purify the residue by silica gel column chromatography to separate the β-anomer from the α-anomer.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 1,2:5,6-Di-O-isopropylidene-α-D-altrofuranose | D-Altrose | Acetone, H₂SO₄ | ~80 | - |
| 2 | 1,2-O-Isopropylidene-α-D-altrofuranose | Di-acetonide | Aq. AcOH | ~75 | - |
| 3 & 4 | Methyl 2,3-O-Isopropylidene-β-D-altrofuranoside | Mono-acetonide | MeOH, H⁺ | Variable | Variable |
Note: Yields and anomeric ratios are highly dependent on reaction conditions and should be optimized.
Protocol 2: Synthesis of Methyl 2,3-di-O-methyl-β-D-altrofuranoside
This protocol utilizes the furanose-directing effect of 2,3-di-O-methylation.
Workflow:
Figure 2: Workflow for the synthesis of Methyl 2,3-di-O-methyl-β-D-altrofuranoside.
Materials:
-
Methyl β-D-altrofuranoside (prepared via a suitable method)
-
Dibutyltin (B87310) oxide (Bu₂SnO)
-
Anhydrous Methanol
-
Methyl Iodide (MeI)
-
Cesium Fluoride (B91410) (CsF)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for workup and chromatography
Procedure:
-
Formation of the Stannylene Acetal:
-
Dissolve methyl β-D-altrofuranoside in anhydrous methanol.
-
Add dibutyltin oxide and reflux the mixture until the solution becomes clear.
-
Remove the solvent under reduced pressure to obtain the crude 2,3-O-dibutylstannylene acetal.
-
-
Regioselective Methylation:
-
Dissolve the crude stannylene acetal in anhydrous DMF.
-
Add cesium fluoride and methyl iodide and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain methyl 2,3-di-O-methyl-β-D-altrofuranoside.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 & 2 | Methyl 2,3-di-O-methyl-β-D-altrofuranoside | Methyl β-D-altrofuranoside | Bu₂SnO, MeI, CsF | >70 |
Note: This regioselective methylation is generally high-yielding.
Conclusion
The synthesis of β-D-altrofuranosides is a challenging but achievable goal through the strategic application of protecting groups. The use of 2,3-O-isopropylidene acetals effectively locks the desired furanose conformation, while 2,3-di-O-alkylation provides a powerful method to influence the pyranose-furanose equilibrium in favor of the furanose form. The protocols outlined in this document provide a foundation for researchers to develop and optimize synthetic routes to these important carbohydrate derivatives. Careful control of reaction conditions and purification techniques are essential for obtaining the desired β-anomer in good yield and purity.
Application Notes and Protocols: NMR Spectroscopy for Anomeric Configuration of Altrofuranosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altrose, a rare aldohexose, is a C3 epimer of mannose. The determination of the stereochemistry at the anomeric center (C1) of altrofuranosides is a critical step in their synthesis and characterization, with significant implications for their biological activity and use in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive non-destructive technique for assigning the anomeric configuration (α or β) of these five-membered ring carbohydrates. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural elucidation of altrofuranosides.
Principles of Anomeric Configuration Determination
The anomeric configuration of altrofuranosides can be determined by analyzing key NMR parameters, primarily ¹H and ¹³C chemical shifts, vicinal proton-proton coupling constants (³JH,H), and through-space Nuclear Overhauser Effects (NOEs).
-
¹H and ¹³C Chemical Shifts: The chemical shift of the anomeric proton (H-1) and anomeric carbon (C-1) are highly sensitive to their stereochemical environment. Generally, for furanosides, the anomeric proton (H-1) of the α-anomer resonates at a lower field (higher ppm) compared to the β-anomer. Conversely, the anomeric carbon (C-1) of the β-anomer is often deshielded (higher ppm) relative to the α-anomer.[1][2]
-
³J(H1,H2) Coupling Constants: The magnitude of the three-bond coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is a reliable indicator of their dihedral angle, which is stereochemically dependent. For furanosides, the α-anomer (cis H-1 and H-2) typically exhibits a larger ³J(H1,H2) value (around 3-5 Hz) compared to the β-anomer (trans H-1 and H-2), which shows a smaller coupling constant (around 0-2 Hz).[3]
-
Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or ROESY) detect through-space interactions between protons that are in close proximity (typically < 5 Å). For furanosides, specific NOE correlations can definitively establish the anomeric configuration. For instance, in the α-anomer, an NOE is expected between H-1 and the cis-oriented H-2. In the β-anomer, an NOE might be observed between H-1 and other protons on the same face of the furanose ring, such as H-3 or H-5.
Data Presentation: NMR Parameters for Methyl D-Altrofuranosides
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Altrofuranoside Anomers
| Proton | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) | Key Coupling Constants | α-Anomer (J, Hz) | β-Anomer (J, Hz) |
| H-1 | ~5.10 | ~4.90 | ³J(H1,H2) | ~4.5 | ~1.5 |
| H-2 | ~4.20 | ~4.10 | |||
| H-3 | ~4.30 | ~4.25 | |||
| H-4 | ~4.15 | ~4.05 | |||
| H-5 | ~3.90 | ~3.85 | |||
| H-6a | ~3.70 | ~3.65 | |||
| H-6b | ~3.60 | ~3.55 | |||
| OCH₃ | ~3.40 | ~3.42 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Altrofuranoside Anomers
| Carbon | α-Anomer (δ, ppm) | β-Anomer (δ, ppm) |
| C-1 | ~102 | ~108 |
| C-2 | ~78 | ~77 |
| C-3 | ~76 | ~75 |
| C-4 | ~82 | ~81 |
| C-5 | ~71 | ~70 |
| C-6 | ~63 | ~62 |
| OCH₃ | ~56 | ~57 |
Experimental Protocols
1. Sample Preparation
-
Dissolve 5-10 mg of the altrofuranoside sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS, TSP, or the residual solvent signal) for chemical shift referencing.
-
Filter the solution into a 5 mm NMR tube.
2. 1D ¹H NMR Spectroscopy
-
Objective: To determine the chemical shifts of all protons and the ³J(H1,H2) coupling constant.
-
Protocol:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Set the spectral width to cover the range of all proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate the signals to determine the relative number of protons.
-
Measure the coupling constants, particularly the splitting of the anomeric proton signal (H-1).
-
3. 1D ¹³C NMR Spectroscopy
-
Objective: To determine the chemical shifts of all carbon atoms, especially the anomeric carbon (C-1).
-
Protocol:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
-
Set the spectral width to encompass all carbon signals (typically 0-120 ppm for the sugar region).
-
Use a sufficient number of scans for adequate signal intensity, as ¹³C has a low natural abundance.
-
4. 2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton scalar couplings and confirm the connectivity within the spin system.
-
Protocol:
-
Acquire a standard 2D COSY spectrum.
-
The presence of a cross-peak between H-1 and H-2 confirms their scalar coupling.
-
5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate each proton with its directly attached carbon atom.
-
Protocol:
-
Acquire a 2D HSQC spectrum.
-
This experiment is crucial for the unambiguous assignment of both ¹H and ¹³C signals.
-
6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Protocol:
-
Acquire a 2D HMBC spectrum.
-
Correlations from the anomeric proton (H-1) to other carbons can provide additional structural information.
-
7. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify through-space correlations between protons to definitively assign the anomeric stereochemistry.
-
Protocol:
-
Acquire a 2D NOESY or ROESY spectrum. For small to medium-sized molecules, ROESY can be more reliable as it avoids zero or negative NOEs.
-
A key NOE correlation between H-1 and H-2 is indicative of a cis relationship, confirming the α-anomeric configuration.
-
The absence of an H-1 to H-2 NOE and the presence of an NOE between H-1 and other protons on the same face of the ring (e.g., H-3 or H-5) would suggest a β-anomeric configuration.
-
Mandatory Visualization
Caption: Experimental workflow for anomeric configuration determination.
Caption: Logic diagram for distinguishing α and β anomers.
References
Application of β-D-Altrofuranose in Glycan Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex glycans is a cornerstone of modern chemical biology and drug discovery. The unique stereochemical arrangement of monosaccharide building blocks dictates the biological function of the resulting oligosaccharides. β-D-Altrofuranose, a rare hexofuranose, presents a unique structural motif for the synthesis of novel glycan structures and glycomimetics. Its distinct stereochemistry, particularly the axial hydroxyl group at C3, offers opportunities to create carbohydrate structures with potentially novel biological activities. However, the incorporation of β-D-altrofuranose into glycans presents significant synthetic challenges due to its inherent reactivity and the need for precise stereocontrol during glycosylation.
These application notes provide an overview of the potential applications of β-D-altrofuranose in glycan synthesis and offer detailed, generalized experimental protocols for its use as a glycosyl donor. Given the limited specific literature on β-D-altrofuranose glycosylations, the following protocols are based on established methods for other furanosides and should be considered as a starting point for optimization.
Key Applications
The incorporation of β-D-altrofuranose into oligosaccharides can be envisioned for several applications:
-
Synthesis of Novel Glycans: To explore the structure-activity relationships of glycans in biological systems. The unique stereochemistry of altrose may lead to interactions with lectins and other carbohydrate-binding proteins that differ from those of more common sugars.
-
Development of Glycomimetics: As a scaffold for the synthesis of carbohydrate-based therapeutics. The furanose ring can serve as a conformationally constrained core for presenting pharmacophoric groups.
-
Probing Enzyme Specificity: To investigate the substrate specificity of glycosyltransferases and glycosidases. β-D-Altrofuranose-containing oligosaccharides can be used to understand how these enzymes recognize and process different sugar epimers.
Data Presentation: Glycosylation Reaction Parameters (Illustrative)
Due to the scarcity of published quantitative data specifically for β-D-altrofuranose glycosylations, the following table presents illustrative data based on typical furanosylation reactions. This data is for demonstrative purposes only and actual results will vary depending on the specific donor, acceptor, and reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 (Altrofuranosyl thioglycoside) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | DCM | -40 | 4 | 65 | 1:5 |
| 2 (Altrofuranosyl trichloroacetimidate) | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | TMSOTf | DCM | -78 | 2 | 75 | >20:1 (β) |
| 1 (Altrofuranosyl thioglycoside) | Benzyl 2,3-di-O-benzyl-α-L-fucopyranoside | DMTST | Toluene | -20 | 6 | 58 | 1:8 |
| 2 (Altrofuranosyl trichloroacetimidate) | Cholesterol | BF₃·OEt₂ | Et₂O | 0 | 3 | 80 | >20:1 (β) |
Experimental Protocols
The following are detailed, generalized protocols for the chemical synthesis of glycans using β-D-altrofuranosyl donors. These protocols are based on well-established methods for other furanosides and should be optimized for each specific substrate combination.
Protocol 1: Synthesis of a β-D-Altrofuranosyl Thioglycoside Donor
This protocol describes the preparation of a thioglycoside donor, a versatile precursor for various glycosylation reactions.
Materials:
-
Per-O-acetylated β-D-altrofuranose
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of per-O-acetylated β-D-altrofuranose (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add thiophenol (1.2 eq).
-
Slowly add BF₃·OEt₂ (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 3:1 Hexanes:Ethyl Acetate) to afford the phenyl β-D-altrofuranosyl thioglycoside.
Protocol 2: Glycosylation using a β-D-Altrofuranosyl Thioglycoside Donor (NIS/TfOH Activation)
This protocol outlines a common method for activating thioglycoside donors.
Materials:
-
β-D-Altrofuranosyl thioglycoside donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the β-D-altrofuranosyl thioglycoside donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the reaction mixture.
-
After 5 minutes, add a solution of TfOH in DCM dropwise.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired oligosaccharide.
Protocol 3: Synthesis of a β-D-Altrofuranosyl Trichloroacetimidate (B1259523) Donor
Trichloroacetimidates are highly reactive glycosyl donors.
Materials:
-
1-O-Acetyl-β-D-altrofuranose
-
Hydrazine (B178648) acetate
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-O-acetyl-β-D-altrofuranose (1.0 eq) in anhydrous DCM.
-
Add hydrazine acetate (1.5 eq) and stir at room temperature until the deacetylation is complete (monitor by TLC).
-
Concentrate the reaction mixture and purify the resulting hemiacetal by silica gel chromatography.
-
Dissolve the dried hemiacetal in anhydrous DCM and add trichloroacetonitrile (5.0 eq).
-
Cool the solution to 0 °C and add DBU (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to afford the β-D-altrofuranosyl trichloroacetimidate.
Protocol 4: Glycosylation using a β-D-Altrofuranosyl Trichloroacetimidate Donor (TMSOTf Activation)
This protocol describes a Lewis acid-catalyzed glycosylation using a trichloroacetimidate donor.
Materials:
-
β-D-Altrofuranosyl trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Activated 4 Å molecular sieves
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the β-D-altrofuranosyl trichloroacetimidate donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of TMSOTf in DCM dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
Mandatory Visualization
Caption: General workflow for chemical glycosylation using a β-D-Altrofuranosyl donor.
Caption: Key factors influencing the stereochemical outcome of β-D-Altrofuranosylation.
Conclusion
The use of β-D-altrofuranose in glycan synthesis, while challenging, holds promise for the creation of novel and biologically relevant carbohydrate structures. The generalized protocols provided herein offer a starting point for researchers to explore the incorporation of this rare sugar into their target oligosaccharides. Careful optimization of protecting group strategies, glycosyl donor activation, and reaction conditions will be crucial for achieving high yields and stereoselectivity. Further research into the synthesis and biological evaluation of β-D-altrofuranose-containing glycans will undoubtedly expand our understanding of the roles of carbohydrates in health and disease.
Application Notes and Protocols for the Synthesis of Altrofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altrofuranosyl nucleosides represent a class of sugar-modified nucleoside analogs with potential applications in antiviral and anticancer drug development. The synthesis of these compounds is a complex process that requires careful control of stereochemistry. This document provides a detailed protocol for the chemical synthesis of L-altrofuranosyl nucleosides, based on established methodologies in carbohydrate and nucleoside chemistry. The protocol outlines the preparation of a key sugar intermediate and its subsequent coupling with a nucleobase, followed by deprotection to yield the target altrofuranosyl nucleoside.
Key Synthetic Strategy
The synthesis of altrofuranosyl nucleosides generally involves a multi-step process that can be broadly divided into two main stages:
-
Preparation of a Glycosyl Donor: This involves the synthesis of a suitably protected and activated altrofuranose derivative. The protecting groups are crucial for directing the stereochemical outcome of the glycosylation reaction and preventing unwanted side reactions. Activation of the anomeric carbon is necessary to facilitate the coupling with the nucleobase.
-
Glycosylation and Deprotection: The activated altrofuranose donor is then coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. This is a critical step where the N-glycosidic bond is formed. Following successful coupling, the protecting groups on the sugar and the nucleobase are removed to afford the final altrofuranosyl nucleoside.
Experimental Protocols
This protocol details the synthesis of 9-(α-L-Altrofuranosyl)adenine.
Part 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (Intermediate 1)
This initial step is based on a known procedure for the preparation of a precursor to the altrose sugar.
Methodology:
-
To a suspension of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in pyridine (B92270) (10 equivalents) at 0 °C, add methanesulfonyl chloride (2 equivalents) dropwise.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with chloroform.
-
Wash the organic layer sequentially with cold 1 N HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield 1,2:5,6-di-O-isopropylidene-3-O-(methylsulfonyl)-α-D-glucofuranose.
-
Reflux the crude product from the previous step with sodium benzoate (B1203000) (3 equivalents) in dimethylformamide for 24 hours.
-
After cooling, pour the mixture into ice water and extract with chloroform.
-
Wash the organic extract with water, dry over anhydrous Na₂SO₄, and evaporate to give the crude benzoate intermediate.
-
Treat the crude benzoate with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) at room temperature for 1 hour.
-
Neutralize the solution with Amberlite IR-120 (H⁺) resin, filter, and evaporate the solvent to yield Intermediate 1.
Part 2: Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-L-altrofuranoside (Intermediate 2)
Methodology:
-
Treat Intermediate 1 with 1% methanolic HCl at room temperature for 1 hour.
-
Neutralize the reaction with Ag₂CO₃, filter, and evaporate the solvent.
-
Dissolve the resulting methyl furanoside in pyridine and add benzoyl chloride (3.5 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 18 hours.
-
Work up the reaction as described in Part 1, step 3-5, to yield Intermediate 2.
Part 3: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-α-L-altrofuranose (Intermediate 3 - Glycosyl Donor)
Methodology:
-
Dissolve Intermediate 2 in a mixture of acetic acid and acetic anhydride.
-
Add concentrated H₂SO₄ dropwise at 0 °C.
-
Stir the solution at room temperature for 48 hours.
-
Pour the mixture into ice water and extract with chloroform.
-
Wash the organic layer with saturated NaHCO₃ solution and water, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the residue by column chromatography on silica (B1680970) gel to give Intermediate 3.
Part 4: Glycosylation - Synthesis of 9-(2,3,5-Tri-O-benzoyl-α-L-altrofuranosyl)adenine (Intermediate 4)
Methodology:
-
Suspend adenine (B156593) in a mixture of hexamethyldisilazane (B44280) and trimethylsilyl (B98337) chloride and reflux until the solution becomes clear.
-
Evaporate the excess silylating agent under reduced pressure to obtain silylated adenine.
-
Dissolve Intermediate 3 and silylated adenine in dry 1,2-dichloroethane.
-
Add SnCl₄ to the solution and stir at room temperature for 18 hours.
-
Pour the reaction mixture into a saturated NaHCO₃ solution and filter through Celite.
-
Separate the organic layer and wash the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield Intermediate 4.
Part 5: Deprotection - Synthesis of 9-(α-L-Altrofuranosyl)adenine (Final Product)
Methodology:
-
Stir a solution of Intermediate 4 in methanolic ammonia (B1221849) (saturated at 0 °C) at room temperature for 24 hours in a sealed flask.
-
Evaporate the solvent and purify the residue by column chromatography on silica gel to give the final product, 9-(α-L-Altrofuranosyl)adenine.
Data Presentation
| Compound | Step | Yield (%) | Melting Point (°C) |
| Intermediate 1 | 1 | - | - |
| Intermediate 2 | 2 | - | - |
| Intermediate 3 | 3 | - | - |
| Intermediate 4 | 4 | - | - |
| 9-(α-L-Altrofuranosyl)adenine | 5 | - | 225-227 |
Note: Yields for intermediate steps are often not reported in the final publication and are therefore omitted.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 9-(α-L-Altrofuranosyl)adenine.
Caption: Synthetic scheme for 9-(α-L-Altrofuranosyl)adenine.
Application Notes and Protocols for the Acid-Catalyzed Pyranoside to Furanoside Rearrangement of Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible isomerization of pyranosides to their corresponding furanosides is a fundamental process in carbohydrate chemistry. While pyranose rings are generally more thermodynamically stable for most hexoses, certain sugars, such as D-altrose, exhibit a significant propensity to adopt the furanose conformation in solution. This equilibrium can be further influenced by reaction conditions, notably through acid catalysis. This document provides a detailed overview of the acid-catalyzed pyranoside to furanoside rearrangement, with a specific focus on altrose. It includes theoretical background, quantitative data on the tautomeric equilibrium of altrose, and a detailed experimental protocol for inducing this rearrangement.
Theoretical Background
The pyranoside-furanoside equilibrium is governed by a complex interplay of steric and electronic effects within the sugar molecule. For most aldohexoses, the six-membered pyranose ring in a chair conformation offers a lower energy state compared to the more strained five-membered furanose ring. However, D-altrose is a notable exception. Due to unfavorable steric interactions in its pyranose forms, D-altrose shows a greater tendency to adopt the furanose structure in aqueous solutions.
Acid catalysis can be employed to accelerate the interconversion between the pyranoside and furanoside forms. A particularly effective method for driving this rearrangement is the "Pyranoside-into-Furanoside (PIF) rearrangement," which involves per-O-sulfation under acidic conditions. This process dramatically alters the thermodynamics of the system, rendering the furanoside form more stable. The proposed mechanism involves the formation of a sulfated intermediate that facilitates ring contraction.
Tautomeric Distribution of D-Altrose in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the equilibrium distribution of sugar tautomers in solution. For D-altrose in deuterium (B1214612) oxide (D₂O), a significant proportion of the furanose form is observed at equilibrium.
| Tautomer | Percentage (%) in D₂O |
| α-Pyranose | 27 |
| β-Pyranose | 38 |
| α-Furanose | 19 |
| β-Furanose | 16 |
| Note: The tautomeric distribution of monosaccharides can be influenced by factors such as solvent and temperature. |
Experimental Protocols
This section details the experimental procedure for the acid-catalyzed rearrangement of an altropyranoside to an altrofuranoside via per-O-sulfation.
Protocol 1: Acid-Catalyzed Per-O-Sulfation for Pyranoside to Furanoside Rearrangement of Methyl α-D-Altropyranoside
Objective: To convert methyl α-D-altropyranoside to its corresponding per-O-sulfated furanoside derivatives.
Materials:
-
Methyl α-D-altropyranoside
-
Sulfur trioxide-pyridine complex (Py·SO₃)
-
Chlorosulfonic acid (HSO₃Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Deuterium oxide (D₂O) for NMR analysis
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve methyl α-D-altropyranoside in anhydrous DMF.
-
Sulfation: Cool the solution in an ice bath. Add sulfur trioxide-pyridine complex (5 equivalents per hydroxyl group) portion-wise while stirring.
-
Acid Catalysis: Carefully add chlorosulfonic acid (2 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature (approximately 25°C). Monitor the progress of the reaction by ¹H NMR spectroscopy. The rearrangement is typically complete within 24 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Isolation: The per-O-sulfated products can be isolated and purified using appropriate chromatographic techniques.
Expected Outcome: The reaction is expected to yield a mixture of per-O-sulfated methyl altrofuranosides as the major products. The exact ratio of α and β anomers will depend on the reaction kinetics and thermodynamics.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for the acid-catalyzed rearrangement.
Reaction Mechanism
Caption: Simplified mechanism of the pyranoside to furanoside rearrangement.
Conclusion
The acid-catalyzed rearrangement of altropyranosides to altrofuranosides, particularly through the per-O-sulfation method, provides an effective route to synthesize furanosidic structures that are otherwise less favored. The inherent tendency of altrose to adopt a furanose conformation makes it a unique substrate for such transformations. The provided protocol and data serve as a valuable resource for researchers in glycochemistry and drug development, enabling the exploration and synthesis of novel furanose-containing molecules.
Large-Scale Synthesis of Furanoside Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanoside building blocks are pivotal components in the synthesis of a wide array of biologically active molecules, most notably nucleoside analogues with antiviral and anticancer properties. Their unique five-membered ring conformation imparts specific steric and electronic properties that are crucial for their interaction with biological targets. The large-scale synthesis of these building blocks is a critical step in the drug development pipeline, demanding efficient, stereoselective, and scalable methodologies. This document provides detailed application notes and protocols for several key methods in the large-scale synthesis of furanoside building blocks, tailored for researchers, scientists, and drug development professionals. The protocols are supplemented with quantitative data for easy comparison and visual diagrams of the experimental workflows.
I. Synthesis of Furanosides from Diacetone-D-Glucose
A common and cost-effective starting material for furanoside synthesis is D-glucose. The furanose form can be locked in by the formation of diacetone glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), which then serves as a versatile intermediate.[1][2]
Quantitative Data
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Acetal Formation | D-glucose | Acetone (B3395972), Conc. H₂SO₄ | H₂SO₄ | Acetone | 0-5 then RT | - | - | [2] |
| Acetal Formation | α-D-(+)-glucose | Acetone, Diketene-acetone adduct | BF₃·OEt₂ | Acetone | 90 | 4.5 | - | [2] |
| Convergent Synthesis | 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose | Vorbrüggen base coupling reagents, Lipozyme® TL IM | - | - | - | - | 24-27 (overall) | [3] |
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This protocol describes a widely used method for the preparation of diacetone-D-glucose.[2]
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated Sulfuric Acid
-
Saturated Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
-
Cyclohexane (B81311) or Petroleum Ether for recrystallization
Procedure:
-
Suspend D-glucose in anhydrous acetone in a flask equipped with a stirrer and cooled in an ice bath (0-5°C).
-
Slowly add concentrated sulfuric acid to the stirred suspension while maintaining the temperature.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate until the effervescence ceases.
-
Filter the resulting mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Dissolve the syrup in dichloromethane and wash with water to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from cyclohexane or petroleum ether to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
Experimental Workflow: Synthesis of Diacetone-D-Glucose
References
Probing Glycobiology with Altrofuranose Derivatives: Application Notes and Protocols
Disclaimer: Due to the limited availability of published research specifically detailing the use of altrofuranose derivatives as probes in glycobiology, this document provides application notes and protocols based on well-characterized, analogous furanose derivatives. The principles and methodologies described herein are intended to serve as a guide for the potential application of similarly structured altrofuranose-based probes.
I. Application Notes
Altrofuranose, a rare hexose (B10828440) epimeric to mannose, presents a unique stereochemical scaffold for the design of chemical probes in glycobiology. Derivatives of altrofuranose can be synthesized to serve as tools for investigating the roles of furanosidic glycans in various biological processes. These probes are particularly valuable for studying carbohydrate-protein interactions, enzyme activity, and for cellular imaging, offering insights into pathogen recognition, cell signaling, and drug development.
Key Applications:
-
Enzyme Activity Profiling: Altrofuranose derivatives can be designed as substrates or inhibitors for glycosidases and glycosyltransferases. By incorporating reporter groups such as fluorophores or affinity tags, these probes can be used to detect and quantify enzyme activity in complex biological samples. For instance, a thiodisaccharide containing a 6-deoxy-5-thio derivative of L-altrofuranose has been synthesized and shown to act as a competitive inhibitor of β-D-galactofuranosidase, an enzyme found in pathogenic microorganisms.[1]
-
Carbohydrate-Protein Interaction Analysis: Fluorescently labeled altrofuranose derivatives can be employed to study the binding specificity and affinity of lectins and other carbohydrate-binding proteins (CBPs). Techniques such as fluorescence polarization and glycan microarrays utilizing these probes can provide quantitative data on binding kinetics.
-
Cellular Imaging: Conjugation of altrofuranose derivatives to fluorescent dyes allows for the visualization of their uptake and localization within cells. This can be used to study carbohydrate transport mechanisms and the fate of glycoconjugates in cellular pathways. While specific examples for altrofuranose are scarce, the general methodology for using fluorescently labeled sugars for cellular imaging is well-established.
II. Quantitative Data Summary
The following tables summarize representative quantitative data for furanose-based probes, which can serve as a benchmark for studies involving novel altrofuranose derivatives.
Table 1: Inhibitory Activity of a Thiodisaccharide Mimetic Containing a 6-deoxy-5-thio-L-altrofuranose Moiety against β-D-galactofuranosidase from Penicillium fellutanum
| Inhibitor | Type of Inhibition | Ki (mM) |
| Methyl β-D-galactofuranosyl-(1→5)-6-deoxy-5-thio-L-altrofuranoside | Competitive | Data not specified in abstract |
Data derived from a study on a thiodisaccharide mimetic. The specific Ki value for the altrofuranose-containing compound was not detailed in the provided abstract but was characterized as a competitive inhibitor.[1]
Table 2: Representative Binding Affinities of Lectins to Furanoside Derivatives (Hypothetical Data for Altrofuranose)
| Lectin | Altrofuranose Ligand | KD (μM) | Technique |
| Concanavalin A | Methyl α-D-altrofuranoside | 150 | Isothermal Titration Calorimetry |
| Galectin-3 | Lacto-N-altrofuranose | 75 | Surface Plasmon Resonance |
This table presents hypothetical data to illustrate how binding affinities for altrofuranose derivatives could be presented. Actual experimental data is required for specific applications.
III. Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled Altrofuranose Probe
This protocol outlines a general strategy for the synthesis of a fluorescently labeled altrofuranose derivative, adaptable for various fluorescent tags.
Materials:
-
D-Altrose
-
Protecting group reagents (e.g., acetic anhydride (B1165640), pyridine)
-
Linker with a terminal amine or azide (B81097) group
-
Fluorescent dye with a compatible reactive group (e.g., NHS ester or alkyne)
-
Solvents (e.g., DMF, DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of D-Altrose: Peracetylate D-altrose using acetic anhydride and pyridine (B92270) to protect the hydroxyl groups.
-
Introduction of a Linker: Glycosylate the anomeric position of the peracetylated altrose with an appropriate linker molecule containing a terminal functional group (e.g., an amino or azido (B1232118) group) for subsequent conjugation.
-
Deprotection: Selectively deprotect the hydroxyl groups to yield the glycoside with the linker.
-
Fluorescent Labeling: React the linker's terminal functional group with a fluorescent dye. For an amino-linker, use an NHS-ester of the dye. For an azido-linker, use a copper-catalyzed or copper-free click reaction with an alkyne-modified dye.
-
Purification: Purify the final fluorescently labeled altrofuranose probe using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the probe using NMR spectroscopy and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay using an Altrofuranose-based Inhibitor
This protocol describes a method to determine the inhibitory activity of an altrofuranose derivative against a target glycosidase using a chromogenic or fluorogenic substrate.
Materials:
-
Purified target glycosidase
-
Altrofuranose-based inhibitor
-
Chromogenic or fluorogenic substrate for the target enzyme (e.g., p-nitrophenyl-glycoside)
-
Assay buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the enzyme in assay buffer to a working concentration.
-
Prepare a stock solution of the altrofuranose inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
Prepare a stock solution of the substrate and dilute it in assay buffer to the desired concentration (typically at or below the Km value).
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include a control with buffer/solvent only.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 3: Cellular Imaging of a Fluorescent Altrofuranose Probe
This protocol provides a method for visualizing the cellular uptake of a fluorescently labeled altrofuranose derivative.
Materials:
-
Fluorescently labeled altrofuranose probe
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Labeling:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add fresh medium containing the fluorescent altrofuranose probe at a predetermined concentration (e.g., 1-10 µM).
-
Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with PBS to remove any unbound probe.
-
-
Fixation and Counterstaining (Optional):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with an anti-fade mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorescent probe and any counterstains.
-
IV. Visualizations
Diagram 1: General Workflow for Synthesis of a Fluorescent Altrofuranose Probe
Caption: Synthetic route for a fluorescent altrofuranose probe.
Diagram 2: Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition by an altrofuranose probe.
Diagram 3: Cellular Imaging Workflow
Caption: Workflow for cellular imaging with a fluorescent altrofuranose probe.
References
Synthesis of Altrose-Containing Oligosaccharides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altrose, a rare aldohexose, is a C-3 epimer of mannose and presents unique stereochemical challenges in glycosylation reactions. The synthesis of altrose-containing oligosaccharides is a complex yet crucial endeavor for the development of novel therapeutics and biological probes. Notably, derivatives of L-altrose are key components of the O-antigen of pathogenic bacteria such as Shigella sonnei, making these oligosaccharides important targets for vaccine development. This document provides detailed application notes and experimental protocols for the chemical synthesis of altrose-containing oligosaccharides, with a focus on the repeating disaccharide unit of the Shigella sonnei O-antigen. Currently, specific enzymatic methods for the synthesis of altrose-containing oligosaccharides are not well-documented in publicly available literature; therefore, the focus of these notes is on chemical strategies.
Chemical Synthesis of Altrose-Containing Oligosaccharides
The chemical synthesis of oligosaccharides containing altrose requires careful strategic planning, particularly concerning the stereoselective formation of the glycosidic linkage and the use of appropriate protecting groups. The axial hydroxyl group at the C-3 position of altrose influences its conformational equilibrium and the stereochemical outcome of glycosylation reactions.
A key example of the synthesis of a complex altrose-containing oligosaccharide is the chemical assembly of the zwitterionic repeating unit of the Shigella sonnei O-antigen. This disaccharide is composed of 2-acetamido-2-deoxy-L-altruronic acid (L-AltNAcA) and 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose (AAT). A successful strategy for this synthesis involves a post-glycosylation oxidation approach, where the C-6 hydroxyl group of an L-altrose derivative is oxidized to a carboxylic acid after the critical glycosidic bond has been formed.
Logical Workflow for the Synthesis of the S. sonnei O-Antigen Repeating Unit
Caption: General workflow for the chemical synthesis of the Shigella sonnei O-antigen repeating unit.
Experimental Protocols
Protocol 1: Synthesis of a Protected L-Altrose Acceptor
This protocol outlines the preparation of a suitable L-altrose acceptor from L-glucose. The protecting group strategy is crucial to ensure that only the desired hydroxyl group is available for glycosylation.
Materials:
-
L-Glucose
-
Appropriate protecting group reagents (e.g., benzyl (B1604629) bromide, sodium hydride, benzoyl chloride, pyridine)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Per-O-benzylation of L-Glucose: Dissolve L-glucose in anhydrous DMF. Add sodium hydride portion-wise at 0 °C, followed by benzyl bromide. Stir the reaction at room temperature until complete. Quench the reaction with methanol (B129727) and extract the product. Purify by silica (B1680970) gel chromatography.
-
Selective deprotection and protection steps: A series of protection and deprotection steps are then carried out to yield an L-altrose derivative with a free hydroxyl group at the desired position for glycosylation (e.g., C-4). This multi-step process involves the use of various protecting groups with orthogonal reactivity.
Note: The exact sequence and choice of protecting groups can vary. Researchers should consult specific literature for detailed procedures.
Protocol 2: Synthesis of a Protected 2-acetamido-4-amino-2,4,6-trideoxy-D-galactopyranose (AAT) Donor
The synthesis of the AAT donor is a multi-step process starting from D-glucosamine. A key transformation is the stereoselective introduction of the amino group at the C-4 position. The final donor is typically activated as a trichloroacetimidate (B1259523) for the subsequent glycosylation.
Materials:
-
D-Glucosamine hydrochloride
-
Reagents for N-protection, O-protection, and C-4 amination (e.g., acetic anhydride, benzyl bromide, triflic anhydride, sodium azide)
-
Trichloroacetonitrile (B146778), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvents: Methanol, Pyridine, DCM
Procedure:
-
Protection of D-Glucosamine: A multi-step protection sequence is employed to protect the amino and hydroxyl groups of D-glucosamine, leaving the C-4 hydroxyl group accessible for modification.
-
Introduction of the C-4 Amino Group: The C-4 hydroxyl group is first converted to a good leaving group, such as a triflate. Subsequent displacement with an azide (B81097) (e.g., sodium azide) followed by reduction (e.g., catalytic hydrogenation) and N-protection affords the desired 4-amino functionality.
-
Formation of the Glycosyl Donor: The anomeric hydroxyl group is deprotected, and the resulting hemiacetal is converted to a trichloroacetimidate donor using trichloroacetonitrile and a catalytic amount of DBU.
Quantitative Data for AAT Donor Synthesis (Representative):
| Step | Reagents | Solvent | Yield (%) |
| C-4 Triflation | Triflic anhydride, Pyridine | DCM | ~85-90 |
| Azide Displacement | Sodium azide | DMF | ~80-85 |
| Trichloroacetimidate Formation | Trichloroacetonitrile, DBU | DCM | ~90-95 |
Protocol 3: Stereoselective Glycosylation
This protocol describes the crucial coupling of the L-altrose acceptor with the AAT donor. The choice of promoter and reaction conditions is critical for achieving high stereoselectivity.
Materials:
-
Protected L-Altrose Acceptor
-
Protected AAT Trichloroacetimidate Donor
-
Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Molecular sieves (4 Å)
-
Anhydrous DCM
Procedure:
-
Dissolve the L-altrose acceptor and the AAT donor in anhydrous DCM in the presence of activated 4 Å molecular sieves.
-
Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).
-
Add the promoter (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with triethylamine (B128534) and filter through celite.
-
Purify the resulting protected disaccharide by silica gel chromatography.
Quantitative Data for Glycosylation (Representative):
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | α:β Ratio |
| AAT-trichloroacetimidate | Protected L-Altrose | TMSOTf | DCM | -40 to RT | 60-75 | >10:1 (β) |
Protocol 4: Post-Glycosylation Oxidation and Deprotection
This protocol details the conversion of the C-6 primary alcohol of the altrose moiety to a carboxylic acid, followed by the removal of all protecting groups to yield the final zwitterionic disaccharide.
Materials:
-
Protected Disaccharide
-
Oxidizing agent (e.g., TEMPO/BAIB)
-
Deprotection reagents (e.g., Pd/C, H₂, Sodium methoxide)
-
Solvents: DCM, Methanol
Procedure:
-
Oxidation: Dissolve the protected disaccharide in a suitable solvent system (e.g., DCM/water). Add the oxidizing agents (e.g., TEMPO and BAIB) and stir at room temperature until the oxidation is complete. Purify the resulting protected uronic acid disaccharide.
-
Global Deprotection: The protecting groups are removed in a final step. For example, benzyl and benzyloxycarbonyl groups can be removed by catalytic hydrogenation over Pd/C. Acyl groups can be removed by Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. The final product is typically purified by size-exclusion chromatography.
Quantitative Data for Oxidation and Deprotection (Representative):
| Step | Reagents | Solvent | Yield (%) |
| Oxidation | TEMPO, BAIB | DCM/H₂O | ~85-95 |
| Deprotection | Pd/C, H₂ | MeOH | ~90-98 |
Signaling Pathway and Relationship Diagrams
Relationship between Protecting Groups and Stereoselectivity
Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.
Conclusion
The chemical synthesis of altrose-containing oligosaccharides, particularly those of biological relevance like the Shigella sonnei O-antigen, is a challenging but achievable goal. The protocols and data presented here provide a framework for researchers in the field. Success in these syntheses hinges on meticulous planning of the protecting group strategy and careful optimization of the stereoselective glycosylation step. While enzymatic routes for altrose glycosylation remain to be fully explored, the chemical methods outlined offer a robust pathway to these complex and important molecules. Further research into novel glycosylation methods and the development of altrose-specific glycosyltransferases will undoubtedly accelerate progress in this area.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 1,2-cis-Furanosides
Welcome to the technical support center for the stereoselective synthesis of 1,2-cis-furanosides. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, provide troubleshooting guidance, and offer detailed experimental insights for this demanding synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of 1,2-cis-furanosides so challenging?
The synthesis of 1,2-cis-furanosides is notably more difficult than that of their pyranoside counterparts or even 1,2-trans-furanosides. The primary challenges stem from several intrinsic factors:
-
Ring Flexibility: The five-membered furanose ring is highly flexible and lacks the conformational rigidity of the six-membered pyranose ring. This flexibility makes it difficult to control the facial selectivity of the incoming nucleophile (the glycosyl acceptor).[1][2][3]
-
Ease of Oxocarbenium Ion Formation: Furanosyl donors readily form planar, achiral oxocarbenium ion intermediates.[1][2][3] This SN1-type pathway often leads to a mixture of anomers, as the acceptor can attack from either face with similar ease.
-
Lack of Anomeric Effect: The anomeric effect, which often helps control stereochemistry in pyranosides, is significantly weaker in furanosides, providing little thermodynamic preference for the axial (often cis) anomer.[4]
-
Electronic and Steric Bias for 1,2-trans: Both electronic and steric factors typically favor the formation of the 1,2-trans product, making the synthesis of the cis isomer an uphill battle.[4][5]
Q2: What are the key factors that influence the α/β (cis/trans) selectivity in my furanosylation reaction?
Several parameters critically influence the stereochemical outcome. Optimizing these is key to achieving high 1,2-cis selectivity:
-
Glycosyl Donor and Leaving Group: The choice of the leaving group at the anomeric center (e.g., halides, thioglycosides, trichloroacetimidates, phosphates) and the activation method are crucial.[5] Some modern strategies employ a "directing group" on the leaving group to physically guide the acceptor to the desired face.[1][2][3]
-
Protecting Groups: Protecting groups, especially at the C2 position, have a profound effect. Non-participating groups (e.g., benzyl (B1604629) ethers) are mandatory to avoid the formation of 1,2-trans products via neighboring group participation.[6][7] Furthermore, conformationally locking the ring with cyclic protecting groups (e.g., 3,5-O-silylene) can significantly enhance cis-selectivity.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism. Ethereal solvents are often employed to promote SN2-type character, which is favorable for 1,2-cis selectivity.[7]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product and minimizing anomerization.[2]
-
Catalyst/Promoter: The choice of promoter is critical. Modern methods utilize precisely designed catalysts, such as bis-thiourea organocatalysts, phenanthroline systems, or gold complexes, to control the stereochemical outcome.[1][3][6][8]
Q3: My reaction is producing a mixture of anomers with poor cis:trans selectivity. What can I do?
Poor selectivity is the most common issue. Refer to the Troubleshooting Guide below for a systematic approach. Key initial steps include:
-
Confirm a Non-Participating C2 Group: Ensure your C2 protecting group is an ether (e.g., benzyl, silyl) and not an ester (e.g., acetate, benzoate), which would direct 1,2-trans formation.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., -25 °C, -40 °C, or even -78 °C) to see if kinetic control improves.[2]
-
Change the Solvent: Switch to a less polar or more coordinating solvent like diethyl ether or dichloromethane (B109758) to influence the SN1/SN2 balance.
-
Consider a Different Donor: If using a glycosyl bromide, consider switching to a thioglycoside or a phosphate (B84403) donor, which may offer different reactivity profiles and selectivities with the right promoter.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Problem 1: Poor 1,2-cis Stereoselectivity
| Potential Cause | Suggested Solution(s) | Rationale |
| Neighboring Group Participation | Replace C2-acyl protecting groups (acetyl, benzoyl) with non-participating groups (benzyl, TBDMS). | Acyl groups at C2 attack the anomeric center upon leaving group departure, forming a dioxolanium ion intermediate that exclusively leads to the 1,2-trans product.[7] |
| SN1 Mechanism Dominance | 1. Lower the reaction temperature. 2. Use less polar, coordinating solvents (e.g., Et₂O, DCM). 3. Employ a donor/promoter system known to favor an SN2 pathway (e.g., gold-catalyzed SN2-type furanosylation).[1][2][3] | An SN1 mechanism proceeds through a planar oxocarbenium ion, leading to poor selectivity. Promoting an SN2-like backside attack is key for stereoinversion and high cis-selectivity. |
| Unfavorable Ring Conformation | Introduce a conformationally restricting protecting group, such as a 3,5-O-(di-tert-butylsilylene) or 3,5-O-tetraisopropyldisiloxanylidene group.[4][5][9] | Locking the furanose ring into a single, rigid conformation prevents conformational flexibility and can pre-organize the donor for selective attack. |
| Ineffective Catalyst/Promoter | Explore modern catalytic systems specifically designed for 1,2-cis furanosylation, such as phenanthroline or bis-thiourea catalysts.[6][8] | These catalysts can control the reaction pathway through mechanisms like hydrogen-bond-mediated delivery or by forming stereochemically defined intermediates.[6][8] |
Problem 2: Low or No Reaction Yield
| Potential Cause | Suggested Solution(s) | Rationale |
| Glycosyl Donor Instability | 1. Prepare the glycosyl donor fresh and use it immediately. 2. For highly unstable donors (e.g., some bromides), consider in situ generation. 3. Use bench-stable donors like glycosyl o-alkynylbenzoates or phosphates.[2][3][8] | Furanosyl donors can be significantly less stable than their pyranosyl analogs and may decompose before reacting with the acceptor. |
| Insufficient Promoter/Activator | 1. Ensure the promoter is pure and active. 2. Increase the stoichiometry of the promoter. 3. Add molecular sieves to remove trace water, which can deactivate many promoters.[8] | Promoters like silver triflate or NIS are moisture-sensitive. Insufficient activation will lead to an incomplete reaction. |
| Low Nucleophilicity of Acceptor | 1. Increase reaction temperature or time (note: this may reduce selectivity). 2. Use a more powerful activation system. 3. If the acceptor is sterically hindered, a less bulky donor or different promoter system may be required. | A sterically hindered or electronically deactivated acceptor alcohol will react more slowly, leading to low conversion. |
| Competitive Side Reactions | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Add a non-nucleophilic base (e.g., DTBMP) to scavenge acidic byproducts that can degrade starting materials or products. | Side reactions like hydrolysis of the donor or elimination can consume starting material and lower the yield. |
Data Presentation: Comparison of Modern Catalytic Methods
The following table summarizes representative results from different catalytic systems developed to address the 1,2-cis furanosylation challenge.
| Furanose Donor | Catalyst/Promoter System | Key Feature | Yield (%) | cis:trans Ratio | Reference |
| D-Arabinofuranosyl Donor | Gold(I) Catalysis with Oxazole Directing Group | SN2-type reaction with directing group on leaving group | 93% | 16:1 (β/α) | [1] |
| D-Glucofuranosyl Donor | Gold(I) Catalysis with Oxazole Directing Group | SN2-type reaction with directing group on leaving group | 92% | 18:1 (α/β) | [2] |
| Xylofuranosyl Bromide | Phenanthroline Catalyst | Nucleophilic catalysis forming reactive intermediates | 84% | >20:1 (α/β) | [7] |
| Arabinofuranosyl Bromide | Phenanthroline Catalyst | Nucleophilic catalysis forming reactive intermediates | 75% | 8:1 (β/α) | [7] |
| Arabinosyl Phosphate | Bis-Thiourea Catalyst | Hydrogen-bond-mediated delivery | 85-95% | >20:1 (β/α) | [8] |
| Ribofuranosyl Enynal | Copper(I) Catalysis | Chelation-controlled delivery | 93% | >20:1 (α/β) | [10] |
Visualized Workflows and Logic
// Nodes Problem [label="Problem Observed in Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorSelectivity [label="Poor cis:trans Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield / No Reaction", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Selectivity CheckC2 [label="1. Verify C2 is a\nnon-participating group", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="2. Lower Reaction\nTemperature (-40 to -78 °C)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeSolvent [label="3. Switch to Ethereal\nSolvent (e.g., Et2O)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; NewSystem [label="4. Use a Stereodirecting\nCatalyst System", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Yield CheckDonor [label="1. Check Donor Stability\n(Prepare Fresh)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="2. Use Anhydrous Reagents\n& Add Molecular Sieves", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; InertAtmosphere [label="3. Ensure Inert\nAtmosphere (N2/Ar)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; ScavengeAcid [label="4. Add a Non-nucleophilic\nBase (e.g., DTBMP)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Problem -> PoorSelectivity [edge [color="#4285F4"]]; Problem -> LowYield [edge [color="#4285F4"]];
PoorSelectivity -> CheckC2 [edge [color="#5F6368"]]; CheckC2 -> LowerTemp [edge [color="#5F6368"]]; LowerTemp -> ChangeSolvent [edge [color="#5F6368"]]; ChangeSolvent -> NewSystem [edge [color="#5F6368"]];
LowYield -> CheckDonor [edge [color="#34A853"]]; CheckDonor -> CheckReagents [edge [color="#34A853"]]; CheckReagents -> InertAtmosphere [edge [color="#34A853"]]; InertAtmosphere -> ScavengeAcid [edge [color="#34A853"]]; } enddot Caption: A systematic guide to troubleshooting common issues.
Experimental Protocols
Protocol 1: Gold-Catalyzed SN2-Type 1,2-cis-Furanosylation
This protocol is adapted from a modern strategy employing a directing group on the leaving group to achieve high stereoinversion.[1][2][3]
1. Preparation of the Glycosyl Donor (1,2-trans-furanosyl benzoate):
-
To a solution of the armed reducing furanose (1.0 equiv.) and 2-iodobenzoic acid (1.2 equiv.) in anhydrous DCM is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv.) at 0 °C.
-
The reaction is stirred and allowed to warm to room temperature over 16 hours.
-
The reaction mixture is filtered to remove dicyclohexylurea (DCU), and the filtrate is concentrated in vacuo.
-
The crude product is purified by flash column chromatography (Hexanes/EtOAc gradient) to yield the 1,2-trans-O-iodobenzoate intermediate.[2][3]
-
This intermediate is then subjected to Sonogashira coupling with the appropriate oxazole-functionalized alkyne to install the directing group, yielding the final, bench-stable glycosyl donor.[2][3]
2. Glycosylation Reaction:
-
To a flame-dried flask under an argon atmosphere containing 4 Å molecular sieves is added the glycosyl donor (1.0 equiv.) and the glycosyl acceptor (1.5 equiv.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
The solution is cooled to the specified temperature (e.g., 0 °C or -25 °C).
-
A solution of the gold(I) catalyst (e.g., IPrAuNTf₂, 5 mol%) in the reaction solvent is added dropwise.
-
The reaction is monitored by TLC. Upon completion (typically 30 min to 2 hours), the reaction is quenched with triethylamine.[1][2]
-
The mixture is filtered through Celite, concentrated, and the residue is purified by flash column chromatography (Hexanes/EtOAc) to afford the desired 1,2-cis-furanoside.
3. Characterization:
-
The yield and cis:trans ratio are determined by ¹H NMR analysis of the crude reaction mixture and comparison with the purified product. Key diagnostic signals include the chemical shift and coupling constant of the anomeric proton (H-1).
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. escholarship.org [escholarship.org]
- 3. An SN2-Type Strategy toward 1,2-cis-Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Yield in β-D-Altrofuranose Glycosylation Reactions
Welcome to the technical support center for β-D-Altrofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in β-D-altrofuranose glycosylation reactions?
Low yields in β-D-altrofuranose glycosylation reactions can stem from several factors:
-
Steric Hindrance: The unique stereochemistry of altrosides can present significant steric challenges, hindering the approach of the glycosyl acceptor.
-
Donor Reactivity: The choice of glycosyl donor and its leaving group is critical. Suboptimal donor reactivity can lead to incomplete reactions.
-
Reaction Conditions: Temperature, solvent polarity, and the choice of promoter/activator play a crucial role in the reaction outcome.[1][2]
-
Side Reactions: Competing side reactions, such as the hydrolysis of the activated glycosyl donor, can significantly reduce the yield of the desired product.[3][4]
-
Moisture: Glycosylation reactions are highly sensitive to moisture, which can consume the activated donor.[4]
Q2: How does the choice of protecting groups on the altrofuranose donor affect the reaction outcome?
Protecting groups have a profound impact on the reactivity and stereoselectivity of the glycosylation reaction:
-
Electron-donating vs. Electron-withdrawing groups: Ether protecting groups (e.g., benzyl) are electron-donating and increase the reactivity of the glycosyl donor (arming effect). In contrast, ester protecting groups (e.g., acetyl, benzoyl) are electron-withdrawing and decrease reactivity (disarming effect).
-
Neighboring group participation: A participating group at the C2 position (e.g., an acetyl group) can help shield one face of the molecule, leading to higher stereoselectivity for 1,2-trans glycosides. Non-participating groups, like ethers, may result in a mixture of anomers.[4]
-
Steric bulk: Bulky protecting groups can influence the trajectory of the incoming glycosyl acceptor, affecting both yield and stereoselectivity.
Q3: Which promoters are most effective for β-D-altrofuranose glycosylations?
The choice of promoter depends on the glycosyl donor used. Common combinations include:
-
For thioglycoside donors: N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a widely used promoter system.[5]
-
For trichloroacetimidate (B1259523) donors: Lewis acids such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂) are effective activators.[5][6] A slight improvement in yield has been observed when switching from TMSOTf to TfOH in some cases.[6]
Q4: What are common side reactions to be aware of?
Several side reactions can compete with the desired glycosylation and lower the yield:
-
Hydrolysis: The activated glycosyl donor can react with trace amounts of water in the reaction mixture.
-
Anomerization: The initial product may isomerize to the thermodynamically more stable anomer under the reaction conditions.
-
Elimination: Undesired elimination reactions can occur, particularly with sensitive substrates.
-
Rearrangement: The glycosyl donor or acceptor may undergo rearrangement reactions in the presence of strong acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your β-D-altrofuranose glycosylation experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective activation of the glycosyl donor. 2. Low reactivity of the glycosyl acceptor. 3. Presence of moisture in the reaction. 4. Suboptimal reaction temperature. | 1. Change the promoter/activator system (e.g., from TMSOTf to TfOH).[6] 2. Use a more reactive glycosyl donor or more forcing reaction conditions. 3. Ensure all glassware is flame-dried, use anhydrous solvents, and add activated molecular sieves.[5] 4. Systematically vary the reaction temperature; some reactions require cryogenic temperatures while others proceed better at room temperature.[1] |
| Poor β-selectivity (formation of α-anomer) | 1. Use of a non-participating protecting group at the C2 position. 2. The reaction is proceeding through a less controlled SN1-like mechanism. 3. Solvent effects. | 1. Install a participating protecting group (e.g., acetyl) at the C2 position of the donor. 2. Use conditions that favor an SN2-type reaction, such as a less polar solvent or a more reactive nucleophile.[3] 3. Experiment with different solvents; nitrile solvents have been shown to favor the formation of β-glycosides in some systems.[3] |
| Formation of multiple byproducts | 1. The reaction temperature is too high, leading to decomposition. 2. The promoter is too harsh for the substrates. 3. The protecting groups are not stable under the reaction conditions. | 1. Run the reaction at a lower temperature.[1] 2. Use a milder promoter or a smaller amount of the activator. 3. Re-evaluate the protecting group strategy to ensure compatibility with the glycosylation conditions. |
| Inconsistent results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and execution. | 1. Use freshly distilled solvents and high-purity reagents. 2. Standardize the experimental protocol, including reaction times, addition rates, and work-up procedures. |
Experimental Protocols
General Protocol for Glycosylation using a Thioglycoside Donor
This protocol describes a general procedure for the glycosylation of an acceptor using a protected β-D-altrofuranosyl thioglycoside as the donor, activated by N-iodosuccinimide (NIS) and triflic acid (TfOH).
Materials:
-
Protected β-D-altrofuranosyl thioglycoside (Donor)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flask, prepare a solution of NIS (1.5 eq) in anhydrous CH₂Cl₂.
-
Add the NIS solution to the reaction mixture dropwise.
-
After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine (B128534).
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired glycoside.[5]
General Protocol for Glycosylation using a Trichloroacetimidate Donor
This protocol outlines a general method for glycosylation using a protected β-D-altrofuranosyl trichloroacetimidate donor, activated by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Protected β-D-altrofuranosyl trichloroacetimidate (Donor)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected β-D-altrofuranosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C.
-
Add a catalytic amount of TMSOTf solution dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.[5]
Visualizations
Caption: General workflow for a chemical glycosylation reaction.
Caption: Troubleshooting decision tree for low glycosylation yield.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Instability of Furanosyl Intermediates in Synthesis
Welcome to the technical support center for chemists navigating the challenges of furanosyl intermediate instability in synthesis. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve success in their glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are furanosyl intermediates so unstable and difficult to control in glycosylation reactions?
A1: The instability of furanosyl intermediates stems from two primary factors:
-
Ring Strain and Flexibility: The five-membered furanose ring is more strained and flexible than the six-membered pyranose ring. This flexibility facilitates the formation of a transient, highly reactive furanosyl oxocarbenium ion.[1][2]
-
Facile Oxocarbenium Ion Formation: The conformational and electronic properties of furanoses make them more prone to forming oxocarbenium ions, which can lead to a loss of stereocontrol at the anomeric center.[1][3] This often results in the formation of anomeric mixtures, with the 1,2-trans product being thermodynamically favored.
Q2: What are the most common challenges encountered when synthesizing 1,2-cis-furanosides?
A2: The synthesis of 1,2-cis-furanosides is particularly challenging due to the inherent preference for the 1,2-trans configuration. Key difficulties include:
-
Low Stereoselectivity: Achieving high selectivity for the 1,2-cis product is difficult due to the rapid formation and reaction of the furanosyl oxocarbenium ion, which can be attacked from either face.[3][4]
-
Anomerization of the Glycosyl Donor: Furanosyl donors can anomerize more readily than their pyranosyl counterparts, which can affect the stereochemical outcome of the reaction.[1]
-
Side Reactions: Undesired reactions such as protecting group migration, elimination, and orthoester formation can lead to complex product mixtures and lower yields.[5][6]
Q3: What are the main strategies to overcome the instability of furanosyl intermediates and achieve stereoselective synthesis?
A3: Several effective strategies have been developed to control the reactivity of furanosyl intermediates and favor the formation of the desired stereoisomer:
-
Use of Conformationally Restricted Donors: By locking the furanose ring in a specific conformation using bulky protecting groups (e.g., xylylene, silylene), the facial selectivity of the nucleophilic attack on the intermediate oxocarbenium ion can be controlled, leading to higher 1,2-cis selectivity.[7][8][9]
-
Hydrogen-Bond-Mediated Aglycone Delivery: This approach utilizes a directing group on the glycosyl donor that forms a hydrogen bond with the acceptor, delivering it to a specific face of the furanosyl intermediate.[1][10][11]
-
Catalysis: Various catalysts, including bis-thiourea, phenanthroline, copper, and gold compounds, have been shown to promote stereoselective furanosylations by influencing the reaction mechanism and the nature of the reactive intermediates.[1][3][12][13][14]
-
Intramolecular Aglycone Delivery (IAD): The glycosyl acceptor is tethered to the donor, ensuring an intramolecular reaction that proceeds with high stereoselectivity.[3]
Troubleshooting Guides
Problem 1: Low Yield in 1,2-cis Furanosylation
| Possible Cause | Troubleshooting Steps |
| Decomposition of the glycosyl donor or intermediate. | • Ensure strictly anhydrous reaction conditions using freshly dried solvents and molecular sieves.[1] • Lower the reaction temperature to stabilize reactive intermediates. • Use a less reactive glycosyl donor or a milder activation method. |
| Poor reactivity of the glycosyl acceptor. | • Increase the concentration of the acceptor. • Use a more nucleophilic acceptor if the reaction allows. • For sterically hindered acceptors, consider using a more reactive donor (e.g., a glycosyl triflate generated in situ).[6] |
| Formation of side products. | • Optimize the reaction time to minimize decomposition of the desired product. • Add an acid scavenger (e.g., DTBMP) to neutralize any acidic byproducts that may catalyze side reactions.[3] • Analyze the crude reaction mixture by NMR or LC-MS to identify major side products and adjust the strategy accordingly. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
| Possible Cause | Troubleshooting Steps |
| Reaction proceeding through a long-lived oxocarbenium ion. | • Employ a strategy that favors an SN2-like mechanism, such as using a bis-thiourea or phenanthroline catalyst.[1][3] • Utilize a conformationally restricted donor to bias the facial selectivity of the nucleophilic attack.[7] |
| Anomerization of the glycosyl donor. | • Use a freshly prepared and purified glycosyl donor. • Some catalytic systems are less sensitive to the anomeric composition of the donor; consider exploring these options.[3] |
| Sub-optimal reaction conditions. | • Screen different solvents, as solvent polarity can influence the stability of the intermediates and the reaction pathway.[15] • Optimize the catalyst loading and reaction temperature. |
Problem 3: Protecting Group Migration
| Possible Cause | Troubleshooting Steps |
| Presence of acidic or basic impurities. | • Purify all reagents and solvents meticulously. • Use a non-nucleophilic base or an acid scavenger if necessary. |
| Reaction conditions promoting migration. | • For acyl groups, migration is common under both acidic and basic conditions. Consider using protecting groups that are less prone to migration, such as benzyl (B1604629) ethers.[5][16] • If acyl groups are necessary, choose reaction conditions known to minimize migration (e.g., cerium ammonium (B1175870) nitrate (B79036) for desilylation).[5] |
Data Presentation
Table 1: Comparison of Catalytic Methods for 1,2-cis Furanosylation
| Catalyst System | Glycosyl Donor | Acceptor | Solvent | Temp (°C) | Yield (%) | α/β Ratio | Reference |
| Bis-thiourea (5 mol%) | Arabinosyl phosphate (B84403) | 6-Hydroxy galactopyranose | nPr₂O | 40 | >95 | 1:>20 | [1] |
| Phenanthroline (5 mol%) | Xylofuranosyl bromide | Galactopyranoside | MTBE/CH₂Cl₂ | 25 | 84 | 15:1 | [3] |
| Phenanthroline (5 mol%) | Arabinofuranosyl bromide | Pyranoside | MTBE/CH₂Cl₂ | 25 | 75 | 1:8 | [3] |
| Copper(I) | Enynal-derived ribose donor | Primary alcohol | Dioxane | rt | 95 | >20:1 | [12] |
| Gold(I) | Acyloxyalkynyl ketone | - (intramolecular) | DCE | 70 | 93 | - | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Bis-Thiourea Catalyzed 1,2-cis-Arabinofuranosylation
This protocol is adapted from Jacobsen and co-workers.[1]
-
To a flame-dried flask containing 4 Å molecular sieves (500 mg) under an argon atmosphere, add the arabinosyl phosphate donor (0.2 mmol, 1.0 equiv) and the alcohol acceptor (0.4 mmol, 2.0 equiv).
-
Add anhydrous di-n-propyl ether (nPr₂O, 5 mL).
-
Add the bis-thiourea catalyst (5 mol%, 0.01 mmol).
-
Stir the reaction mixture at 40 °C for 18 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane (B109758).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired 1,2-cis-linked disaccharide.
-
Determine the yield and anomeric ratio by ¹H NMR spectroscopy.[1]
Protocol 2: General Procedure for Phenanthroline-Catalyzed 1,2-cis-Xylofuranosylation
This protocol is based on the work of Nguyen and co-workers.[3]
-
To a flame-dried flask under an argon atmosphere, add the xylofuranosyl bromide donor (0.6 mmol, 3.0 equiv), the alcohol acceptor (0.2 mmol, 1.0 equiv), 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen, 5 mol% with respect to the donor), and di-tert-butylmethylpyridine (DTBMP, 1.5 equiv with respect to the donor).
-
Add a 5:1 mixture of anhydrous methyl tert-butyl ether (MTBE) and dichloromethane (CH₂Cl₂) to achieve a 0.2 M concentration with respect to the acceptor.
-
Stir the reaction mixture at 25 °C for 6 hours.
-
Quench the reaction with a few drops of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 1,2-cis-xylofuranoside product.
-
Determine the diastereoselectivity (α/β ratio) by ¹H NMR analysis of the crude product.[3]
Visualizations
Caption: Reaction pathways for furanosylation.
Caption: Troubleshooting workflow for furanosylation.
References
- 1. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An SN2-Type Strategy toward 1,2-cis-Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific Furanosylations Catalyzed by Bis-thiourea Hydrogen-Bond Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Protecting Group Removal in Altrofuranosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the deprotection of altrofuranosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when deprotecting altrofuranosides?
A1: The primary challenges stem from the unique stereochemistry of the altrose configuration, which can lead to steric hindrance around certain hydroxyl groups. This can result in sluggish or incomplete reactions. Other common issues include the lability of the furanoside ring to acidic conditions, which can cause hydrolysis of the glycosidic bond, and the difficulty of achieving selective deprotection when multiple protecting groups are present.[1]
Q2: How do I choose the right deprotection strategy for my specific altrofuranoside derivative?
A2: The choice depends on the type of protecting group(s) present and the overall stability of your molecule. The principle of orthogonal protection is key: using protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, fluoride-labile, or removable by hydrogenolysis) allows for selective deprotection.[2][3] Consider the stability of other functional groups in your molecule to the chosen deprotection conditions.
Q3: Can I remove a TBDPS (tert-butyldiphenylsilyl) group without affecting a TBDMS (tert-butyldimethylsilyl) group?
A3: No, this is generally not feasible. The TBDPS group is significantly more stable and resistant to acidic hydrolysis and fluoride-mediated cleavage than the TBDMS group.[4][5] Therefore, conditions that cleave a TBDPS ether will almost certainly cleave a TBDMS ether. Selective removal of TBDMS in the presence of TBDPS is the standard orthogonal strategy.
Q4: My hydrogenolysis reaction to remove a benzyl (B1604629) (Bn) group is stalled or incomplete. What should I do?
A4: Incomplete hydrogenolysis can be due to several factors: catalyst poisoning, poor catalyst quality, or steric hindrance around the benzyl ether. Ensure your solvent is properly degassed and free of impurities. You can try increasing the catalyst loading (e.g., Pd/C or Pd(OH)₂), increasing the hydrogen pressure, or changing the solvent system (e.g., using combinations of THF, MeOH, or EtOAc).[6][7] Additives like acetic acid can sometimes improve efficiency.[6] For particularly stubborn cases, catalytic transfer hydrogenation with a hydrogen donor like ammonium (B1175870) formate (B1220265) may be effective.[6]
Q5: What are the mildest conditions to remove an isopropylidene ketal (acetonide) to avoid cleaving the glycosidic bond?
A5: To minimize the risk of cleaving the acid-sensitive glycosidic bond, use mildly acidic conditions. A common and effective method is using a mixture of acetic acid, water, and a co-solvent like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF).[8][9] Other mild reagents include catalytic amounts of CoCl₂·2H₂O in acetonitrile (B52724) or InCl₃ in methanol.[10]
Troubleshooting Guides
Silyl (B83357) Ether Deprotection (TBDPS, TBDMS, TIPS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection with TBAF | 1. Insufficient TBAF. 2. Steric hindrance around the silyl ether. 3. Low reaction temperature. | 1. Increase equivalents of TBAF (from 1.1 to 1.5-2.0 eq.). 2. Increase reaction temperature (e.g., from 0 °C to room temperature or 40 °C). 3. Use a more potent fluoride (B91410) source like HF-Pyridine in THF.[5] |
| Low yield due to decomposition | The substrate is sensitive to the basicity of the TBAF reagent.[11] | 1. Buffer the TBAF solution with acetic acid (TBAF/AcOH).[11] 2. Use alternative, less basic fluoride sources like HF-Pyridine or TAS-F.[12] |
| Poor selectivity between primary and secondary silyl ethers | The intrinsic reactivity difference is insufficient under the chosen conditions. | 1. For cleaving primary TBDMS ethers in the presence of secondary ones, try using catalytic N-iodosuccinimide in methanol.[13] 2. For cleaving primary TES ethers, DIBAL-H can be selective.[12] |
| Undesired silyl group migration | TBAF can sometimes promote silyl transfer between hydroxyl groups.[14] | 1. Use buffered TBAF/AcOH. 2. Switch to acidic deprotection methods if the substrate is stable (e.g., catalytic acetyl chloride in dry MeOH).[13][15] |
Benzyl Ether Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to start or stalls (Hydrogenolysis) | 1. Catalyst poisoning (e.g., by sulfur or halogen-containing impurities). 2. Poor quality or inactive catalyst (Pd/C, Pd(OH)₂).[16] 3. Incompatible solvent. | 1. Ensure starting material is highly pure. 2. Use a fresh batch of high-quality catalyst. Pre-treating the catalyst may help.[7] 3. Change the solvent; a combination like THF/MeOH can improve substrate solubility.[6] |
| Incomplete reaction | 1. Insufficient catalyst or hydrogen pressure. 2. Steric hindrance. | 1. Increase catalyst loading (up to 50 mol% per benzyl group) and/or hydrogen pressure (e.g., 10 bar).[7] 2. For sterically hindered ethers, Birch reduction (Na, NH₃) is a powerful alternative, but less chemoselective.[6] |
| Reduction of other functional groups (e.g., alkenes) | The chosen catalyst/conditions are not selective. | 1. Use catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) which can be milder.[6] 2. Oxidative cleavage (e.g., with DDQ for p-methoxybenzyl ethers) is an alternative non-reductive method.[17] |
Isopropylidene Ketal (Acetonide) Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cleavage of the glycosidic bond | The acidic conditions are too harsh for the furanoside ring.[1] | 1. Use milder acidic systems like 80% acetic acid in water or AcOH/H₂O/DME.[8] 2. Employ Lewis acids that can be used in catalytic amounts, such as CoCl₂·2H₂O or InCl₃.[10] |
| Incomplete or slow deprotection | 1. Insufficient acid or water. 2. The ketal is sterically hindered or part of a more stable internal ring system. | 1. Increase reaction time or temperature moderately. 2. For selective removal of a terminal ketal over an internal one, conditions like AcOH/H₂O/DME are often effective.[8] |
| Formation of complex product mixtures | Uncontrolled hydrolysis and potential side reactions like acyl migration if other protecting groups are present. | 1. Use carefully controlled, mild conditions. 2. Ensure the reaction is monitored closely by TLC or LC-MS and stopped immediately upon consumption of the starting material. |
Visualizations
Experimental Workflow for Deprotection
Caption: General workflow for a typical deprotection experiment.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete reactions.
Orthogonal Deprotection Strategy
Caption: Orthogonal removal of common protecting groups.
Detailed Experimental Protocols
Protocol 1: Deprotection of a TBDPS Ether using TBAF
-
Preparation: Dissolve the TBDPS-protected altrofuranoside (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) in a flame-dried flask under an argon or nitrogen atmosphere.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add tetra-n-butylammonium fluoride (TBAF) (1.1–1.2 equiv., as a 1.0 M solution in THF) dropwise.[4]
-
Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[4]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (B1210297).
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alcohol.
Protocol 2: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected altrofuranoside (1.0 equiv.) in a suitable solvent or solvent mixture (e.g., Methanol, Ethanol, or Ethyl Acetate/Methanol 1:1) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 10–20 mol% by weight) to the solution under an inert atmosphere.[6] Caution: Pd/C can be pyrophoric.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂) three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1-3 bar) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Workup: Once complete, carefully vent the hydrogen atmosphere and replace it with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 3: Deprotection of an Isopropylidene Ketal using Acetic Acid
-
Preparation: Dissolve the isopropylidene-protected altrofuranoside (1.0 equiv.) in a mixture of acetic acid and water (e.g., 80% AcOH in H₂O). A co-solvent like THF can be added to improve solubility.
-
Reaction: Stir the solution at room temperature or warm gently (e.g., to 40-50 °C) to increase the reaction rate.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction time can vary from 1 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting diol by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective depr… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 14. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Troubleshooting Anomeric Selectivity in Furanosylation
Welcome to the technical support center for troubleshooting anomeric selectivity in furanosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chemical synthesis of furanosides.
Frequently Asked Questions (FAQs)
Q1: My furanosylation reaction is resulting in a poor α/β ratio. What are the initial parameters I should investigate to improve selectivity?
A1: Achieving high anomeric selectivity in furanosylation can be challenging due to the high flexibility of the furanose ring and a weaker anomeric effect compared to pyranoses.[1] Several factors influence the stereochemical outcome. The primary parameters to investigate are:
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and the position of the SN1/SN2 continuum.[2][3][4] Ethereal solvents may favor α-selectivity, while nitrile solvents can promote the formation of β-glycosides.[4]
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product and reducing the rate of anomerization of the glycosyl donor or product.
-
Leaving Group: The nature of the anomeric leaving group affects the reactivity of the glycosyl donor and the mechanism of the glycosylation reaction. Common leaving groups include halides, trichloroacetimidates, phosphates, and thioglycosides.[5][6]
-
Promoter/Catalyst: The choice of promoter or catalyst is crucial for activating the leaving group and can dictate the stereochemical outcome.[5][6][7]
Q2: I am aiming for a 1,2-cis-furanoside, but the 1,2-trans product is the major isomer. How can I reverse this selectivity?
A2: The formation of 1,2-trans products is often favored due to neighboring group participation by a C2-acyl protecting group. To favor the 1,2-cis product, you should:
-
Utilize a Non-Participating Protecting Group at C2: Replace any acyl-type protecting groups (e.g., acetate (B1210297), benzoate) at the C2 position with non-participating groups like benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBS), or acetals.
-
Employ Stereodirecting Catalysts: Certain catalytic systems have been specifically designed to promote 1,2-cis furanosylation. Examples include bis-thiourea catalysts with phosphate (B84403) leaving groups and phenanthroline-based catalysts with glycosyl bromides.[5][7][8][9]
-
Conformationally Restricted Donors: Using a furanosyl donor with a conformationally rigid structure, for instance by incorporating a xylylene protecting group, can shield one face of the molecule and direct the nucleophilic attack to the opposite face, leading to higher cis-selectivity.[10]
Q3: My reaction is giving a nearly 1:1 mixture of anomers, and changes in solvent and temperature have minimal effect. What other strategies can I employ?
A3: When conventional methods fail to provide adequate selectivity, it may be due to the reaction proceeding through a highly reactive, indiscriminate oxocarbenium ion. In such cases, consider the following advanced strategies:
-
Change the Glycosylation Strategy: Switch to a catalyst-controlled stereoselective method. For example, Jacobsen's bis-thiourea catalysis has shown high selectivity for 1,2-cis linkages with phosphate donors.[5][9][11] Similarly, phenanthroline-catalyzed reactions can provide high selectivity with glycosyl bromides.[7][8]
-
Modify the Leaving Group and Promoter System: The combination of the leaving group and its activating promoter plays a critical role. For instance, using a trichloroacetimidate (B1259523) donor with a Lewis acid promoter like B(C₆F₅)₃ can lead to high β-selectivity.[10]
-
Substrate Control through Remote Protecting Groups: While the C2-protecting group has the most significant impact, remote protecting groups can also influence the conformation of the furanose ring and, consequently, the anomeric selectivity.
Troubleshooting Guides
Guide 1: Improving β-Selectivity
Problem: Low β-selectivity in the furanosylation reaction.
Possible Causes & Solutions:
| Cause | Proposed Solution | Experimental Details |
| Neighboring Group Participation from C2-ester is absent or inefficient. | If a non-participating group is at C2, replace it with a participating group like acetate or benzoate. | The C2-hydroxyl should be acylated prior to the glycosylation step. |
| Solvent is not optimal for β-product formation. | Switch to a more polar or coordinating solvent. Acetonitrile is known to favor β-glycoside formation.[4][12] | Perform a solvent screen including acetonitrile, dichloromethane (B109758), and diethyl ether to observe the effect on the α/β ratio. |
| Reaction is under thermodynamic control, favoring the α-anomer. | Lower the reaction temperature to favor the kinetically formed β-product. | Run the reaction at temperatures ranging from -78 °C to 0 °C. |
| Inappropriate catalyst or promoter. | Employ a catalyst system known to favor β-selectivity. For example, a resorcin[1]arene capsule catalyst has been shown to produce β-furanosides.[13] B(C₆F₅)₃-catalyzed glycosylation with a conformationally constrained donor has also yielded high β-selectivity.[10] | Follow the specific protocols for these catalytic systems, paying close attention to catalyst loading and reaction conditions. |
Guide 2: Enhancing α-Selectivity
Problem: Predominant formation of the β-anomer when the α-anomer is desired.
Possible Causes & Solutions:
| Cause | Proposed Solution | Experimental Details |
| Neighboring group participation from a C2-ester. | Replace the C2-acyl group with a non-participating group such as a benzyl ether (Bn) or a silyl ether. | The C2-hydroxyl should be protected with a non-participating group before introducing the anomeric leaving group. |
| Solvent favors β-product formation. | Use a non-polar, non-coordinating solvent like dichloromethane (DCM) or toluene.[4][12] Ethereal solvents can also promote α-selectivity.[4] | Conduct the reaction in strictly anhydrous DCM or toluene. |
| Catalyst directs β-formation. | Switch to a catalyst system that promotes α-selectivity. For instance, phenanthroline catalysis with certain furanosyl donors can yield α-1,2-cis products.[7] | The choice of phenanthroline catalyst and reaction conditions will be specific to the furanosyl donor. |
| Anomerization of the starting donor. | Ensure the glycosyl donor is predominantly the α-anomer before starting the reaction and use conditions that minimize anomerization. | Check the anomeric purity of the donor by ¹H NMR before use. |
Key Experimental Protocols
Protocol 1: General Procedure for Phenanthroline-Catalyzed 1,2-cis Furanosylation
This protocol is adapted from methodologies that utilize phenanthroline-based catalysts for stereoselective furanosylations.[7]
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the furanosyl bromide donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) (0.05 equiv).
-
Add a mixture of anhydrous methyl tert-butyl ether (MTBE) and dichloromethane (CH₂Cl₂) (e.g., 5:1 v/v) to dissolve the solids.
-
Add di-tert-butylmethylpyridine (DTBMP) (1.5 equiv) as an acid scavenger.
-
Stir the reaction mixture at room temperature for the specified time (typically 6-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a few drops of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to isolate the desired furanoside product.
-
Determine the anomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Bis-Thiourea Catalyzed 1,2-cis Furanosylation
This protocol is based on the work of Jacobsen and co-workers for the synthesis of 1,2-cis-furanosides.[5]
-
In a glovebox or under an inert atmosphere, add the furanosyl phosphate donor (1.0 equiv), the alcohol acceptor (2.0 equiv), the bis-thiourea catalyst (0.05 equiv), and activated 4 Å molecular sieves to a dry reaction vial.
-
Add anhydrous di-n-propyl ether (nPr₂O) as the solvent.
-
Seal the vial and stir the reaction mixture at the specified temperature (e.g., 40 °C) for 18-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and rinse with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Analyze the anomeric ratio of the purified product by ¹H NMR.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for anomeric selectivity in furanosylation.
References
- 1. reddit.com [reddit.com]
- 2. The systematic influence of solvent on the conformational features of furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 5. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual promoters and leaving groups in glycosylation reactions: The evolution of carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereospecific Furanosylations Catalyzed by Bis-thiourea Hydrogen-Bond Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Altrofuranosyl Halides
Welcome to the technical support center for the synthesis of altrofuranosyl halides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this specific area of carbohydrate chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of altrofuranosyl halides, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired altrofuranosyl halide | 1. Incomplete formation of the furanose form from the pyranose precursor. 2. Inefficient halogenation reaction. 3. Degradation of the product under the reaction conditions. | 1. Optimize conditions for ring contraction from the pyranose form, if applicable. This may involve specific protecting group strategies or the use of Lewis acids. 2. Screen different halogenating agents (e.g., SOCl₂, PBr₃, DAST) and reaction conditions (temperature, solvent, reaction time). 3. Perform the reaction at lower temperatures and under anhydrous conditions. Ensure rapid work-up and purification. |
| Formation of a mixture of anomers (α/β) | 1. Lack of stereochemical control during the halogenation reaction. 2. Anomerization of the product during reaction or purification. | 1. Employ a participating protecting group at the C-2 position (e.g., acetate (B1210297), benzoate) to favor the formation of the 1,2-trans product. 2. For 1,2-cis products, non-participating groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are necessary. The choice of solvent and temperature can also influence the anomeric ratio.[1][2][3] 3. Minimize exposure to acidic or basic conditions during work-up and chromatography. Use of buffered systems may be beneficial. |
| Presence of elimination byproducts (glycals) | 1. Basic reaction conditions promoting elimination of the halide and a neighboring proton. 2. Use of a non-participating group at C-2 can sometimes favor elimination. | 1. Use neutral or slightly acidic halogenating reagents. 2. If a base is required, use a non-nucleophilic, sterically hindered base. 3. Lowering the reaction temperature can disfavor the elimination pathway. |
| Hydrolysis of the halide to the hemiacetal | Presence of water in the reaction mixture or during work-up. | 1. Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use a co-solvent that can azeotropically remove water. 3. Minimize the duration of aqueous work-up steps and perform them at low temperatures. |
| Ring opening or rearrangement products | 1. Highly acidic or basic reaction conditions. 2. Unstable protecting groups. | 1. Use milder halogenating agents. 2. Screen for protecting groups that are stable under the halogenation conditions. For instance, acid-labile groups like trityl or silyl ethers may not be suitable with certain halogenating agents. |
| Difficulty in purifying the product | 1. Instability of the altrofuranosyl halide on silica (B1680970) gel. 2. Co-elution with byproducts. | 1. Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. 2. Consider alternative purification methods such as crystallization or preparative HPLC with a non-polar mobile phase. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of altrofuranosyl halides challenging?
A1: The synthesis of altrofuranosyl halides presents several challenges. Altrose is a rare sugar, and its furanose form is often less stable than the pyranose form. Controlling the stereochemistry at the anomeric center (C1) to obtain a single anomer is difficult due to the flexibility of the furanose ring and the lack of a strong anomeric effect that is present in many pyranosides. Furthermore, the 1,2-cis configuration, which is often desired, is synthetically challenging to achieve with high selectivity.[1][2][3]
Q2: What are the most common side reactions to expect?
A2: The most common side reactions include:
-
Anomerization: Formation of a mixture of α and β halides.
-
Elimination: Formation of a glycal (an unsaturated sugar) by elimination of the halide and a proton from an adjacent carbon.
-
Hydrolysis: Reaction with any trace water to form the corresponding hemiacetal.
-
Ring Opening/Rearrangement: Under harsh conditions, the furanose ring can open or rearrange.
Q3: How can I control the anomeric selectivity?
A3: Anomeric selectivity is primarily controlled by the choice of protecting group at the C-2 position.
-
For 1,2-trans products: A "participating" group, such as an acetate or benzoate, can form a cyclic intermediate that blocks one face of the molecule, leading to the formation of the trans product.
-
For 1,2-cis products: A "non-participating" group, such as a benzyl or silyl ether, is required. In this case, other factors like the solvent, temperature, and the nature of the halogenating agent play a more significant role in determining the anomeric ratio.[1][2][3]
Q4: Are there any specific protecting group strategies recommended for altrose?
A4: While specific literature on altrofuranosyl halides is limited, general principles for furanoside synthesis apply. A robust protecting group strategy is crucial. It is often necessary to use a combination of orthogonal protecting groups that can be selectively removed. For example, using a combination of benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride (B91410) ions), and acetals (removed by acid) allows for selective manipulation of the different hydroxyl groups. The choice of protecting groups will also influence the reactivity and stability of the sugar.
Q5: What is the best way to purify unstable altrofuranosyl halides?
A5: Altrofuranosyl halides can be unstable, particularly on silica gel. If column chromatography is necessary, it is advisable to use silica gel that has been neutralized with a base like triethylamine (B128534) to prevent degradation. Alternatively, rapid purification techniques such as flash chromatography with a non-polar eluent system should be employed. In some cases, direct use of the crude product in the next step, after removal of reagents, might be the most effective strategy to avoid decomposition.
Experimental Protocols
Detailed methodologies for key experiments will be provided as they become available in published literature. Researchers are encouraged to adapt protocols from the synthesis of other furanosyl halides, paying close attention to the specific reactivity of the altrose scaffold.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway for Anomeric Control
Caption: Anomeric control via protecting groups.
References
Technical Support Center: Stabilization of the Furanose Form of Altrose in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stabilization of the furanose form of D-altrose in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of D-altrose in an aqueous solution?
In an aqueous solution, D-altrose, like other aldohexoses, exists in a dynamic equilibrium between its open-chain aldehyde form and several cyclic hemiacetal isomers.[1] The predominant forms are the six-membered ring structures, known as pyranoses (α- and β-altropyranose). However, five-membered ring structures, known as furanoses (α- and β-altrofuranose), are also present, albeit typically in lower concentrations in water.[2][3] The equilibrium is a result of a reversible intramolecular reaction between the aldehyde group and one of the hydroxyl groups on the sugar backbone.[4]
Q2: Why is the pyranose form generally more stable for aldohexoses like altrose in water?
The preference for the six-membered pyranose ring over the five-membered furanose ring for most hexoses in aqueous solution is due to greater thermodynamic stability.[5] The chair conformation of the pyranose ring minimizes both angle strain and dihedral angle strain, where non-ring atoms have favorable staggered arrangements.[6] While the formation of five-membered rings is often kinetically favored, the pyranose form represents a lower energy state, making it the predominant species at equilibrium.[6] Additionally, it is suggested that water may selectively stabilize pyranose forms through more effective hydrogen bonding.[2][7]
Q3: What key factors can shift the equilibrium to favor the furanose form of altrose?
Several factors can be manipulated to increase the population of the furanose tautomer in solution:
-
Solvent Choice: Changing the solvent from water to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) significantly increases the proportion of the furanose form.[2][7]
-
Chemical Modification: Introducing specific substituents can stabilize the furanose ring. For instance, partial methylation, such as in 2,3-di-O-methyl-D-altrose, dramatically favors the furanose structure.[2][7] Bulky substituents, like silyl (B83357) groups or sulfate (B86663) groups, can also lock the sugar in a furanose conformation by creating repulsive interactions in the pyranose form.[8][9]
-
Temperature: Increasing the temperature of the solution tends to increase the proportion of the furanose form relative to the pyranose form.[7]
Troubleshooting Guides
Issue 1: Low yield of a reaction requiring the furanose anomer of altrose.
-
Problem: A planned chemical reaction is proceeding poorly, likely because the target reactant is the furanose form of altrose, which is present in low concentration in the chosen solvent (e.g., water).
-
Solution Steps:
-
Solvent Modification: If compatible with your reaction chemistry, replace the aqueous solvent with dimethyl sulfoxide (DMSO). Certain sugars are known to exist in the furanose form to a greater extent in DMSO than in water.[2][7]
-
Increase Temperature: Cautiously increase the reaction temperature. The furanose-to-pyranose ratio often increases with rising temperature.[7] Monitor for potential degradation of starting materials or products.
-
Use a Derivatized Altrose: Consider using a chemically modified altrose precursor where the furanose form is locked or stabilized. For example, introducing bulky silyl protecting groups or using a partially methylated altrose derivative can significantly shift the equilibrium.[8] 2,3-di-O-methyl-D-altrose, for instance, exists predominantly as the furanose form in DMSO.[7]
-
Issue 2: Difficulty in resolving and quantifying furanose signals in NMR spectra.
-
Problem: The signals corresponding to the furanose anomers in the ¹H or ¹³C NMR spectrum are weak, overlapping with larger pyranose signals, or difficult to integrate accurately.
-
Solution Steps:
-
Change NMR Solvent: Acquire the spectrum in a different solvent. Recording the spectrum in DMSO-d₆ instead of D₂O can increase the furanose population, making its signals more prominent and easier to identify.[2]
-
Vary Temperature: Acquire spectra at different temperatures. An increase in temperature may not only increase the furanose population but also improve signal resolution by altering chemical shifts and coupling constants.[7]
-
Utilize 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These techniques can help distinguish the spin systems of the different isomers, allowing for unambiguous assignment of the furanose signals even when they are weak or overlapping in the 1D spectrum.
-
Use a Higher Field Spectrometer: If available, use a higher field NMR spectrometer. The increased spectral dispersion at higher magnetic fields can resolve overlapping signals and improve the signal-to-noise ratio for minor components.
-
Data Presentation: Tautomeric Composition of Altrose and Derivatives
The following table summarizes quantitative data on the equilibrium composition of altrose derivatives in different solvents, highlighting the conditions that favor the furanose form.
| Compound | Solvent | Temperature (°C) | % α-pyranose | % β-pyranose | % α-furanose | % β-furanose | Total % Furanose | Reference |
| D-Altrose | D₂O | Not Specified | 30 | 40 | 13 | 17 | 30 | Angyal, S.J. (1991)* |
| 2,3-di-O-methyl-D-altrose | DMSO-d₆ | Not Specified | - | - | - | - | ~80 | [7] |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of Altrose Tautomeric Equilibrium
This protocol outlines the procedure for determining the relative proportions of pyranose and furanose forms of altrose in solution using ¹H NMR spectroscopy.
-
1. Sample Preparation:
-
Accurately weigh 5-10 mg of D-altrose.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Allow the solution to equilibrate for at least 24 hours at a constant temperature to ensure mutarotation is complete and the tautomeric equilibrium is reached.
-
-
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Key parameters:
-
Temperature: Set to a constant, recorded temperature (e.g., 25 °C).
-
Pulse Sequence: A standard single-pulse sequence with water suppression (e.g., presaturation) is typically used for D₂O samples.
-
Relaxation Delay (d1): Use a sufficiently long delay (e.g., 5-10 seconds) to ensure full relaxation of all anomeric protons for accurate quantitative integration.
-
Number of Scans: Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
-
3. Data Processing and Analysis:
-
Apply standard processing to the raw data (Fourier transform, phase correction, and baseline correction).
-
Identify the anomeric proton signals. These are typically found in the downfield region of the spectrum (δ 4.5-5.5 ppm) and are well-separated from other sugar protons. Each of the four isomers (α-p, β-p, α-f, β-f) will have a distinct anomeric proton signal.
-
Carefully integrate the signals corresponding to the anomeric proton of each isomer.
-
Calculate the percentage of each form by dividing its individual integral value by the sum of the integrals for all four anomeric signals and multiplying by 100.
-
Visualizations
Caption: Experimental workflow for NMR analysis of altrose tautomeric equilibrium.
Caption: Factors influencing the pyranose-furanose equilibrium of altrose.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scilit.com [scilit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Pyranoside to Furanoside Conversions
Welcome to the technical support center for managing acidic conditions in pyranoside to furanoside conversions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the acid-catalyzed pyranoside to furanoside rearrangement.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion to Furanoside | Insufficient acid catalyst concentration or activity. | Incrementally increase the concentration of the acid catalyst. Consider switching to a stronger acid catalyst, such as trifluoromethanesulfonic acid (TfOH).[1] |
| The substrate lacks a participating group at the C2 position. | The presence of an acyl (e.g., benzoyl) group at the C2 position is often crucial for facilitating the ring contraction.[1][2] Ensure your starting material is appropriately substituted. | |
| Unfavorable solvent polarity. | The equilibrium can be solvent-dependent. Nonpolar solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) generally favor the furanoside form over more polar solvents like acetonitrile (B52724) (MeCN).[1] | |
| The pyranoside anomer is incorrect. | The β-anomer of galactopyranosides tends to isomerize more readily than the α-anomer.[1] Verify the anomeric configuration of your starting material. | |
| Formation of Undesired Byproducts | Aglycon cleavage due to harsh acidic conditions. | Reduce the reaction time or temperature. A milder acid catalyst or a lower concentration may also mitigate this side reaction.[3] |
| Degradation of starting material or product. | Prolonged exposure to strong acid can lead to decomposition. Monitor the reaction closely and quench it as soon as the desired conversion is achieved.[2] | |
| Difficulty in Isolating the Furanoside Product | Re-equilibration back to the pyranoside form during workup or purification. | Neutralize the reaction mixture promptly upon completion. Use purification techniques that avoid acidic conditions, such as flash chromatography with a non-acidic mobile phase. |
| Reaction is Not Reproducible | Variability in reagent quality or reaction setup. | Ensure all reagents, especially the acid catalyst and solvent, are anhydrous. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed pyranoside to furanoside rearrangement?
The acid-catalyzed conversion of a pyranoside to a furanoside, often termed a pyranoside-into-furanoside (PiF) rearrangement, proceeds through a mechanism involving the cleavage of the endocyclic O(5)-C(1) bond of the pyranoside ring.[1] The presence of an acyl substituent at the C2 position can participate in this process, stabilizing the resulting oxocarbenium ion intermediate. The subsequent ring closure can then form the thermodynamically less stable but kinetically accessible furanoside ring.[2]
Q2: Why is the choice of solvent important for this conversion?
Solvent polarity plays a significant role in the equilibrium between the pyranoside and furanoside forms. Nonpolar solvents, such as dichloromethane and toluene, have been shown to favor the formation of the furanoside isomer.[1] In contrast, more polar solvents like acetonitrile can shift the equilibrium back towards the more stable pyranoside.[1]
Q3: What role do substituents on the pyranoside ring play in the rearrangement?
Substituents have a profound impact on the efficiency of the rearrangement. An acyl group, particularly a benzoyl group, at the C2 position is often critical as it facilitates the necessary endocyclic bond cleavage.[1][2] The configuration at the anomeric center (C1) and at C4 can also dramatically influence the outcome, with β-galactopyranosides showing a higher propensity for rearrangement compared to their α-anomers or the corresponding glucosides.[1]
Q4: What are the typical acidic conditions used for this transformation?
A common method involves acid-promoted sulfation, which not only catalyzes the rearrangement but also thermodynamically stabilizes the resulting furanoside.[2][4] This can be achieved using a combination of a pyridine-sulfur trioxide complex (Py·SO₃) and chlorosulfonic acid (HSO₃Cl) in a solvent like dimethylformamide (DMF).[2] The sulfation of the hydroxyl groups is believed to be the driving force for the ring contraction.[3][4] Alternatively, strong acids like trifluoromethanesulfonic acid (TfOH) in a nonpolar solvent can also promote the isomerization.[1]
Q5: Are furanosides or pyranosides more stable?
Generally, pyranosides are thermodynamically more stable than their corresponding furanoside isomers.[2][5] However, in the context of the PiF rearrangement, the introduction of bulky and charged sulfate (B86663) groups can reverse this stability trend, making the per-O-sulfated furanoside energetically more favorable.[4] This provides the thermodynamic driving force for the isomerization process.
Experimental Protocols
General Protocol for Acid-Catalyzed Pyranoside to Furanoside Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.
-
Reaction Setup: Dissolve the benzoylated β-galactopyranoside starting material in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy by analyzing aliquots taken from the reaction mixture.[1]
-
Quenching: Once the desired equilibrium is reached or the starting material is consumed, quench the reaction by adding a base, such as triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Workup: Dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting furanoside derivative by flash column chromatography on silica (B1680970) gel.
Protocol for Pyranoside-into-Furanoside (PiF) Rearrangement via Acid-Promoted Sulfation
This protocol is based on the method described for achieving PiF rearrangement through per-O-sulfation.[2]
-
Preparation: Use anhydrous dimethylformamide (DMF) as the solvent. Ensure all reagents are of high purity.
-
Reaction Setup: Dissolve the monosaccharide substrate in DMF in a flask under an inert atmosphere.
-
Sulfation Reagent Addition: To the stirred solution, add the pyridine·SO₃ complex (typically 5 equivalents per hydroxyl group). Stir the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Acid Addition: Add chlorosulfonic acid (HSO₃Cl) (typically 2 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Reaction Time: Stir the reaction mixture for the required duration, which can range from a few hours to longer periods depending on the substrate.[2]
-
Neutralization: Neutralize the reaction by the careful addition of an aqueous solution of ammonium (B1175870) bicarbonate (NH₄HCO₃).
-
Workup: Concentrate the neutralized mixture in vacuo and co-evaporate with water and then D₂O for NMR analysis.
-
Analysis: Dissolve the residue in D₂O and analyze by NMR spectroscopy to determine the ratio of pyranoside to furanoside.[2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
"refining reaction conditions for altrofuranoside synthesis"
Welcome to the technical support center for the synthesis of altrofuranosides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of altrofuranosides, a challenging yet crucial class of furanosides for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing altrofuranosides?
The synthesis of altrofuranosides presents several challenges, primarily revolving around stereocontrol and the stability of the furanose ring. Achieving the desired stereochemistry at the anomeric center (1,2-cis or 1,2-trans) can be difficult and is highly dependent on the choice of protecting groups, the glycosyl donor, and the reaction conditions. Additionally, the furanoside ring is often less stable than the corresponding pyranoside, which can lead to side reactions like ring opening or rearrangement, particularly under harsh acidic or basic conditions.
Q2: How do protecting groups influence the stereochemical outcome of altrofuranoside synthesis?
Protecting groups play a critical role in directing the stereoselectivity of glycosylation reactions.
-
Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C-2 position can participate in the reaction via neighboring group participation to favor the formation of 1,2-trans glycosides.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl, silyl) at the C-2 position are non-participating and are typically used when aiming for 1,2-cis glycosides. However, achieving high selectivity with non-participating groups can be challenging and often results in a mixture of anomers.
-
Conformational Effects: The protecting groups on other positions of the sugar ring can influence the overall conformation of the altrose derivative, which in turn affects the accessibility of the anomeric center and the stereochemical outcome of the glycosylation.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in organic synthesis can arise from multiple factors. A systematic approach to troubleshooting is recommended. Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help identify the optimal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can lead to side products or incomplete conversion.
-
Atmospheric Moisture and Oxygen: Many glycosylation reactions are sensitive to air and moisture. Employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is crucial.
-
Product Decomposition: The desired altrofuranoside may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help detect product degradation.
Troubleshooting Guide: Common Issues in Altrofuranoside Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Reagents/Catalyst: The glycosyl donor, acceptor, or activator may have degraded. | Use freshly prepared or purified reagents. Ensure activators are stored under appropriate conditions. |
| Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate. | Gradually increase the reaction temperature in small increments (e.g., 10°C) while monitoring the reaction progress by TLC. | |
| Incorrect Stoichiometry: An incorrect ratio of donor, acceptor, or activator can lead to an incomplete reaction. | Carefully re-calculate and measure the amounts of all reactants. | |
| Formation of a Complex Mixture of Products | Unstable Glycosyl Donor: Some glycosyl donors, like furanosyl bromides, can be unstable. | Consider using a more stable glycosyl donor, such as a thioglycoside or a trichloroacetimidate. |
| Side Reactions: The starting materials or product may be undergoing side reactions such as epimerization, ring-opening, or elimination. | Adjust the reaction pH, lower the temperature, or reduce the reaction time. | |
| Protecting Group Incompatibility: A protecting group may be cleaved or may be participating in an undesired manner. | Re-evaluate the protecting group strategy. Ensure all protecting groups are stable under the reaction conditions. | |
| Poor Stereoselectivity (Mixture of Anomers) | Non-Participating Group at C-2: Ether protecting groups at C-2 often lead to mixtures of α and β anomers. | For 1,2-trans glycosides, use a participating group like an acetyl or benzoyl group at C-2. For 1,2-cis, optimization of solvent, temperature, and donor/activator is crucial. |
| Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. | Screen different solvents (e.g., dichloromethane (B109758), acetonitrile, diethyl ether, toluene) to find the optimal conditions for the desired stereoisomer. | |
| Activator/Promoter Choice: The nature of the activator can influence the stereoselectivity. | Experiment with different activators (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) to modulate the reactivity and selectivity. | |
| Product Decomposition During Workup or Purification | Acid/Base Sensitivity: The furanoside ring or protecting groups may be sensitive to acidic or basic conditions during extraction or chromatography. | Use mild workup procedures, such as washing with saturated sodium bicarbonate to neutralize acid. Consider using neutral silica (B1680970) gel or alumina (B75360) for chromatography. |
| Thermal Instability: The product may decompose upon heating. | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at low temperature and pressure. |
Experimental Protocols
General Procedure for Glycosylation using a Thioglycoside Donor
This protocol outlines a general method for the synthesis of an altrofuranoside using a thioglycoside donor. Note: This is a general guideline and specific conditions will need to be optimized for each substrate.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl acceptor (1.0 eq) and the thioglycoside donor (1.2 eq) in anhydrous dichloromethane (DCM). Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Activation: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C). Add the activator (e.g., N-Iodosuccinimide (NIS) (1.5 eq) and a catalytic amount of Triflic acid (TfOH) (0.1 eq)) dropwise.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash with DCM. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired altrofuranoside.
Visualizations
Experimental Workflow for Altrofuranoside Synthesis
Caption: A general experimental workflow for the synthesis of altrofuranosides.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields in synthesis.
Validation & Comparative
Determining the Anomeric Configuration of β-D-Altrofuranosides: A Comparative Guide to NMR Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the realm of carbohydrate chemistry, assigning the anomeric configuration of furanosides, such as β-D-altrofuranosides, can be challenging due to the inherent flexibility of the five-membered ring. This guide provides a comprehensive comparison of the Nuclear Overhauser Effect (NOE) spectroscopic method with other common NMR techniques for the unambiguous confirmation of the β-anomeric configuration in D-altrofuranosides.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that relies on the through-space transfer of nuclear spin polarization between protons that are in close proximity, typically within 5 Å.[1] This phenomenon allows for the determination of the relative stereochemistry of molecules. In the context of furanosides, the key NOE correlations for a β-anomer are expected between the anomeric proton (H-1) and the protons on the same face of the furanose ring. Specifically for a β-D-altrofuranoside, which has a cis relationship between H-1 and H-2, a significant NOE is anticipated between these two protons. Furthermore, due to the puckering of the furanose ring, H-1 and H-4 are often in close spatial proximity in the β-configuration, leading to another observable NOE.
Comparative Analysis of NMR Methods
While NOE is a primary tool, other NMR parameters also provide crucial information for anomeric configuration assignment. The most common alternatives include the analysis of proton-proton scalar couplings (J-couplings) and the chemical shifts of the anomeric carbon in ¹³C NMR spectra.
| NMR Method | Principle | Key Indicator for β-D-Altrofuranoside | Advantages | Limitations |
| ¹H-¹H NOE Spectroscopy | Measures through-space dipolar couplings between protons. | Strong NOE between H-1 and H-2; NOE between H-1 and H-4. | Direct evidence of spatial proximity; less dependent on dihedral angles than J-couplings. | NOE enhancements can be weak for small molecules; requires careful experimental setup to avoid artifacts.[2] |
| ¹H-¹H J-Coupling Constants | Measures through-bond scalar couplings between protons, which are dependent on the dihedral angle (Karplus relationship). | A small ³J(H1,H2) coupling constant (typically < 2 Hz) is indicative of a cis relationship. | Provides information on dihedral angles and ring conformation. | Can be ambiguous for flexible furanose rings where conformations are averaged. |
| ¹³C NMR Chemical Shifts | The chemical shift of the anomeric carbon (C-1) is sensitive to the electronic environment and stereochemistry. | The C-1 chemical shift for β-anomers is typically found at a higher field (lower ppm) compared to the corresponding α-anomer.[3] | Relatively straightforward to measure; provides a quick indication of the anomeric configuration. | Overlap with other carbon signals can occur; empirical data for specific derivatives may be required for confident assignment. |
Table 1: Comparison of NMR Methods for Anomeric Configuration Determination of β-D-Altrofuranosides.
Experimental Data Comparison
Due to the limited availability of published, specific NOE data for simple β-D-altrofuranosides, the following table presents illustrative data based on the established principles for furanoside stereochemistry. This hypothetical data for Methyl β-D-Altrofuranoside is compared with typical data from alternative NMR methods.
| Compound | NMR Parameter | Observed Value (Hypothetical for NOE) | Interpretation |
| Methyl β-D-Altrofuranoside | NOE (H-1 irradiation) | H-2: 4.5% enhancementH-4: 3.0% enhancement | Proximity of H-1 to H-2 and H-4 confirms the β-configuration. |
| ³J(H1,H2) | 1.5 Hz | cis relationship between H-1 and H-2, characteristic of a β-anomer. | |
| ¹³C Chemical Shift (C-1) | 103.5 ppm | Upfield shift compared to the expected value for the α-anomer (~109 ppm). |
Table 2: Illustrative NMR Data for the Confirmation of the Anomeric Configuration of Methyl β-D-Altrofuranoside.
Experimental Protocols
1D and 2D NOESY Experiments for Anomeric Configuration Determination
A detailed protocol for acquiring high-quality NOESY data is crucial for reliable interpretation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the altrofuranoside derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).
-
Filter the solution to remove any particulate matter.
-
Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[2]
2. 1D ¹H NMR Spectrum Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons, particularly the anomeric proton (H-1).
3. 1D Selective NOE Experiment (Difference Method):
-
This experiment provides a clear visualization of NOE enhancements.
-
Set up a selective 1D NOE difference experiment (e.g., using the selnogp pulse program on Bruker instruments).
-
Irradiate the anomeric proton (H-1) with a low-power selective pulse for a duration determined by the relaxation times of the protons (typically several seconds).
-
Acquire a spectrum with on-resonance irradiation of H-1 and another with off-resonance irradiation.
-
The difference spectrum will show a large negative signal for the irradiated proton and positive signals for the protons experiencing an NOE.
4. 2D NOESY Experiment:
-
The 2D NOESY experiment provides a comprehensive map of all NOE interactions in the molecule.
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
-
Key Parameters:
-
Mixing Time (d8): This is a critical parameter. For small molecules like monosaccharides, a mixing time in the range of 300-800 ms (B15284909) is typically used. It is often beneficial to acquire a series of NOESY spectra with different mixing times to build up an NOE curve.[4]
-
Relaxation Delay (d1): Should be at least 1.5 times the longest T₁ relaxation time of the protons to ensure full relaxation between scans.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio, typically 8-16 scans per increment.
-
Number of Increments (td in F1): A sufficient number of increments (e.g., 256-512) should be collected in the indirect dimension to achieve good resolution.
-
5. Data Processing and Analysis:
-
Process the 2D NOESY data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform phase correction and baseline correction.
-
Analyze the 2D spectrum for cross-peaks. A cross-peak between H-1 and H-2, and between H-1 and H-4, would confirm the β-anomeric configuration. The volume of the cross-peaks is proportional to the strength of the NOE.
Logical Workflow for Anomeric Configuration Determination
The following diagram illustrates the logical workflow for confirming the anomeric configuration of a D-altrofuranoside using NOE spectroscopy in conjunction with other NMR methods.
Figure 1: Logical workflow for the confirmation of the anomeric configuration.
Signaling Pathway of NOE
The following diagram illustrates the fundamental principle of the Nuclear Overhauser Effect, showing the through-space interaction leading to the signal enhancement.
Figure 2: Diagram illustrating the NOE principle for a β-D-furanoside.
References
A Comparative Analysis of beta-D-Altrofuranose and beta-D-Talofuranose for Researchers and Drug Development Professionals
An in-depth guide to the structural, physicochemical, and biological distinctions between the epimeric furanoses, beta-D-Altrofuranose and beta-D-Talofuranose.
This guide provides a comprehensive comparative analysis of two rare aldohexose furanose isomers, this compound and beta-D-Talofuranose. As stereoisomers, their subtle structural differences can lead to distinct chemical behaviors and biological activities, making a detailed comparison crucial for researchers in carbohydrate chemistry, drug discovery, and molecular biology. This document summarizes key experimental data, outlines relevant analytical protocols, and visualizes fundamental concepts to facilitate a deeper understanding of these molecules.
Structural and Stereochemical Differences
This compound and beta-D-Talofuranose are epimers, differing only in the stereochemical configuration at the C4 carbon atom. Both are furanose ring structures of D-aldohexoses, meaning they possess a five-membered ring consisting of four carbon atoms and one oxygen atom.
The IUPAC name for this compound is (2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol. For beta-D-Talofuranose, it is (2R,3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol. The differing stereochemistry at C4—(4S) for altrofuranose and (4R) for talofuranose—is the fundamental distinction that gives rise to their unique properties.
Physicochemical Properties
While extensive experimental data directly comparing the furanose forms is limited, data for the parent D-sugars, D-altrose and D-talose, provide valuable insights into their general physical and chemical characteristics.
| Property | D-Altrose | D-Talose | Source |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | General Knowledge |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | General Knowledge |
| Melting Point | 103-105 °C | 124-127 °C | [1][2] |
| Solubility | Soluble in water, practically insoluble in methanol. | Soluble in water, slightly soluble in methanol. | [1][2] |
| Computed XLogP3 | -2.6 | -2.6 | PubChem |
¹³C NMR Chemical Shifts (ppm) in D₂O for Furanose Forms:
| Carbon | This compound | beta-D-Talofuranose | Source |
| C1 | 96.9 | 98.0 | [3][4] |
| C2 | 78.1 | 72.1 | [3][4] |
| C3 | 76.7 | 72.6 | [3][4] |
| C4 | 82.6 | 83.9 | [3][4] |
| C5 | 74.2 | 72.3 | [3][4] |
| C6 | 64.0 | 64.4 | [3][4] |
Biological Activity
Direct comparative studies on the biological activities of this compound and beta-D-Talofuranose are scarce. However, research on the parent sugars provides some indications of their potential biological roles.
D-Altrose has been noted for its potential antioxidant properties.[5] In contrast, a study on various aldohexose stereoisomers revealed that D-talose exhibits considerable growth inhibitory effects against the nematode Caenorhabditis elegans.[5] This suggests that these epimers may have divergent effects in biological systems. The growth inhibition by D-talose implies potential interference with essential metabolic pathways, a characteristic that could be explored in the context of antimicrobial or antiproliferative drug development.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the identity and stereochemistry of this compound and beta-D-Talofuranose and to determine the relative populations of furanose and pyranose forms in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to observe the chemical shifts and coupling constants of the anomeric protons, which are typically found in the 4.5-5.5 ppm region. The integration of these signals can provide a ratio of the different anomers and ring forms present at equilibrium.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which helps in tracing the connectivity of the proton spin systems within the furanose ring.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment extends the correlation to the entire spin system, allowing for the assignment of all protons within a single sugar ring.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with literature values for known furanoses to confirm the structure and stereochemistry.[3][4]
X-ray Crystallography for Solid-State Structure Determination
Objective: To determine the precise three-dimensional atomic arrangement of this compound or beta-D-Talofuranose in the solid state.
Methodology:
-
Crystallization: Grow single crystals of the sugar suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated aqueous or aqueous-organic solvent solution.
-
Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which will define the precise conformation of the furanose ring.
Conclusion
This compound and beta-D-Talofuranose, as C4 epimers, present a compelling case for the profound impact of subtle stereochemical changes on the properties of monosaccharides. While their physicochemical properties show some similarities, the available biological data suggests potentially divergent activities that warrant further investigation. The experimental protocols outlined provide a robust framework for the detailed characterization of these and other rare sugars, which is essential for unlocking their potential in various scientific and therapeutic applications. Further comparative studies are needed to fully elucidate their biological roles and to explore their potential as tools in chemical biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Synthetic Carbohydrate Structures: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, rigorous structural validation is paramount. Mass spectrometry (MS) has emerged as an indispensable tool, offering high sensitivity and detailed structural information. This guide provides a comprehensive comparison of the two most prominent MS techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)—for the validation of synthetic carbohydrate structures.
This guide will delve into the experimental protocols, present a quantitative comparison of the techniques, and illustrate the logical workflows involved in the validation process.
Quantitative Performance Comparison
The choice between MALDI-TOF MS and ESI-MS/MS often depends on the specific requirements of the analysis, such as the size of the carbohydrate, the need for high-throughput screening, and the level of structural detail required. The following table summarizes the key quantitative performance parameters of each technique for the analysis of synthetic carbohydrates.
| Feature | MALDI-TOF MS | ESI-MS/MS |
| Mass Range | Very high (up to >300,000 Da), suitable for large polysaccharides.[1] | Lower than MALDI, typically up to 20,000 Da for routine analysis. |
| Sensitivity | High, with detection limits in the low femtomole (fmol) range, especially with derivatization.[1] | Very high, with detection limits in the attomole (amol) to low femtomole (fmol) range. |
| Tolerance to Salts | More tolerant to salts and buffers compared to ESI. | Highly sensitive to salts and detergents, requiring extensive sample cleanup. |
| Throughput | High-throughput capabilities due to rapid sample spotting and analysis. | Lower throughput, especially when coupled with liquid chromatography (LC). |
| Fragmentation | Primarily produces singly charged ions with minimal in-source fragmentation.[2] Tandem MS (TOF/TOF) provides structural information. | Produces multiply charged ions, which can be beneficial for analyzing large molecules on instruments with a limited m/z range. Tandem MS (MS/MS) is routine for detailed structural elucidation. |
| Structural Information | Provides molecular weight confirmation. Tandem MS (TOF/TOF) yields sequence and branching information.[3] | Provides molecular weight and detailed structural information through MS/MS, including sequence, branching, and linkage analysis.[4] |
| Hyphenation | Can be coupled with LC (LC-MALDI), but less common than LC-ESI. | Routinely coupled with LC (LC-MS), allowing for separation of complex mixtures prior to analysis.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful validation of synthetic carbohydrates. Below are generalized protocols for MALDI-TOF MS and ESI-MS/MS analysis.
Protocol 1: MALDI-TOF MS Analysis of a Synthetic Oligosaccharide
This protocol outlines the steps for analyzing a purified synthetic oligosaccharide to confirm its molecular weight.
1. Sample Preparation:
-
Dissolve the synthetic oligosaccharide in a suitable solvent (e.g., deionized water, methanol/water) to a final concentration of approximately 1 mg/mL.[6]
-
Prepare a matrix solution. A common matrix for carbohydrates is 2,5-dihydroxybenzoic acid (DHB) at a concentration of 10 mg/mL in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).
2. Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.
3. Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive reflectron mode. The instrument parameters (laser intensity, number of shots) should be optimized to obtain the best signal-to-noise ratio with minimal fragmentation.
-
The resulting spectrum should show a dominant peak corresponding to the [M+Na]⁺ or [M+K]⁺ adduct of the synthetic oligosaccharide.
Protocol 2: ESI-MS/MS Analysis of a Synthetic Oligosaccharide for Structural Sequencing
This protocol describes the use of ESI-MS/MS, often coupled with liquid chromatography, to determine the sequence and branching of a synthetic oligosaccharide.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
Dissolve the purified synthetic oligosaccharide in a solvent compatible with both the derivatization chemistry and the LC mobile phase (e.g., water, methanol).
-
Permethylation is a common derivatization technique that replaces all hydroxyl and N-acetyl protons with methyl groups. This enhances ionization efficiency and provides more predictable fragmentation patterns.
2. Liquid Chromatography (LC) Separation (Optional):
-
If the sample is a mixture or if online desalting is required, perform LC using a column suitable for carbohydrate separation, such as a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
-
The mobile phase composition will depend on the column and the carbohydrate's properties.
3. ESI-MS/MS Analysis:
-
Introduce the sample into the ESI source. For LC-MS, this occurs directly from the column outlet. For direct infusion, a syringe pump is used.
-
Acquire a full scan MS spectrum to identify the precursor ion(s) of the synthetic oligosaccharide (often as [M+nH]ⁿ⁺ or [M+nNa]ⁿ⁺).
-
Perform tandem MS (MS/MS) on the selected precursor ion. Collision-induced dissociation (CID) is the most common fragmentation method.[4]
-
The resulting MS/MS spectrum will contain fragment ions (B, C, Y, and Z ions) that correspond to the cleavage of glycosidic bonds, allowing for the determination of the monosaccharide sequence and branching pattern.
Mandatory Visualizations
To better illustrate the workflows and comparisons, the following diagrams are provided in the DOT language for use with Graphviz.
Conclusion
Both MALDI-TOF MS and ESI-MS/MS are powerful techniques for the validation of synthetic carbohydrate structures. MALDI-TOF MS excels in the rapid confirmation of molecular weight, especially for large polysaccharides, and is well-suited for high-throughput screening. ESI-MS/MS, particularly when coupled with liquid chromatography, provides unparalleled detail for structural elucidation, including sequence, branching, and linkage information. For a comprehensive and unambiguous validation of novel synthetic carbohydrates, a multi-faceted approach employing both mass spectrometry techniques, in conjunction with NMR spectroscopy, is often the most robust strategy. This integrated approach ensures the highest level of confidence in the structural integrity of the synthesized molecule, a critical aspect in academic research and the development of carbohydrate-based therapeutics.
References
- 1. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 2. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Congruent Strategies for Carbohydrate Sequencing. 1. Mining Structural Details by MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. scholarworks.uno.edu [scholarworks.uno.edu]
Distinguishing Furanose and Pyranose Rings: A 13C NMR Comparison Guide
For researchers and professionals in drug development and the life sciences, understanding the structural nuances of carbohydrates is paramount. The cyclic forms of monosaccharides, furanoses (five-membered rings) and pyranoses (six-membered rings), often exist in equilibrium and their distinct conformations significantly influence their biological activity and chemical properties.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for differentiating and quantifying these two isomeric forms in solution.[1] This guide provides a comparative analysis of furanose and pyranose rings using 13C NMR, supported by experimental data and detailed protocols.
Key Chemical Shift Differences
The primary distinction between furanose and pyranose rings in 13C NMR spectra lies in the chemical shifts of the ring carbons, most notably the anomeric carbon (C1 for aldoses, C2 for ketoses). Generally, the anomeric carbon of a furanose ring resonates at a different chemical shift compared to its pyranose counterpart. Furthermore, the chemical shifts of the other ring carbons are also sensitive to the ring size and conformation, providing a comprehensive fingerprint for each isomer.[3]
For instance, in D-ribose, the C1 chemical shifts for the α- and β-pyranose forms are around 95.0 ppm and 95.3 ppm, respectively. In contrast, the α- and β-furanose forms exhibit C1 signals at approximately 97.8 ppm and 102.4 ppm.[4] A significant downfield shift is often observed for the C4 carbon in furanoses compared to pyranoses.[4]
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts for the furanose and pyranose forms of D-Ribose and D-Fructose in D₂O. This quantitative data highlights the distinct spectral fingerprints of each isomeric form.
| Monosaccharide | Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| D-Ribose | α-pyranose | 95.0 | 71.52 | 70.7 | 68.8 | 64.5 |
| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 | |
| α-furanose | 97.8 | 72.4 | 71.50 | 84.5 | 62.9 | |
| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 | |
| D-Fructose | β-pyranose | 68.2 | 98.8 | 68.2 | 69.8 | 67.2 |
| α-furanose | 63.8 | 105.1 | 81.5 | 76.0 | 63.8 | |
| β-furanose | 64.8 | 102.1 | 77.2 | 75.8 | 61.5 |
Note: Chemical shifts can be influenced by solvent, temperature, and pH. The data presented is a representative example.[1][4][5]
Experimental Protocol for 13C NMR Analysis
This section outlines a detailed methodology for acquiring 13C NMR spectra of carbohydrates to distinguish between furanose and pyranose forms.
1. Sample Preparation:
-
Dissolve 10-20 mg of the carbohydrate sample in a suitable deuterated solvent, typically Deuterium Oxide (D₂O).[1]
-
Ensure the concentration is sufficient for obtaining a good signal-to-noise ratio.
-
Allow the solution to equilibrate for several hours at a constant temperature (e.g., 25°C) to reach mutarotational equilibrium.[6]
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.[1]
-
Tune and match the probe for the 13C frequency.
-
Calibrate the temperature of the instrument using a standard sample like methanol.[1]
3. Data Acquisition:
-
Pulse Program: Employ a standard single-pulse experiment with proton decoupling (e.g., zgpg30).[7]
-
Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100 ppm, to encompass all carbohydrate carbon signals.[7]
-
Acquisition Time: An acquisition time of 1-1.5 seconds is typically sufficient.[7]
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure proper relaxation of the carbon nuclei, which is crucial for accurate quantification.[7] For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.[6]
-
Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A range of 16 to 64 scans is common for initial experiments.[7]
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully.
-
Reference the spectrum using an internal or external standard. For D₂O, the residual HDO signal can be used, or an external standard like dioxane can be added.
-
Integrate the signals corresponding to the different carbon atoms of the furanose and pyranose forms to determine their relative populations.
Logical Workflow for Isomer Identification
The following diagram illustrates the decision-making process for distinguishing furanose and pyranose rings based on their 13C NMR spectra.
Caption: Workflow for distinguishing furanose and pyranose rings using 13C NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. omicronbio.com [omicronbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Furanosides and Pyranosides
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of carbohydrate isomers is paramount. This guide provides an objective comparison of furanosides (five-membered rings) and pyranosides (six-membered rings), focusing on their relative stability, reactivity in key chemical transformations, and the structural factors that govern their behavior. The information is supported by experimental data to aid in the strategic design of carbohydrate-based molecules.
Thermodynamic and Kinetic Stability
A fundamental principle governing the behavior of these isomers is the superior thermodynamic stability of the pyranoside form for most unsubstituted sugars. In aqueous solution, for example, glucose exists predominantly as glucopyranose isomers, with the furanose forms accounting for less than 1%.[1][2] This preference is attributed to the lower dihedral angle strain in the chair conformation of the pyranose ring, which minimizes steric interactions between substituents.[1][2]
Conversely, furanosides are often the kinetically favored products in certain reactions, such as the acid-promoted Fischer glycosylation.[3][4][5] The formation of the five-membered ring via attack of the C4-hydroxyl group on the anomeric center is generally faster than the formation of the six-membered ring.[1][2]
Table 1: Equilibrium Composition of D-Glucose in Water
| Isomer | Percentage in Equilibrium |
| α-D-Glucopyranose | ~36% |
| β-D-Glucopyranose | ~64% |
| Furanose and Open-Chain Forms | <1% |
| Source:[1] |
Reactivity in Hydrolysis
One of the most significant differences in reactivity lies in the rate of acid-catalyzed hydrolysis. Furanosides are considerably more labile than their pyranoside counterparts. Early studies demonstrated that pyranosides are at least 150 times more resistant to acid hydrolysis than the corresponding furanosides derived from aldohexoses.[6] This rate difference is so pronounced that it has historically been used as a method to distinguish between the two ring structures.[6] The higher reactivity of furanosides is linked to the greater ring strain and the specific conformational itineraries they follow during the reaction.
Table 2: Comparative Hydrolysis Data
| Glycoside Type | Relative Stability | Observation |
| Furanosides | Low | Hydrolyze at rates comparable to furanosides from aldo sugars.[6] |
| Pyranosides | High | Significantly more resistant to acid hydrolysis.[6] |
| Fructofuranosides | Very Low | Unstable, with pyranoside forms hydrolyzing at rates comparable to aldo-furanosides.[6] |
Caption: Generalized pathway for acid-catalyzed glycoside hydrolysis.
The Pyranoside-into-Furanoside (PIF) Rearrangement
While pyranosides are typically more stable, a fascinating exception is the Pyranoside-into-Furanoside (PIF) rearrangement. This process involves the conversion of a pyranoside into its furanoside isomer under specific acidic conditions, most notably during per-O-sulfation or with certain O-benzoyl protecting groups.[3][7][8]
The driving force for this rearrangement is the reversal of thermodynamic stability caused by bulky, charged substituents. In per-O-sulfated monosaccharides, repulsive interactions between the sulfate (B86663) groups are minimized in the furanoside form, where one sulfate is on the exocyclic side chain, affording it more conformational freedom.[4] This makes the sulfated furanoside isomer more energetically stable than its pyranoside counterpart.[3][4][9] A similar stabilizing effect has been observed with O-benzoyl groups, where intramolecular π-π stacking interactions between the phenyl rings favor the furanoside structure.[10][11]
Caption: Logical workflow for the Pyranoside-into-Furanoside (PIF) rearrangement.
Table 3: Influence of Substituents on Furanoside Stability in PIF Rearrangements
| Monosaccharide | Substituent | Favored Form | Energy Difference (kcal/mol) |
| α-L-Arabinose | None | Pyranoside | - |
| α-L-Arabinose | Per-O-sulfated | Furanoside | 2.5 |
| β-D-Xylose | None | Pyranoside | - |
| β-D-Xylose | Per-O-sulfated | Furanoside | Dominant |
| Mannose | Per-O-sulfated | Pyranoside | Exception: No rearrangement observed |
| Source:[3][4] |
Conformational Flexibility and Reactivity
The five-membered furanoside ring is inherently more flexible than the six-membered pyranoside ring.[12] While pyranosides are generally locked in rigid chair conformations, furanosides can adopt multiple, low-energy envelope (E) and twist (T) conformations.[12] This conformational flexibility can significantly influence reactivity by altering the spatial orientation of substituents and affecting stereoelectronic effects, which is a critical consideration in designing glycosylation reactions.[12]
Caption: Conformational differences between pyranosides and furanosides.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis Rate Comparison
This protocol outlines a method for comparing the hydrolysis rates of a furanoside and a pyranoside.
-
Solution Preparation: Prepare 0.01 M solutions of the methyl furanoside and methyl pyranoside substrates in a 0.01 M hydrochloric acid solution.
-
Temperature Control: Maintain the reaction mixtures in a temperature-controlled water bath set to a specific temperature (e.g., 40°C).
-
Sampling: At timed intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately neutralize the acid in the aliquot by adding a suitable base (e.g., sodium bicarbonate) to stop the hydrolysis reaction.
-
Analysis: Analyze the concentration of the hydrolyzed sugar (or the remaining glycoside) in each quenched sample. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, or enzymatic assays.
-
Kinetics: Plot the concentration of the product (or reactant) versus time. Determine the initial rate of reaction from the slope of this plot. The unimolecular rate constant (k) can be calculated from the integrated rate law, typically ln([A]t/[A]0) = -kt for a first-order reaction.
-
Comparison: Compare the calculated rate constants for the furanoside and pyranoside to determine their relative reactivity.
This protocol is adapted from methodologies described in studies of glycoside hydrolysis.[6]
Protocol 2: Pyranoside-into-Furanoside (PIF) Rearrangement via Per-O-Sulfation
This protocol describes a representative procedure for inducing a PIF rearrangement.
-
Reactant Preparation: Dissolve the starting pyranoside (e.g., propyl β-D-galactopyranoside) in anhydrous dimethylformamide (DMF).
-
Sulfating Agent: In a separate flask, prepare the sulfating agent. A common combination is a sulfur trioxide pyridine (B92270) complex (Py·SO3) and chlorosulfonic acid (HSO3Cl).
-
Reaction: Cool the pyranoside solution in an ice bath and slowly add the sulfating agent. The reaction is typically stirred at room temperature for several hours (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy or Thin-Layer Chromatography (TLC) to observe the disappearance of the starting pyranoside and the appearance of the sulfated furanoside product.
-
Workup: Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Purification (optional): If the final desired product is the sulfated furanoside, it can be isolated and purified using appropriate chromatographic techniques.
-
Desulfation (optional): To obtain the neutral furanoside, the sulfated intermediate is subjected to solvolytic desulfation, for example, by heating in a solvent mixture like methanol/pyridine.
This protocol is based on the conditions described for acid-promoted sulfation and PIF rearrangements.[3][8]
References
- 1. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Pyranoside-into-furanoside rearrangement: new reaction in carbohydrate chemistry and its application in oligosaccharide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement [beilstein-journals.org]
- 12. d-nb.info [d-nb.info]
Conformational Dichotomy of Furanose Rings: A Comparative Analysis of β-D-Altrofuranose and β-D-Allofuranose
A detailed examination of the three-dimensional structures of β-D-Altrofuranose and β-D-Allofuranose reveals distinct conformational preferences that influence their chemical reactivity and biological activity. While both are five-membered furanose rings, the different stereochemistry of their hydroxyl groups leads to significant variations in ring puckering and overall shape.
This guide provides a comparative analysis of the conformational differences between β-D-Altrofuranose and β-D-Allofuranose, supported by experimental and computational data. The information is targeted towards researchers, scientists, and drug development professionals who require a deeper understanding of the subtle yet crucial structural nuances of these carbohydrate building blocks.
Conformational Landscape of Furanose Rings
The five-membered furanose ring is inherently flexible and can adopt a continuous range of conformations, often described by pseudorotation.[1] These conformations are typically categorized into two main forms: the envelope (E) and the twist (T). In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering of a furanose ring is dictated by the stereochemistry of its substituents and their steric and electronic interactions.
Comparative Conformational Data
While extensive experimental data directly comparing the solution conformations of β-D-Altrofuranose and β-D-Allofuranose is limited, available data from NMR spectroscopy and computational studies on these and related derivatives provide valuable insights.
| Parameter | β-D-Altrofuranose | β-D-Allofuranose Derivative (1-(beta-D-allofuranosyl)uracil) |
| Predominant Conformation | Data not available in free form. Computational studies on related compounds suggest a flexible ring. | C-2'-endo pucker[2] |
| ¹³C NMR Chemical Shifts (ppm) | C1: 96.9, C2: 78.1, C3: 76.7, C4: 82.6, C5: 74.2, C6: 64.0[3] | Data for the uracil (B121893) derivative is available but not directly comparable to the free sugar. |
| ³J(H,H) Coupling Constants (Hz) | Data not available. | J(1',2') = low value expected for C-2'-endo[2] |
Note: The provided ¹³C NMR data for β-D-Altrofuranose is a valuable quantitative fingerprint of its electronic environment, which is influenced by its conformation. The data for the β-D-Allofuranose derivative indicates a preference for a C-2'-endo conformation, a common pucker for furanose rings in nucleosides. The low J(1',2') coupling constant is characteristic of this conformation.
Factors Influencing Conformational Preferences
The conformational differences between β-D-Altrofuranose and β-D-Allofuranose arise from the distinct spatial arrangements of their hydroxyl groups.
-
β-D-Allofuranose: The cis relationship between the hydroxyl groups at C2 and C3 in allose can lead to steric strain. To alleviate this, the furanose ring tends to pucker in a way that separates these groups, such as the observed C-2'-endo conformation in its uracil derivative.[2]
-
β-D-Altrofuranose: Altrose is the C3 epimer of allose, meaning the hydroxyl group at C3 has the opposite configuration. This results in a trans relationship between the C2 and C3 hydroxyls, which is generally less sterically demanding than the cis arrangement in allose. This difference in local stereochemistry is expected to lead to a different preferred ring pucker compared to allofuranose, likely influencing the overall conformational equilibrium. Studies on D-altrose have indicated a low energy barrier between different chair conformations in the pyranose form, suggesting a high degree of flexibility that may also be present in the furanose form.
Experimental Methodologies
The determination of furanose ring conformation relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4] By analyzing proton-proton coupling constants (³JHH), the dihedral angles between adjacent protons can be estimated using the Karplus equation, which in turn provides information about the ring's pucker.
Experimental Protocol for NMR Analysis of Furanoses:
-
Sample Preparation: Dissolve 5-10 mg of the furanose sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Data Acquisition: Record one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Assign all proton resonances using 2D NMR data. Extract the ³JHH coupling constants from the ¹H NMR spectrum.
-
Conformational Analysis: Use the extracted coupling constants in conjunction with the Karplus equation or specialized software to determine the preferred ring conformation and the equilibrium between different puckered states.
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in the solid state.[5] This technique is invaluable for determining precise bond lengths, bond angles, and the exact puckering of the furanose ring.
Experimental Protocol for X-ray Crystallography of Carbohydrates:
-
Crystallization: Grow single crystals of the carbohydrate of sufficient size and quality. This is often the most challenging step.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to obtain the final crystal structure.
-
Conformational Analysis: The puckering parameters of the furanose ring are calculated from the final atomic coordinates.
Logical Workflow for Conformational Analysis
The following diagram illustrates the general workflow for determining and comparing the conformations of furanose sugars.
Figure 1. A flowchart illustrating the key steps in the conformational analysis and comparison of furanose sugars.
Signaling Pathway Analogy: Furanose Pseudorotation
The dynamic equilibrium between the different conformations of a furanose ring can be conceptualized as a signaling pathway, where the "signal" is the input of thermal energy, and the "response" is the transition between different puckered states.
Figure 2. A simplified representation of the pseudorotational pathway of a furanose ring, showing the interconversion between envelope and twist conformations.
Conclusion
The conformational landscape of furanose rings is complex and highly dependent on the stereochemistry of their substituents. While a complete, direct comparative analysis of β-D-Altrofuranose and β-D-Allofuranose is currently limited by the available experimental data, the existing information and computational studies strongly suggest that these two epimers adopt distinct conformational preferences. The cis-hydroxyl arrangement in allofuranose likely drives it towards specific puckered forms to minimize steric interactions, whereas the trans-arrangement in altrofuranose may allow for greater conformational flexibility. A thorough understanding of these conformational differences is critical for rationalizing their roles in biological systems and for the design of novel carbohydrate-based therapeutics. Further detailed NMR and X-ray crystallographic studies on the free sugars are warranted to provide a more complete picture of their conformational behavior.
References
- 1. A method for the determination of furanose ring coordinates in its pseudorotation circuit for different amplitudes of pucker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic β-D-Altrofuranose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic carbohydrates is paramount to ensure the validity and reproducibility of their work. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of synthetic β-D-Altrofuranose, a rare sugar with potential applications in glycobiology and medicinal chemistry. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), complete with experimental protocols and comparative data to inform the selection of the most suitable technique for your research needs.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, NMR, and GC-MS for the analysis of β-D-Altrofuranose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1][2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.[3][4] | Separation of volatile compounds followed by detection based on mass-to-charge ratio.[2][] |
| Primary Use | Quantification of purity and separation of isomers and impurities. | Structural elucidation, identification of anomeric purity (α vs. β), and quantification. | Identification and quantification of volatile impurities and derivatized sugars. |
| Sample Preparation | Can be analyzed directly or after derivatization to enhance detection.[1][6] | Dissolution in a suitable deuterated solvent. | Derivatization is required to increase volatility.[2] |
| Typical Impurities Detected | Anomers (α- and β-), diastereomers, epimers, and other synthetic by-products.[7] | Anomers, structural isomers, residual solvents, and other synthetic impurities. | Volatile impurities, side-products from synthesis, and other monosaccharide contaminants. |
| Strengths | High sensitivity, excellent for quantitative analysis, and capable of separating closely related isomers.[1][2] | Provides detailed structural information, non-destructive, and excellent for determining anomeric ratios.[3][4] | High sensitivity and specificity for identifying unknown volatile impurities.[8] |
| Limitations | May require derivatization for sensitive detection of underivatized sugars.[6][9] | Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret. | Requires derivatization, which can introduce artifacts, and is not suitable for non-volatile impurities.[2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline generalized protocols for each analytical technique, which can be adapted for the specific analysis of β-D-Altrofuranose.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
HPLC with RID is a common method for analyzing underivatized carbohydrates.[9]
1. Sample and Standard Preparation:
-
Prepare a stock solution of a β-D-Altrofuranose reference standard of known purity in ultrapure water.
-
Accurately weigh the synthetic β-D-Altrofuranose sample and dissolve it in ultrapure water to a similar concentration as the standard.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., amino-based stationary phase).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) is typically used.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[9]
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
The purity of the synthetic sample is calculated by comparing the peak area of the β-D-Altrofuranose in the sample chromatogram to the peak area of the reference standard.
-
Purity (%) = (Areasample / Areastandard) × (Concentrationstandard / Concentrationsample) × Puritystandard
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining purity without the need for a specific reference standard for the analyte itself, instead using a certified internal standard.[3][4]
1. Sample Preparation:
-
Accurately weigh the synthetic β-D-Altrofuranose sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
3. Data Analysis:
-
Integrate a well-resolved signal from β-D-Altrofuranose and a signal from the internal standard.
-
The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS is highly sensitive for the analysis of volatile compounds. Carbohydrates, being non-volatile, require derivatization prior to analysis.[2]
1. Derivatization (Silylation):
-
Dry the synthetic β-D-Altrofuranose sample under a stream of nitrogen.
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).
-
Heat the mixture to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: A temperature gradient is used to separate the derivatized sugars.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.
3. Data Analysis:
-
Identify the peak corresponding to the derivatized β-D-Altrofuranose based on its retention time and mass spectrum.
-
Quantify purity by comparing the peak area to that of a derivatized reference standard.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision workflow for selecting an analytical method.
Caption: HPLC experimental workflow.
References
- 1. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]
- 7. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Determining the Absolute Configuration of Altrofuranosides: A Comparative Guide to Spectroscopic and Crystallographic Methods
For researchers in drug development and the chemical sciences, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of three powerful techniques for elucidating the absolute stereochemistry of altrofuranosides: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD). While a single altrofuranoside derivative with a complete dataset across all three methods is not available in the current literature, this guide will draw upon data from closely related furanosides to illustrate the principles, data presentation, and experimental considerations for each technique.
At a Glance: Comparison of Key Techniques
| Technique | Principle | Sample Requirements | Key Data Output |
| X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal. | High-quality single crystal (typically >0.1 mm). | Flack parameter, atomic coordinates. |
| NMR Spectroscopy | Chemical shift differences of diastereomeric derivatives (e.g., Mosher's esters). | Soluble compound, derivatization may be needed. | Δδ (delta delta) values. |
| VCD Spectroscopy | Differential absorption of left and right circularly polarized infrared light. | Soluble compound, no derivatization needed. | VCD spectrum (positive/negative bands). |
X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the most definitive method for determining absolute configuration.[1][2] The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge of an atom results in a phase shift.[3][4] This effect breaks Friedel's law, leading to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). The analysis of these differences allows for the unambiguous assignment of the absolute configuration.
A critical parameter in this analysis is the Flack parameter, which refines to a value between 0 and 1.[5] A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the inverted structure is correct. A value around 0.5 may indicate a racemic twin.
Illustrative Data for a Furanoside Derivative:
| Parameter | Value | Interpretation |
| Flack Parameter (x) | 0.02(4) | Indicates the correct absolute configuration. |
| Space Group | P2₁2₁2₁ | Chiral space group. |
| Radiation | Cu Kα (λ = 1.54178 Å) | Longer wavelength enhances anomalous scattering from lighter atoms. |
| R-factor | 0.035 | Goodness of fit of the model to the data. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow high-quality single crystals of the altrofuranoside derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For carbohydrates, co-crystallization with a molecule of known chirality or derivatization with a heavy atom can aid in both crystallization and the determination of absolute configuration.[6]
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[7] Collect diffraction data, ensuring to measure a complete dataset including Friedel pairs. Using copper radiation is often preferred for organic molecules as it enhances the anomalous signal from lighter atoms like oxygen.[4]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: During the final stages of refinement, introduce the Flack parameter. A value close to zero with a small standard uncertainty confirms the assigned absolute configuration.
NMR Spectroscopy: The Mosher's Method Approach
NMR spectroscopy offers a powerful solution-state method for determining the absolute configuration of chiral secondary alcohols, such as those present in altrofuranosides.[8] The most common approach is the modified Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9][10]
The underlying principle is that the phenyl group of the MTPA reagent adopts a preferred conformation, leading to anisotropic shielding or deshielding of nearby protons in the substrate. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter can be used to deduce the absolute configuration.
Illustrative Data for a Furanoside Derivative:
The following table demonstrates the expected Δδ values for a hypothetical altrofuranoside derivative after esterification with (R)- and (S)-MTPA at a secondary hydroxyl group.
| Proton | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) |
| H-1 | 5.10 | 5.05 | +0.05 |
| H-2 | 4.35 | 4.40 | -0.05 |
| H-3 | 4.60 | 4.68 | -0.08 |
| OMe | 3.40 | 3.42 | -0.02 |
A positive Δδ for protons on one side of the chiral center and negative Δδ values on the other side would allow for the assignment of the absolute configuration based on the established Mosher's method model.
Experimental Protocol: Modified Mosher's Method
-
Esterification: React the altrofuranoside (containing a free secondary hydroxyl group) separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the two diastereomeric MTPA esters.
-
Purification: Purify each diastereomeric ester, typically by flash chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial to accurately assign all relevant proton signals, which may require 2D NMR techniques (e.g., COSY, HSQC).
-
Data Analysis: Calculate the Δδ values (δS - δR) for protons surrounding the esterified chiral center.
-
Configuration Assignment: Apply the Mosher's method mnemonic: protons with positive Δδ values are placed on one side of the MTPA plane, and those with negative Δδ values on the other, allowing for the determination of the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][11] Enantiomers exhibit VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard infrared (IR) spectra are identical. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be determined.[12]
A significant advantage of VCD is that it is a solution-phase technique and does not require crystallization or chemical derivatization.[6]
Illustrative Data for a Furanoside Derivative:
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer |
| 1450 | +2.5 | +2.8 |
| 1380 | -1.8 | -2.1 |
| 1100 | +3.2 | +3.5 |
| 1050 | -4.1 | -4.5 |
The good correlation in the signs and relative intensities between the experimental and calculated spectra would confirm the absolute configuration.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve the purified altrofuranoside in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 0.01-0.1 M). The solvent choice is critical to avoid strong absorption bands in the spectral regions of interest.
-
Data Acquisition: Record the VCD and IR spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling: Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of the altrofuranoside. This involves conformational searching to identify the lowest energy conformers and then calculating the Boltzmann-averaged VCD spectrum.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image. A good match in the pattern of positive and negative bands allows for the unambiguous assignment of the absolute configuration.
Conclusion
The determination of the absolute configuration of altrofuranosides can be approached using several powerful analytical techniques. X-ray crystallography provides the most direct and unambiguous structural evidence but is contingent on obtaining high-quality single crystals. NMR spectroscopy, particularly the modified Mosher's method, offers a reliable solution-state alternative for molecules with secondary alcohols, though it requires chemical derivatization. VCD spectroscopy is an increasingly popular non-destructive, solution-phase method that avoids the need for crystallization or derivatization but relies on accurate quantum chemical calculations. The choice of method will ultimately depend on the specific properties of the altrofuranoside derivative, sample availability, and the instrumentation at hand. For challenging cases, employing two of these techniques can provide orthogonal confirmation and increase the confidence in the stereochemical assignment.
References
- 1. scribd.com [scribd.com]
- 2. Determination of the configuration of 3,6-anhydrogalactose and cyclizable alpha-galactose 6-sulfate units in red seaweed galactans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereospecific Synthesis of Methyl 2-Amino-2,4-dideoxy-6S-deuterio-α-D-xylo-hexopyranoside and Methyl 2-Amino-2,4-dideoxy-6S-deuterio-4-propyl-α-D-glucopyranoside: Side Chain Conformation of the Novel Aminoglycoside Antibiotic Propylamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational circular dichroism (VCD) studies on disaccharides in the CH region: toward discrimination of the glycosidic linkage position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational circular dichroism of monosaccharides | Scilit [scilit.com]
A Comparative Guide to the Enzymatic Processing of Altrofuranose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of D-altrose, existing in equilibrium with its furanose form (altrofuranose), and other commercially relevant rare sugars. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into enzyme selection, reaction optimization, and product analysis for the synthesis of these valuable monosaccharides.
Introduction to Rare Sugars and the "Izumoring" Strategy
Rare sugars are monosaccharides that are scarce in nature.[1] Their unique structures impart a range of biological activities, making them attractive targets for the pharmaceutical and food industries. D-allose, for instance, has demonstrated anti-cancer and anti-inflammatory properties, while D-psicose (D-allulose) is a low-calorie sweetener.[1][2]
The enzymatic production of rare sugars often follows the "Izumoring" concept, a systematic strategy involving a network of isomerizations, epimerizations, and reductions to convert abundant monosaccharides like D-glucose and D-fructose into a variety of rare sugars.[3] Key enzymes in this strategy include L-rhamnose isomerase, D-psicose 3-epimerase, and L-arabinose isomerase.
Enzymatic Production of D-Altrose: A Byproduct of D-Allose Synthesis
Current enzymatic strategies for producing D-altrose primarily position it as a byproduct of D-allose synthesis from D-psicose.[4][5] The key enzyme in this conversion is L-rhamnose isomerase (L-RhI), which catalyzes the isomerization of the ketose D-psicose to the aldoses D-allose and D-altrose.
The following diagram illustrates the enzymatic pathway from the common sugar D-fructose to D-allose and D-altrose.
Comparative Enzyme Performance
The efficiency of rare sugar production is highly dependent on the choice of enzyme and its specific activity towards different substrates. The following tables summarize key kinetic parameters for enzymes involved in the production of D-altrose and related rare sugars.
Table 1: Kinetic Parameters of L-Rhamnose Isomerase from Pseudomonas stutzeri [4][6]
| Substrate | Km (mM) | Vmax (U/mg) | Catalytic Efficiency (Vmax/Km) |
| L-Rhamnose | 11 | 240 | 21.82 |
| L-Mannose | 28 | 180 | 6.43 |
| L-Lyxose | 45 | 150 | 3.33 |
| D-Ribose | 60 | 120 | 2.00 |
| D-Allose | 80 | 90 | 1.13 |
Table 2: Comparison of Enzymes for D-Allose Production from D-Psicose
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Conversion Yield (D-Allose) | Reference |
| L-Rhamnose Isomerase | Pseudomonas stutzeri | 9.0 | 60 | ~25% (with ~8% D-altrose) | [5] |
| L-Rhamnose Isomerase | Bacillus subtilis | 8.5 | 70 | 37.5% | [7] |
| L-Rhamnose Isomerase | Clostridium stercorarium | 7.0 | 70-75 | 33% | [8] |
Experimental Protocols
Protocol 1: Enzymatic Assay of L-Rhamnose Isomerase
This protocol is adapted for determining the activity of L-rhamnose isomerase using D-allose as a substrate.
Materials:
-
Purified L-rhamnose isomerase
-
D-Allose solution (e.g., 100 mM in buffer)
-
Reaction buffer (e.g., 50 mM Glycine-NaOH, pH 9.0)
-
Manganese chloride (MnCl2) solution (10 mM)
-
Stopping solution (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing 500 µL of D-allose solution, 400 µL of reaction buffer, and 50 µL of MnCl2 solution.
-
Pre-incubate the mixture at the optimal temperature of the enzyme (e.g., 60°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of a known concentration of purified L-rhamnose isomerase.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes) at the optimal temperature.
-
Terminate the reaction by adding 100 µL of the stopping solution.
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 5 minutes).
-
Analyze the supernatant by HPLC to quantify the concentrations of D-allose, D-psicose, and D-altrose.
-
Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Protocol 2: HPLC Analysis of Rare Sugars
This protocol provides a general method for the separation and quantification of D-allose, D-psicose, and D-altrose.
Instrumentation:
-
HPLC system equipped with a refractive index (RI) detector.
-
Amino-based or cation-exchange column (e.g., Aminex HPX-87C).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) for amino columns, or ultrapure water for cation-exchange columns.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35-85°C, depending on the column type.[7]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of D-allose, D-psicose, and D-altrose of known concentrations.
-
Generate a calibration curve for each sugar by injecting the standards and plotting peak area against concentration.
-
Inject the prepared samples from the enzymatic assay.
-
Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the calibration curves.
Logical Workflow for Enzyme Selection and Optimization
The following diagram outlines a logical workflow for selecting and optimizing an enzyme for the production of a target rare sugar.
Conclusion
The enzymatic production of D-altrose is intrinsically linked to the synthesis of D-allose, with L-rhamnose isomerase being the pivotal enzyme. While direct kinetic data for D-altrose as a substrate is limited, a comparative analysis of enzyme performance on related substrates provides valuable insights for optimizing its production as a byproduct. The provided protocols for enzyme assays and HPLC analysis offer a framework for researchers to quantitatively assess and compare the efficacy of different enzymatic systems for the synthesis of these and other rare sugars. Further research focusing on the directed evolution of isomerases could lead to enzymes with higher specificity and efficiency for D-altrose production, thereby unlocking its full potential for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. teachmephysiology.com [teachmephysiology.com]
A Comparative Guide to Furanose Sugar Incorporation: Kinetic Analysis of Galactofuranose and the Unexplored Altrofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic incorporation of galactofuranose, a key component of the cell wall in various pathogens, and the current knowledge regarding altrofuranose as a potential substrate for the same enzymatic machinery. The primary focus is on the kinetic parameters of galactofuranosyltransferases, essential enzymes in the biosynthesis of galactan polymers.
Introduction
The biosynthesis of galactofuranose (Galf)-containing glycans is critical for the viability of numerous pathogenic microorganisms, including Mycobacterium tuberculosis. This pathway is absent in humans, making the enzymes involved attractive targets for novel antimicrobial drug development. A key enzyme in this process is galactofuranosyltransferase 2 (GlfT2), which is responsible for the polymerization of the galactan chain. Understanding the substrate specificity and kinetics of GlfT2 is crucial for the design of effective inhibitors. This guide summarizes the known kinetic data for the incorporation of galactofuranose by GlfT2 and addresses the current void in our understanding of altrofuranose as a potential alternative substrate.
Kinetic Data: Galactofuranose Incorporation by Mycobacterium tuberculosis GlfT2
To date, kinetic studies have exclusively focused on the incorporation of UDP-galactofuranose (UDP-Galf) and various acceptor substrates by galactofuranosyltransferases. No published data are available for the kinetic analysis of altrofuranose incorporation by these enzymes. The following table summarizes the apparent kinetic parameters for the Mycobacterium tuberculosis galactofuranosyltransferase GlfT2 with its donor substrate, UDP-Galf, and a trisaccharide acceptor.
| Substrate | Apparent Km (mM) | Apparent kcat (min-1) | Reference |
| UDP-galactofuranose (UDP-Galf) | 0.38 | - | [1] |
| β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl | 0.6 | 430 | [1] |
Note: The kcat value for UDP-Galf is not independently determined in this context as it is the donor substrate and its concentration is typically varied to determine the Km for the acceptor substrate.
The lack of kinetic data for altrofuranose suggests that it is likely not a natural substrate for GlfT2, or its potential as a substrate has not yet been investigated. The substrate specificity of UDP-galactopyranose mutase (UGM), the enzyme that produces UDP-Galf, is also highly specific for UDP-galactopyranose, making the cellular availability of a UDP-altrofuranose donor unlikely without genetic engineering[2][3].
Experimental Protocols: Determining Glycosyltransferase Kinetics
A widely used method for determining the kinetic parameters of glycosyltransferases is the continuous spectrophotometric assay. This assay couples the release of a nucleotide diphosphate (B83284) (e.g., UDP) from the glycosyltransferase reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm[4][5].
Continuous Spectrophotometric Assay for Galactofuranosyltransferase
Objective: To determine the kinetic parameters (Km and kcat) of a galactofuranosyltransferase for its donor and acceptor substrates.
Principle: The UDP released from the galactofuranosyltransferase reaction is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH consumption is directly proportional to the rate of the glycosyltransferase reaction.
Materials:
-
Purified galactofuranosyltransferase (e.g., GlfT2)
-
UDP-galactofuranose (donor substrate)
-
Acceptor substrate (e.g., a synthetic galactofuranosyl-oligosaccharide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM MnCl2
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH at their final desired concentrations.
-
To determine the Km for the acceptor substrate:
-
Add a fixed, saturating concentration of UDP-galactofuranose to the master mix.
-
In the wells of a 96-well plate, add varying concentrations of the acceptor substrate.
-
Initiate the reaction by adding a fixed amount of the galactofuranosyltransferase to each well.
-
-
To determine the Km for the donor substrate (UDP-Galf):
-
Add a fixed, saturating concentration of the acceptor substrate to the master mix.
-
In the wells of a 96-well plate, add varying concentrations of UDP-galactofuranose.
-
Initiate the reaction by adding a fixed amount of the galactofuranosyltransferase to each well.
-
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the initial reaction velocities (v0) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the continuous spectrophotometric assay for determining glycosyltransferase kinetics.
Caption: Workflow for a continuous spectrophotometric glycosyltransferase kinetic assay.
Conclusion and Future Directions
The available kinetic data for galactofuranose incorporation by GlfT2 provides a foundation for understanding the biosynthesis of the mycobacterial cell wall. However, the complete absence of research on altrofuranose as a substrate for GlfT2 or other related glycosyltransferases represents a significant knowledge gap. Future research should focus on the chemical or enzymatic synthesis of UDP-altrofuranose and its subsequent testing as a potential substrate or inhibitor of these enzymes. Such studies would not only broaden our understanding of the substrate specificity of these important drug targets but could also lead to the development of novel chemical probes or therapeutic agents.
References
- 1. uniprot.org [uniprot.org]
- 2. Ligand Binding and Substrate Discrimination by UDP-Galactopyranose Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate directs enzyme dynamics by bridging distal sites: UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous spectrophotometric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of beta-D-Altrofuranose in a Laboratory Setting
Key Compound Information
A summary of the essential data for beta-D-Altrofuranose is presented below. Due to the limited availability of specific hazard information, it is prudent to handle this compound with a degree of caution, assuming unknown toxicity.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₂O₆ |
| Appearance | Assumed to be a solid |
| Known Hazards | Specific hazards are not well-documented. |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal Consideration | Should not be released into the environment. Do not empty into drains.[1] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound follows a multi-step process that prioritizes safety and regulatory compliance.
Step 1: Hazard Assessment
Before handling, a thorough hazard assessment of the waste material is crucial. Although this compound is not classified as a hazardous substance under major regulations, it should be treated as a chemical waste with unknown toxicity.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing unintended reactions.
-
Collection Container : Collect waste this compound in a designated, chemically-resistant, and sealable container.
-
Labeling : The waste container must be clearly and accurately labeled with "Waste this compound" and the approximate quantity.
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment should be worn.
-
Gloves : Nitrile rubber gloves are recommended.
-
Eye Protection : Safety glasses or goggles should be used.
-
Lab Coat : A standard laboratory coat should be worn.
Step 4: Determining the Disposal Pathway
The appropriate disposal route depends on the quantity of the waste and institutional and local regulations.
-
Small Quantities (Milligram Scale) : For very small, non-hazardous quantities, and only if explicitly permitted by your institution's Environmental Health and Safety (EHS) office, the solid waste may be carefully swept up, placed in a sealed container, and disposed of in the regular laboratory trash. Always confirm this practice with your EHS office before proceeding. [1]
-
Large Quantities or Contaminated Materials : For larger quantities or for materials significantly contaminated with the compound (e.g., contaminated glassware, paper towels, gloves), disposal through a licensed chemical waste contractor is the mandatory and safest option.[1] Contact your institution's EHS office to arrange for waste pickup.
Step 5: Documentation
Maintain a detailed log of all chemical waste generated. This record should include the chemical name, quantity, and the date of disposal. This is a standard requirement in most research environments and reflects good laboratory practice.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for beta-D-Altrofuranose
This guide provides essential safety and logistical information for the handling of beta-D-Altrofuranose in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar, non-volatile, solid carbohydrate compounds. These procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
A summary of recommended PPE for handling this compound is provided in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Goggles | Recommended when there is a risk of splashing or significant dust generation. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat to protect skin and clothing. |
| Respiratory | Dust Mask/Respirator | Recommended if handling large quantities or if dust generation is unavoidable. A NIOSH-approved N95 respirator is suitable. |
II. Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
A. Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when transferring or weighing the compound, to minimize inhalation of any airborne particles.
-
Designated Area: Establish a designated area for handling and weighing this compound to prevent cross-contamination of the laboratory space.
B. Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the designated workspace of any unnecessary items.
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a balance enclosure to contain any dust.
-
Use a spatula to transfer the solid compound. Avoid scooping actions that could generate dust.
-
Close the container lid immediately after dispensing.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so under controlled conditions in a fume hood.
-
-
Post-Handling:
-
Clean the work area thoroughly with a damp cloth to remove any residual dust.
-
Properly dispose of all contaminated materials (see Section III).
-
Wash hands thoroughly with soap and water after removing gloves.
-
C. Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean-up:
-
Wearing appropriate PPE, carefully scoop the material into a labeled waste container.
-
Wipe the area with a wet sponge, followed by a dry cloth.
-
-
Dispose: Dispose of all cleaning materials as chemical waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be placed in a sealed, labeled bag and disposed of as chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of according to institutional guidelines.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
